Pigment red 48
Description
The exact mass of the compound this compound is 463.9821735 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
3564-21-4 |
|---|---|
Molecular Formula |
C18H13ClN2NaO6S |
Molecular Weight |
443.8 g/mol |
IUPAC Name |
disodium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H13ClN2O6S.Na/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27); |
InChI Key |
RALYBEYLLNTKKH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Pigment Red 48:1 for Material Science Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Pigment Red 48:1 (C.I. 15865:1), a monoazo barium salt pigment widely utilized in material science. This document details the pigment's core characteristics, its synthesis, and standardized experimental protocols for its evaluation within various matrices, particularly polymers.
Core Chemical and Physical Properties
This compound:1 is a synthetic organic pigment valued for its bright, yellowish-red shade and good color strength.[1][2][3][4] Its chemical structure, a barium salt of a sulfonated azo dye, imparts properties crucial for its application in plastics, coatings, and inks.[5]
Chemical Identification and Structure
The fundamental identity of this compound:1 is defined by its CAS number and chemical formula.
| Property | Value |
| CI Name | This compound:1 |
| CI Number | 15865:1 |
| CAS Number | 7585-41-3 |
| Molecular Formula | C₁₈H₁₁BaClN₂O₆S |
| Molecular Weight | 556.14 g/mol |
| Chemical Structure | Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate |
Table 1: Chemical Identification of this compound:1.[5][6]
Physical and Performance Properties
The performance of this compound:1 in material applications is dictated by its physical properties, which are summarized below.
| Property | Value | Test Method |
| Appearance | Bright yellowish-red powder | Visual |
| Density | 1.6 - 1.9 g/cm³ | ASTM D153 |
| Oil Absorption | 35-50 ml/100g | ASTM D281 |
| Heat Stability (in PE) | 200-240 °C for 5 minutes | ASTM D3012 |
| Lightfastness (in PVC) | 3 (on 1-8 Blue Wool Scale) | ISO 105-B02 |
| Migration Resistance (in PVC) | Good | ASTM D5517 |
| Solubility | Insoluble in water and most organic solvents | - |
| Acid Resistance | Fair to Good | Internal Method |
| Alkali Resistance | Poor to Fair | Internal Method |
Table 2: Physical and Performance Properties of this compound:1.[2][4][7]
Synthesis of this compound:1
The synthesis of this compound:1 is a multi-step chemical process involving diazotization, azo coupling, and laking.[1][5][8]
References
- 1. This compound:1 - Ataman Kimya [atamanchemicals.com]
- 2. This compound:1 [jnogilvychem.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. This compound:1 Manufacturer & Supplier | Fineland Chem [finelandchem.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound:1 | CymitQuimica [cymitquimica.com]
- 7. spanchemicals.com [spanchemicals.com]
- 8. This compound:1 | 7585-41-3 | Benchchem [benchchem.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of Pigment Red 48 Calcium Salt (C.I. Pigment Red 48:2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Pigment Red 48 calcium salt, also known as C.I. This compound:2. This brilliant red organic pigment is widely utilized in various industrial applications, including printing inks, plastics, paints, and coatings.[1][2] This document details the chemical synthesis, experimental protocols for its characterization, and a summary of its key physicochemical properties.
Synthesis of this compound Calcium Salt
The synthesis of this compound calcium salt is a multi-step process that involves the diazotization of an aromatic amine followed by an azo coupling reaction and subsequent metal salt precipitation, often referred to as "laking". The primary precursors for this synthesis are 2-Amino-4-chloro-5-methylbenzenesulfonic acid (also known as 2B acid) and 3-Hydroxy-2-naphthoic acid (BONA or 2,3-acid).[1][3]
The overall reaction can be summarized in three key stages:
-
Diazotization of 2B Acid: 2-Amino-4-chloro-5-methylbenzenesulfonic acid is treated with sodium nitrite (B80452) in an acidic medium (typically hydrochloric acid) at low temperatures to form a diazonium salt.[4][5]
-
Azo Coupling: The resulting diazonium salt is then coupled with 3-Hydroxy-2-naphthoic acid. This electrophilic substitution reaction forms the azo chromophore, which is responsible for the pigment's color.[4]
-
Laking/Precipitation: The water-soluble azo dye is then converted into an insoluble pigment by precipitation with a calcium salt, typically calcium chloride. This forms the final this compound calcium salt.[4]
Experimental Protocol for Synthesis
The following protocol is a representative example based on methodologies described in the literature.[4][5]
Materials:
-
2-Amino-4-chloro-5-methylbenzenesulfonic acid (2B Acid)
-
3-Hydroxy-2-naphthoic acid (BONA)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (B78521) (NaOH)
-
Calcium Chloride (CaCl₂)
-
Deionized Water
Procedure:
-
Preparation of the Diazo Component:
-
Disperse 2-Amino-4-chloro-5-methylbenzenesulfonic acid in deionized water.
-
Add concentrated hydrochloric acid and stir to form a fine suspension.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in deionized water while maintaining the temperature below 5 °C.
-
Stir the mixture for 1-2 hours at this temperature to ensure complete diazotization.
-
-
Preparation of the Coupling Component:
-
In a separate vessel, dissolve 3-Hydroxy-2-naphthoic acid in a dilute solution of sodium hydroxide in deionized water.
-
Stir until a clear solution is obtained.
-
-
Azo Coupling and Laking:
-
Slowly add the cold diazonium salt solution to the solution of the coupling component.
-
Maintain the temperature below 10 °C during the addition.
-
A red precipitate will form. Stir the reaction mixture for several hours to ensure complete coupling.
-
Heat the suspension to approximately 80-90 °C.
-
Add a solution of calcium chloride in deionized water to the heated suspension to precipitate the calcium salt of the pigment.
-
Maintain the temperature and stir for an additional 1-2 hours to complete the laking process and to control the particle size and crystal form of the pigment.
-
-
Isolation and Drying:
-
Filter the hot suspension and wash the pigment cake with hot deionized water until the filtrate is free of soluble salts.
-
Dry the pigment in an oven at 80-100 °C to a constant weight.
-
The resulting product is a brilliant red powder of this compound calcium salt.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound calcium salt.
Characterization of this compound Calcium Salt
A comprehensive characterization of the synthesized pigment is crucial to ensure its quality, performance, and suitability for various applications. The following sections detail the key analytical techniques used and present typical data in a structured format.
Spectroscopic Characterization
2.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in the pigment's molecular structure, confirming its chemical identity.
Experimental Protocol:
-
Instrument: A standard FT-IR spectrometer.
-
Sample Preparation: The dry pigment powder is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.
-
Analysis: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).
Data Summary:
| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |
| ~3400 | O-H stretching (of water of hydration) |
| ~3080 | Aromatic C-H stretching |
| ~1620 | C=O stretching (from the keto-hydrazone tautomer) |
| ~1590 | N=N stretching (azo group) and aromatic C=C stretching |
| ~1450 | Aromatic C=C stretching |
| ~1200 | SO₃⁻ symmetric stretching (sulfonate group) |
| ~1040 | SO₃⁻ asymmetric stretching (sulfonate group) |
| ~820 | C-H out-of-plane bending |
| ~750 | C-Cl stretching |
2.1.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the pigment, which are responsible for its color.
Experimental Protocol:
-
Instrument: A UV-Vis spectrophotometer.
-
Sample Preparation: The pigment is dispersed in a suitable solvent (e.g., dimethylformamide) or analyzed as a solid film.
-
Analysis: The absorption spectrum is recorded in the visible range (typically 400-700 nm).
Data Summary:
| Parameter | Value |
| λmax (in solution) | ~510-530 nm |
| Color | Brilliant Red |
X-ray Diffraction (XRD) Analysis
XRD is used to determine the crystalline structure of the pigment. This compound:2 typically exists as a monohydrate (α-phase).[1] Upon heating to around 200 °C, it can transform into an anhydrate β-phase.[1]
Experimental Protocol:
-
Instrument: A powder X-ray diffractometer with Cu Kα radiation.
-
Sample Preparation: The dry pigment powder is packed into a sample holder.
-
Analysis: The diffraction pattern is recorded over a 2θ range of 5° to 50°.
Data Summary:
| Crystalline Phase | Key 2θ Diffraction Peaks (°) |
| α-phase (monohydrate) | ~6.5, 13.0, 26.5 |
| β-phase (anhydrate) | Varies from the α-phase, indicating a change in crystal structure |
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the pigment.
Experimental Protocol:
-
Instrument: A simultaneous TGA/DSC analyzer.
-
Sample Preparation: A small amount of the dry pigment powder is placed in an alumina (B75360) or platinum crucible.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
Data Summary:
| Temperature Range (°C) | Observation |
| 130 - 250 | Weight loss corresponding to the removal of one molecule of water (dehydration of the monohydrate form). |
| > 270 | Onset of significant thermal decomposition. |
Particle Size and Morphology Analysis
The particle size, size distribution, and morphology of the pigment particles are critical for their application properties, such as dispersibility, tinctorial strength, and opacity. These are typically analyzed using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).
Experimental Protocol:
-
Instrument: SEM or TEM.
-
Sample Preparation for SEM: The dry pigment powder is mounted on a stub using conductive tape and sputter-coated with a conductive material (e.g., gold).
-
Sample Preparation for TEM: The pigment is dispersed in a suitable solvent, and a drop of the dispersion is placed on a carbon-coated copper grid and allowed to dry.
-
Analysis: The microscopes are used to visualize the pigment particles and measure their size and shape.
Data Summary:
| Parameter | Typical Value |
| Average Particle Size | 100 - 200 nm[2][3] |
| Morphology | Irregular, rod-like, or platelet-like crystals |
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound calcium salt.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound calcium salt. The synthesis is a well-established process involving diazotization, azo coupling, and laking. A thorough characterization using a suite of analytical techniques is essential to control the physicochemical properties of the pigment, which in turn dictate its performance in various applications. The data and protocols presented herein serve as a valuable resource for researchers and scientists working with this important class of organic pigments.
References
Spectroscopic Analysis of Pigment Red 48 Variants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic analysis of C.I. Pigment Red 48 and its variants. This compound (C.I. 15865) is a monoazo pigment characterized by its vibrant red hue and wide range of industrial applications. The common variants are metal salts of the azo dye, forming what are known as "lakes." The specific metal cation—barium, calcium, strontium, or manganese—significantly influences the pigment's exact shade, lightfastness, and other physicochemical properties. A thorough understanding of their spectroscopic characteristics is crucial for quality control, formulation development, and stability studies.
Chemical Structures of this compound Variants
The core structure of this compound is derived from the coupling of diazotized 2-amino-4-chloro-5-methylbenzenesulfonic acid with 3-hydroxy-2-naphthoic acid. The variants are formed by precipitation with different metal salts.
Caption: Molecular structures of this compound variants.
Spectroscopic Data
The following tables summarize the key spectroscopic data for the different variants of this compound. These values are compiled from various sources and represent typical findings.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the pigment molecules. The table below lists the characteristic vibrational bands.
| Wavenumber (cm⁻¹) | Assignment | This compound:1 (Ba) | This compound:2 (Ca) | This compound:3 (Sr) | This compound:4 (Mn) |
| ~3400 | O-H stretching (adsorbed water) | ✓ | ✓ | ✓ | ✓ |
| ~3080 | Aromatic C-H stretching | ✓ | ✓ | ✓ | ✓ |
| ~1620 | C=O stretching (carboxylate) | ✓ | ✓ | ✓ | ✓ |
| ~1580 | N=N stretching (azo group) | ✓ | ✓ | ✓ | ✓ |
| ~1480 | Aromatic C=C stretching | ✓ | ✓ | ✓ | ✓ |
| ~1250 | SO₃⁻ stretching (sulfonate) | ✓ | ✓ | ✓ | ✓ |
| ~1180 | C-O stretching | ✓ | ✓ | ✓ | ✓ |
| ~820 | C-H out-of-plane bending | ✓ | ✓ | ✓ | ✓ |
| ~780 | C-Cl stretching | ✓ | ✓ | ✓ | ✓ |
Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying the azo linkage and the aromatic backbone.
| Wavenumber (cm⁻¹) | Assignment | This compound:1 (Ba) | This compound:2 (Ca) | This compound:3 (Sr) | This compound:4 (Mn) |
| ~1593 | Aromatic C=C stretching | ✓ | ✓ | 1593 (vs) | Data not available |
| ~1555 | N=N stretching (azo group) | ✓ | ✓ | 1555 (m) | Data not available |
| ~1487 | Aromatic C=C stretching | ✓ | ✓ | 1487 (vs) | Data not available |
| ~1378 | C-H bending | ✓ | ✓ | 1378 (vs) | Data not available |
| ~1264 | C-N stretching | ✓ | ✓ | 1264 (m) | Data not available |
| ~1181 | C-O stretching | ✓ | ✓ | 1181 (s) | Data not available |
| ~495 | Metal-Oxygen vibration | Data not available | Data not available | 495 (m) | Data not available |
(vs = very strong, s = strong, m = medium)
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to characterize the electronic transitions responsible for the pigment's color. The maximum absorption wavelength (λmax) is a key parameter.
| Pigment Variant | Solvent System | λmax (nm) |
| This compound:1 (Ba) | DMF | ~490-510 |
| This compound:2 (Ca) | DMF | ~500-520 |
| This compound:3 (Sr) | DMF | ~495-515 |
| This compound:4 (Mn) | DMF | ~510-530 |
Note: λmax values can shift depending on the solvent and the aggregation state of the pigment.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
FTIR Spectroscopy Protocol
Caption: Workflow for FTIR analysis of this compound.
Methodology:
-
Sample Preparation: A small amount of the pigment powder (approximately 1 mg) is intimately mixed with about 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 32 to 64 scans are co-added. A background spectrum of a pure KBr pellet is also recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final absorbance spectrum. Baseline correction and peak picking are performed using the spectrometer's software.
Raman Spectroscopy Protocol
Caption: Workflow for Raman analysis of this compound.
Methodology:
-
Sample Preparation: A small amount of the pigment powder is placed on a clean microscope slide. No further preparation is typically needed.
-
Instrumentation: A Raman spectrometer equipped with a microscope is used. A near-infrared laser (e.g., 785 nm) is often chosen to minimize fluorescence.
-
Data Acquisition: The laser is focused on the pigment particles using a high-power objective (e.g., 50x or 100x). The laser power is kept low (typically below 10 mW) to prevent thermal degradation of the pigment. Spectra are collected with appropriate integration times and accumulations to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data is processed to remove cosmic rays and subtract the background fluorescence. Peak positions and intensities are then determined.
UV-Vis Spectroscopy Protocol
Caption: Workflow for UV-Vis analysis of this compound.
Methodology:
-
Sample Preparation: A stock solution of the pigment is prepared in a suitable solvent, such as N,N-dimethylformamide (DMF), where the pigment has adequate solubility. This stock solution is then diluted to an appropriate concentration to ensure that the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A cuvette containing the pure solvent is used as a blank to zero the instrument. The sample cuvette is then placed in the beam path, and the absorption spectrum is recorded over the desired wavelength range (e.g., 300-800 nm).
-
Data Processing: The resulting spectrum is analyzed to determine the wavelength of maximum absorption (λmax).
Synthesis Pathway
The synthesis of this compound variants involves a two-step process: diazotization followed by azo coupling and subsequent precipitation.
Caption: Synthesis of this compound variants.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound variants. For more detailed analysis, it is recommended to consult specialized literature and spectral databases.
Technical Guide: Physicochemical Properties of Cloprostenol Sodium
An in-depth technical guide on the physicochemical properties of Cloprostenol (B1669231) Sodium is provided below. Please note that the initially provided CAS number, 7585-41-3, corresponds to Pigment Red 48:1. The content of this guide focuses on Cloprostenol Sodium, a compound more relevant to the specified audience of researchers and drug development professionals. Various CAS numbers are associated with Cloprostenol Sodium, including 55028-72-3 (racemic mixture) and 62561-03-9 ((+)-enantiomer).
Introduction: Cloprostenol sodium is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α). It is a potent luteolytic agent, primarily used in veterinary medicine to control the reproductive cycle in livestock. Its biological activity is predominantly attributed to the dextrorotatory ((+)-) enantiomer, which functions as a selective agonist for the prostaglandin F2α receptor (FP receptor). This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and relevant biological pathways.
Chemical and Physical Properties
Cloprostenol sodium is typically supplied as a white to off-white crystalline or amorphous hygroscopic powder.[1][2] Its properties are summarized in the tables below.
Table 1: General Chemical Properties
| Property | Value | Reference |
| Chemical Name | sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | [3][4] |
| Synonyms | (±)-Cloprostenol sodium salt, DL-Cloprostenol, Estrumate | [3][5][6] |
| Molecular Formula | C₂₂H₂₈ClNaO₆ | [3][7][8] |
| Molecular Weight | 446.9 g/mol | [3][7][8] |
| CAS Numbers | 55028-72-3 (racemic), 62561-03-9 ((+)-enantiomer) | [3][8] |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Melting Point | 68-70 °C | [9] |
| >62°C (dec.) | [] | |
| 105-110 °C | [2] | |
| Boiling Point | 628 °C at 760 mmHg (for free acid) | [] |
| pKa | 4.57 | [] |
| Appearance | White to off-white solid/powder | [1][2][] |
| Light brown powder | [9] | |
| Purity | ≥98% | [7][8] |
| UV/Vis (λmax) | 220, 275, 282 nm | [8] |
| Storage | -20°C, desiccated, under inert atmosphere | [7][9][] |
| Stability | ≥2 years at -20°C | [7] |
Table 3: Solubility Data
| Solvent | Solubility | Reference |
| Water | >10 mg/mL | [9] |
| 150 mg/mL (sonication recommended) | [11] | |
| PBS (pH 7.2) | ~1 mg/mL (racemic) | [6][7] |
| ~35 mg/mL ((+)-enantiomer) | [8] | |
| Ethanol | ~50 mg/mL | [7][8] |
| DMSO | ~50 mg/mL (racemic) | [6][7] |
| ~60 mg/mL ((+)-enantiomer) | [8] | |
| Dimethylformamide (DMF) | ~50 mg/mL (racemic) | [6][7] |
| ~130 mg/mL ((+)-enantiomer) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of physicochemical properties. Below are representative protocols for key analytical procedures.
2.1. Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of Cloprostenol sodium and to quantify any related impurities.
-
Chromatographic System:
-
Mobile Phase: A filtered and degassed mixture of chromatographic solvent hexane, dehydrated alcohol, and glacial acetic acid (900:100:1). Adjustments may be necessary for system suitability.[12] For enantioselective analysis, a mobile phase of acetonitrile-sodium dihydrogenphosphate (pH 3.0; 20mM) (33:67, v/v) can be used.[13][14]
-
Standard Preparation: Accurately weigh a quantity of USP Cloprostenol Sodium RS, dissolve in dehydrated alcohol, and dilute to a known concentration of about 0.8 mg/mL.[12]
-
Assay Preparation: Accurately weigh a quantity of the Cloprostenol Sodium sample, dissolve in dehydrated alcohol, and dilute to a final concentration of about 0.8 mg/mL.[12]
-
Procedure:
-
Inject equal volumes (e.g., 5 µL) of the Standard preparation and the Assay preparation into the chromatograph.
-
Record the chromatograms for a total time of not less than twice the retention time of the main cloprostenol peak.
-
Measure the peak responses.
-
The purity is calculated by comparing the peak area of the analyte in the Assay preparation to that in the Standard preparation. The percentage of each impurity is calculated based on its peak area relative to the total area of all peaks.[12]
-
2.2. Solubility Determination
A common method for determining solubility is the shake-flask method.
-
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
-
Procedure:
-
Add an excess amount of Cloprostenol sodium to a known volume of the solvent (e.g., water, PBS, ethanol) in a vial.
-
Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
After agitation, allow the suspension to settle. Centrifuge the sample to separate the undissolved solid.
-
Carefully withdraw an aliquot from the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of the dissolved Cloprostenol sodium using a validated analytical method (e.g., HPLC-UV).
-
The solubility is expressed in mg/mL or Molarity.
-
2.3. Synthesis and Enantiomeric Separation
The commercial production of Cloprostenol sodium involves a multi-step synthesis, often based on the Corey synthesis route for prostaglandins.[1][15] This process creates a racemic mixture of the (+)- and (-)-enantiomers.[16] Since the biological activity resides in the (+)-enantiomer, separation is a critical step.[16][17]
-
Separation Method: Chiral Chromatography: This is the industry-standard method for separating the enantiomers with high precision.[18]
-
Principle: A mixture of the enantiomers is passed through a column containing a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates.[18]
-
Procedure: The racemic mixture is injected into a chiral HPLC column (e.g., Chiralcel OD-RH). An optimized mobile phase is used to achieve baseline separation of the two enantiomers, which are then collected as they elute from the column at different times.[13][18]
-
Signaling Pathways and Experimental Workflows
3.1. Prostaglandin F2α Receptor Signaling Pathway
Cloprostenol acts as an agonist at the Prostaglandin F2α (FP) receptor, which is a G-protein coupled receptor (GPCR). The activation of this pathway leads to various physiological effects, including luteolysis and smooth muscle contraction.
Caption: FP Receptor signaling pathway activated by Cloprostenol.
3.2. Experimental Workflow: HPLC Purity Analysis
The following diagram illustrates a typical workflow for analyzing the purity of a Cloprostenol sodium sample using HPLC.
References
- 1. Cloprostenol sodium [sitem.herts.ac.uk]
- 2. Cloprostenol Sodium BP EP USP CAS 55028-72-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. Cloprostenol Sodium | C22H28ClNaO6 | CID 17756794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cloprostenol Sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. (+/-)-Cloprostenol sodium salt hydrate ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. Cloprostenol sodium salt | Prostaglandin Receptor | TargetMol [targetmol.com]
- 12. drugfuture.com [drugfuture.com]
- 13. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
- 17. caymanchem.com [caymanchem.com]
- 18. originbiopharma.com [originbiopharma.com]
An In-depth Technical Guide to the Solubility of Pigment Red 48:2 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Understanding Pigment Red 48:2 Solubility
This compound:2 is generally characterized by its low solubility in most common organic solvents, a property that contributes to its desirable characteristics in applications such as inks, plastics, and coatings, where bleeding and migration are undesirable.[1] However, for certain applications and research purposes, understanding its solubility profile in various organic media is crucial.
A screening assessment by Canadian authorities, referencing a 2012 ECHA (European Chemicals Agency) dossier, indicates that this compound:2 is soluble in specific polar aprotic solvents and methanol, while being insoluble in others like acetone (B3395972) and ethanol.[2] This suggests that the solubility is highly dependent on the nature of the solvent.
Qualitative Solubility and Solvent Fastness Data
The following table summarizes the available qualitative solubility and solvent fastness data for this compound:2. It is important to distinguish between "solubility" (the formation of a true solution) and "solvent fastness" or "resistance" (the ability of the pigment to resist color change or bleeding upon exposure to a solvent). The fastness ratings are typically on a scale of 1 to 5 or 1 to 8, where a higher number indicates better resistance.
| Organic Solvent | Solubility Status | Solvent Fastness/Resistance (Rating) |
| Polar Aprotic Solvents | ||
| Dimethylformamide (DMF) | Soluble | Not specified |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Not specified |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Not specified |
| Polar Protic Solvents | ||
| Methanol | Soluble | Not specified |
| Ethanol | Insoluble | 4-5 (Very Good) |
| Non-Polar/Moderately Polar Solvents | ||
| Acetone | Not soluble | 4-5 (Ketone - Very Good) |
| 1,4-Dioxane | Not soluble | Not specified |
| Acetonitrile | Not soluble | Not specified |
| Xylene | Not specified | 4-5 (Very Good) |
| Ethyl Acetate | Not specified | 4-5 (Very Good) |
| Methyl Ethyl Ketone (MEK) | Not specified | 3-4 (Good to Very Good) |
| Butyl Acetate | Not specified | 4-5 (Very Good) |
| Benzene | Not specified | 4-5 (Very Good) |
Note: The qualitative solubility data is based on a 2012 ECHA registration dossier as cited in a Canadian government screening assessment. Solvent fastness data is compiled from various technical data sheets.
Experimental Protocol for Determination of Pigment Solubility
While a specific standardized method for the quantitative determination of this compound:2 solubility in organic solvents is not available in the reviewed literature, a general experimental protocol can be outlined based on established laboratory practices for measuring the solubility of sparingly soluble compounds.
Objective: To determine the saturation solubility of this compound:2 in a given organic solvent at a specified temperature.
Materials:
-
This compound:2 (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Volumetric flasks
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatograph (HPLC)
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound:2 and add it to a series of volumetric flasks, each containing a known volume of the selected organic solvent.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.
-
-
Sample Clarification:
-
After the equilibration period, allow the flasks to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
To separate the undissolved pigment, centrifuge the suspensions at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining particulate matter.
-
Dilute the filtered solution with the same solvent as necessary to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound:2 in the diluted solution using a calibrated UV-Vis spectrophotometer (at the wavelength of maximum absorbance, λmax) or a calibrated HPLC system.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound:2 of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the absorbance (for UV-Vis) or peak area (for HPLC) against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound:2 in the experimental samples.
-
Calculate the solubility in units such as g/L or mg/mL, taking into account any dilution factors.
-
Visual Representation of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a pigment in an organic solvent.
Caption: Generalized workflow for pigment solubility determination.
Conclusion
While this compound:2 is largely insoluble in many common organic solvents, it exhibits solubility in specific polar aprotic solvents like DMF, DMSO, and NMP, as well as in methanol. The lack of publicly available quantitative solubility data highlights a gap in the technical literature for this pigment. The provided generalized experimental protocol offers a robust framework for researchers to quantitatively determine the solubility of this compound:2 in various organic media, which is essential for specialized applications and for a more complete understanding of its chemical properties. Further research to quantify the solubility of this compound:2 in the aforementioned solvents would be a valuable contribution to the field.
References
Crystal Structure Analysis of Monoazo Lake Pigments: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This whitepaper provides an in-depth technical guide to the core principles and methodologies employed in the crystal structure analysis of monoazo lake pigments. It details the prevalent experimental protocols, focusing on X-ray diffraction techniques, and presents key crystallographic data for prominent pigments in a comparative format.
Introduction: The Structural Significance of Monoazo Lake Pigments
Monoazo lake pigments are a significant class of synthetic organic colorants, characterized by a single azo group (-N=N-) and rendered insoluble through the formation of a salt with a metal cation, typically Ca²⁺ or Ba²⁺.[1][2] Their application is widespread, from printing inks and plastics to coatings.[3][4] The final color, lightfastness, thermal stability, and dispersibility of these pigments are not solely determined by their molecular structure but are critically dependent on their solid-state crystal structure—the specific arrangement of molecules in the crystal lattice.[2][5]
A crucial aspect of their structure is the existence of tautomerism. Many monoazo pigments, particularly those based on β-naphthol, exist predominantly in the more stable keto-hydrazone form rather than the classical azo-enol form in the solid state.[1][6][7] This structural nuance has profound implications for the pigment's properties. Consequently, detailed crystal structure analysis is indispensable for understanding structure-property relationships and for the rational design of new pigments with enhanced performance characteristics.
The primary challenge in this field is the inherent low solubility of pigments, which makes growing single crystals suitable for conventional analysis exceptionally difficult.[7][8] Therefore, the analysis of microcrystalline powders using X-ray powder diffraction (XRPD) has become the cornerstone technique.[9][10]
Core Analytical Technique: X-ray Powder Diffraction (XRPD)
X-ray powder diffraction is the most powerful and widely used technique for determining the crystal structure of monoazo lake pigments.[9][10] Unlike single-crystal XRD, which requires a relatively large, perfect crystal, XRPD can be performed on polycrystalline powders, which is the typical form of these pigments. The technique relies on the principle that a crystalline material will diffract an incident X-ray beam at specific angles (2θ), producing a unique diffraction pattern that serves as a fingerprint of its crystal structure.[11]
While organic pigments are often weak X-ray scatterers, most classes, including β-naphthol and Naphthol AS types, yield good diffraction data.[9] However, analysis can be complicated by the presence of inorganic fillers and extenders in formulated paints, which may obscure the weaker diffraction peaks of the organic pigment.[12]
Experimental Protocols & Data Analysis
The determination of a crystal structure from powder diffraction data is a multi-step process that involves careful sample preparation, precise data collection, and sophisticated data analysis, most notably the Rietveld refinement method.
Sample Preparation and Data Collection
The goal of sample preparation is to produce a randomly oriented sample of fine, homogenous powder to ensure that all possible crystal planes are exposed to the X-ray beam.
Methodology:
-
Sample Grinding: The pigment powder is gently ground in an agate mortar and pestle to reduce particle size and preferred orientation effects. For formulated products like paints, the binding medium may need to be removed first, although analysis is often attempted on the complete system.[13]
-
Sample Mounting: The fine powder is packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's reference plane.
-
Data Acquisition: The diffraction pattern is collected using a powder diffractometer, typically with Cu-Kα radiation. Data is collected over a specific angular range (e.g., 5° to 50° 2θ), with a defined step size and collection time per step to ensure good signal-to-noise ratio. Dry organic pigment powders typically produce their most identifiable diffraction patterns below 2θ ≈ 30°.[9]
Structure Solution and Rietveld Refinement
For pigments where the crystal structure is unknown, solving it from powder data is a significant challenge. However, once a plausible structural model is obtained (either from single-crystal data of a related compound, computational prediction, or electron diffraction), the Rietveld method is used to refine this model against the experimental XRPD data.[8][11][14]
The Rietveld method is a powerful least-squares refinement technique that fits a calculated diffraction profile to the entire observed experimental pattern.[11] This involves refining various parameters simultaneously, including instrumental parameters, unit cell dimensions, and atomic coordinates.[11][15]
Detailed Protocol for Rietveld Refinement:
-
Initial Model: A starting crystal structure model is required. This includes the space group, approximate unit cell parameters, and the fractional coordinates of all atoms in the asymmetric unit.
-
Background Subtraction: The background of the experimental pattern is modeled and subtracted.
-
Unit Cell Refinement: The lattice parameters (a, b, c, α, β, γ) are refined to match the observed peak positions accurately.
-
Profile Shape Refinement: Parameters defining the peak shape (which is a convolution of instrumental and sample effects like crystallite size and strain) are refined.
-
Atomic Parameter Refinement: The atomic coordinates and isotropic displacement parameters (thermal motion) are refined. For organic molecules, it is common to use a "rigid body" refinement, where the molecule's known geometry is constrained while its position and orientation within the unit cell are refined.
-
Goodness-of-Fit: The refinement is iterated until the difference between the calculated and observed patterns is minimized. The quality of the fit is assessed using numerical indicators such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²).
The workflow for determining and refining a crystal structure from powder data is visualized below.
Quantitative Data: Crystal Structures of Key Pigments
The following tables summarize crystallographic data for several commercially important monoazo lake pigments, determined primarily through powder diffraction techniques.
Table 1: Crystallographic Data for C.I. Pigment Red 57:1 (Lithol Rubine) Hydrates [16]
| Parameter | Monohydrate | Anhydrous Phase |
| Formula | Ca(C₁₈H₁₂N₂O₆S)·H₂O | Ca(C₁₈H₁₂N₂O₆S) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 25.158 | 24.318 |
| b (Å) | 6.911 | 6.841 |
| c (Å) | 10.793 | 10.748 |
| β (°) | 92.59 | 91.13 |
| Volume (ų) | 1874.1 | 1785.1 |
| Z | 4 | 4 |
C.I. Pigment Red 57:1 is a calcium salt widely used in printing inks.[3][17] Its crystal structure reveals a double-layer arrangement of polar and non-polar regions.[1][16]
Table 2: Crystallographic Data for C.I. Pigment Red 48 Hydrates [16]
| Parameter | P.R. 48:2 (α-phase, Monohydrate) | P.R. 48 Monosodium Salt Monohydrate | P.R. 48 Monosodium Salt Dihydrate |
| Formula | Ca[C₁₈H₁₁ClN₂O₆S]·H₂O | Na⁺·C₁₈H₁₂ClO₆S⁻·H₂O | Na⁺·C₁₈H₁₂ClO₆S⁻·2H₂O |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | P2₁/c | P2₁/c |
| a (Å) | 7.025 | 11.231 | 10.999 |
| b (Å) | 10.334 | 7.009 | 7.152 |
| c (Å) | 14.808 | 24.908 | 25.048 |
| α (°) | 97.99 | 90 | 90 |
| β (°) | 96.69 | 97.43 | 98.41 |
| γ (°) | 101.44 | 90 | 90 |
| Volume (ų) | 1029.0 | 1944.4 | 1948.3 |
| Z | 2 | 4 | 4 |
C.I. This compound:2 is a calcium laked pigment known for its bluish-red shade and good heat stability.[4] The data shows that even the cation and degree of hydration significantly alter the crystal symmetry and unit cell.
Table 3: Crystallographic Data for β-Naphthol Pigments [7]
| Parameter | Pigment Red 4 (PR4) | Pigment Red 40 (PR40) |
| Tautomeric Form | Keto/Hydrazone | Keto/Hydrazone |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 7.4293 | 10.3869 |
| b (Å) | 28.537 | 5.8139 |
| c (Å) | 7.5501 | 11.8198 |
| β (°) | 115.118 | 98.166 |
| Volume (ų) | 1448.6 | 706.54 |
| Z | 4 | 2 |
These pigments are not lakes but are foundational monoazo structures. Single-crystal X-ray diffraction definitively proved their existence in the keto/hydrazone form, highlighting the importance of direct structural evidence over historical nomenclature.[7]
Complementary and Supporting Analytical Techniques
While XRPD is central, a multi-technique approach is often necessary for a comprehensive characterization of monoazo lake pigments.
-
Spectroscopic Methods:
-
Raman and Infrared (IR) Spectroscopy: These vibrational techniques provide information about chemical bonds and functional groups, helping to confirm the azo vs. hydrazone tautomeric form and identify the pigment's chemical class.[6][13][18]
-
Solid-State Nuclear Magnetic Resonance (ssNMR): Particularly useful for investigating tautomerism, polymorphism, and the local environment of specific nuclei (e.g., ¹³C, ¹⁵N) within the crystal lattice.[6][16]
-
UV-Vis Spectroscopy: Used to characterize the colorimetric properties and can be employed to study pigment stability and degradation.[19][20]
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These methods are used to assess the thermal stability of pigments, identify decomposition temperatures, and study phase transitions.[20][21] TGA is particularly useful for quantifying the water of hydration in laked pigments.[21]
-
The relationship between these techniques in a comprehensive analytical strategy is illustrated below.
Conclusion
The crystal structure analysis of monoazo lake pigments is a complex but essential field for advancing colorant technology. Due to the microcrystalline nature of these materials, X-ray powder diffraction, coupled with the powerful Rietveld refinement method, stands as the primary tool for structural elucidation. The data reveals that subtle changes in cation, hydration state, or molecular substituents can lead to significant differences in crystal packing, which in turn governs the macroscopic properties of the pigment. A comprehensive understanding requires an integrated analytical approach, where crystallographic data from XRPD is supported by spectroscopic and thermal methods to build a complete structure-property profile. Future advancements in computational crystal structure prediction and high-resolution diffraction techniques will continue to deepen our understanding of these industrially vital materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pigment Red 57:1 | 5281-04-9 [chemicalbook.com]
- 4. chempoint.com [chempoint.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. sdc.org.uk [sdc.org.uk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Combined X-ray Diffraction and Raman Identification of Synthetic Organic Pigments in Works of Art: From Powder Samples to Artists' Paints [repository.si.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. zeyachem.net [zeyachem.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Thermochromic Pigment Analysis: Techniques for Evaluating Color-Changing Materials | Separation Science [sepscience.com]
- 21. Structure and Stability Characterization of Natural Lake Pigments Made from Plant Extracts and Their Potential Application in Polymer Composites for Packaging Materials - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Color: An In-depth Technical Guide to the Historical Development of Azo Pigment Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core of azo pigment research, tracing its historical development from the foundational discoveries of the 19th century to the advent of more sophisticated structures in the mid-20th century. This document provides a detailed exploration of the synthesis, properties, and analytical characterization of these pivotal colorants, offering valuable insights for researchers in materials science, chemistry, and the pharmaceutical sciences, where azo compounds continue to find new applications.
A Historical Overview: From Aniline to a Spectrum of Hues
The journey of azo pigments is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. The discovery of aniline, a derivative of coal tar, unlocked a world of chromatic possibilities that had been previously reliant on natural sources.
The story of azo colorants begins with the groundbreaking work of Peter Griess in 1858, who discovered the diazotization reaction, a chemical process that converts a primary aromatic amine into a diazonium salt.[1][2] This highly reactive intermediate proved to be the key to unlocking a vast new class of colored compounds. The subsequent coupling of these diazonium salts with electron-rich aromatic compounds, such as phenols and anilines, gave rise to the first azo dyes, characterized by the presence of the nitrogen-nitrogen double bond (-N=N-), the chromophore responsible for their vibrant colors.[3]
The first commercial azo dye, Bismarck Brown, was prepared by Peter Griess in 1863.[4] This was soon followed by a wave of discoveries, including Para Red in 1885, which is considered one of the first azo pigments.[2] The late 19th and early 20th centuries witnessed a rapid expansion of the azo pigment portfolio with the introduction of Lithol Red (1899), Hansa Yellow (1909), and the Diarylide Yellows and Oranges (1911).[2] These early pigments, while revolutionary, often exhibited limitations in terms of lightfastness, heat stability, and solvent resistance.
The mid-20th century saw significant advancements with the development of benzimidazolone pigments in the 1960s.[2] These pigments incorporated a benzimidazolone moiety into their structure, resulting in a marked improvement in their performance properties, paving the way for high-performance pigments used in demanding applications.
Key Milestones in Azo Pigment Development:
| Year | Discovery/Development | Significance |
| 1858 | Peter Griess discovers the diazotization reaction.[1][2] | Foundational chemical reaction for the synthesis of all azo colorants. |
| 1863 | Peter Griess prepares Bismarck Brown, the first azo dye.[4] | Marks the beginning of the commercialization of azo colorants. |
| 1885 | Para Red is discovered.[2] | One of the first synthetic organic pigments. |
| 1899 | Lithol Red is patented. | An important early red azo pigment. |
| 1909 | Hansa Yellow is introduced.[2] | A significant monoazo yellow pigment. |
| 1911 | Diarylide Yellows and Oranges are developed.[2] | A new class of disazo pigments with improved properties. |
| 1960s | Benzimidazolone pigments are developed.[2] | Introduction of high-performance azo pigments with enhanced stability. |
The Core Chemistry: Synthesis of Azo Pigments
The synthesis of azo pigments is a two-step process that has remained fundamentally unchanged since its discovery: diazotization followed by azo coupling.
Diazotization of Primary Aromatic Amines
In this initial step, a primary aromatic amine is converted to a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂) at low temperatures (0-5 °C). Since nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid, such as hydrochloric acid or sulfuric acid.
The low temperature is crucial to prevent the highly reactive diazonium salt from decomposing. The resulting diazonium salt solution is then immediately used in the subsequent coupling reaction.
Azo Coupling
The second step involves the reaction of the diazonium salt with a coupling component. This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile. The coupling component is typically an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine.
The position of the coupling on the aromatic ring of the coupling component is directed by the substituents already present on the ring. For example, with phenols and naphthols, coupling usually occurs at the para position to the hydroxyl group, unless this position is already occupied, in which case it will occur at the ortho position. The pH of the reaction medium is a critical parameter in the coupling reaction and is optimized for each specific pigment synthesis.
Experimental Protocols for Key Historical Azo Pigments
The following sections provide detailed methodologies for the synthesis of two historically significant azo pigments, Para Red and Lithol Red. These protocols are based on historical accounts and modern laboratory practices.
Synthesis of C.I. Pigment Red 1 (Para Red)
Para Red is a monoazo pigment synthesized from p-nitroaniline and 2-naphthol (B1666908).
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
Procedure:
Step 1: Diazotization of p-Nitroaniline
-
In a 250 mL beaker, prepare a solution of 3.5 g of p-nitroaniline in 10 mL of concentrated HCl and 20 mL of water. Heat the mixture gently to dissolve the amine, then cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 1.8 g of sodium nitrite in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 15 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt of p-nitroaniline.
Step 2: Azo Coupling
-
In a 500 mL beaker, dissolve 3.6 g of 2-naphthol in 25 mL of a 10% sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.
-
A brilliant red precipitate of Para Red will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
Step 3: Isolation and Purification
-
Filter the precipitated pigment using a Büchner funnel.
-
Wash the filter cake thoroughly with cold distilled water until the washings are neutral.
-
Dry the pigment in an oven at 60-70 °C.
-
The dried pigment can be ground to a fine powder.
Synthesis of C.I. Pigment Red 49 (Lithol Red)
Lithol Red is a laked azo pigment, typically prepared as a sodium, barium, or calcium salt. The following protocol describes the synthesis of the sodium salt of Lithol Red.
Materials:
-
Tobias acid (2-naphthylamine-1-sulfonic acid)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
Step 1: Diazotization of Tobias Acid
-
In a 500 mL beaker, create a slurry of 11.2 g of Tobias acid in 100 mL of water.
-
Add a solution of 2.7 g of sodium carbonate in 20 mL of water to the slurry to dissolve the Tobias acid. Cool the resulting solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve 3.5 g of sodium nitrite in 15 mL of cold water.
-
Slowly add the sodium nitrite solution to the cold Tobias acid solution.
-
With constant stirring, slowly add 10 mL of concentrated hydrochloric acid, keeping the temperature below 5 °C.
-
Stir the mixture for 20 minutes to complete the diazotization.
Step 2: Azo Coupling
-
In a 1 L beaker, dissolve 7.2 g of 2-naphthol in 150 mL of a 5% sodium hydroxide solution. Cool this solution to 5 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.
-
A deep red precipitate of the sodium salt of Lithol Red will form.
-
Continue stirring the mixture for 1 hour, allowing the temperature to slowly rise to room temperature.
Step 3: Isolation and Purification
-
Heat the suspension to 80-90 °C for 30 minutes to improve the filterability of the pigment.
-
Filter the hot suspension using a Büchner funnel.
-
Wash the filter cake with hot water until the washings are colorless.
-
Dry the pigment in an oven at 80-90 °C.
Quantitative Data and Performance Properties
The performance of a pigment is determined by a range of properties, including its color, lightfastness, heat stability, and resistance to solvents. The following tables summarize available quantitative data for some key historical azo pigments.
Table 1: Colorimetric Data (CIELAB D65/10°)
| Pigment | C.I. Name | L | a | b* |
| Hansa Yellow Light | Pigment Yellow 3 | 91.22 | -12.88 | 94.71 |
| Diarylide Yellow | Pigment Yellow 12 | 78.16 | 28.14 | 99.4 |
| Diarylide Yellow | Pigment Yellow 83 | 78.90 | 32.01 | 99.00 |
Note: CIELAB values can vary depending on the specific manufacturing process, particle size, and measurement conditions.
Table 2: Lightfastness and Heat Stability
| Pigment | C.I. Name | Lightfastness (Blue Wool Scale) | Heat Stability (°C) |
| Para Red | Pigment Red 1 | Fair (approx. 3-4) | ~250 |
| Lithol Red | Pigment Red 49 | Poor to Fair (2-4) | ~200-250 |
| Hansa Yellow | Pigment Yellow 3 | Good (5-6) | ~150 |
| Diarylide Yellow | Pigment Yellow 13 | Good (6) | ~150 |
| Diarylide Yellow | Pigment Yellow 83 | Very Good (6-7) | ~200 |
Note: Lightfastness ratings can vary depending on the concentration of the pigment (masstone vs. tint) and the binder system used. Heat stability indicates the temperature at which the pigment begins to decompose or change color.
Table 3: Solvent Resistance
| Pigment | C.I. Name | Water | Ethanol | Xylene |
| Para Red | Pigment Red 1 | Good | Fair | Fair |
| Lithol Red | Pigment Red 49 | Poor (bleeds) | Fair | Good |
| Hansa Yellow | Pigment Yellow 3 | Excellent | Good | Fair (bleeds) |
| Diarylide Yellow | Pigment Yellow 83 | Excellent | Very Good | Good |
Note: Solvent resistance is typically rated on a scale of 1 to 5 (1=Poor, 5=Excellent) and indicates the tendency of the pigment to bleed or dissolve in the specified solvent.
Evolution of Azo Pigment Classes: A Logical Relationship
The historical development of azo pigments can be viewed as a progression towards improved performance. This evolution is characterized by increasing molecular complexity and the incorporation of specific chemical moieties to enhance stability.
Conclusion
The historical development of azo pigment research is a testament to the power of organic synthesis in creating novel materials with tailored properties. From the initial discovery of the diazotization and coupling reactions to the rational design of high-performance benzimidazolone pigments, the field has continuously evolved to meet the growing demands for durable and vibrant colorants. The foundational knowledge of the synthesis and properties of these historical pigments remains highly relevant today, providing a basis for the development of new functional materials, including those with applications in drug delivery, diagnostics, and advanced materials. This guide serves as a comprehensive resource for researchers seeking to understand the fundamental principles and experimental methodologies that have shaped this important class of organic compounds.
References
An In-depth Technical Guide to the Environmental Impact of Pigment Red 48 Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Content: This whitepaper provides a comprehensive technical overview of the environmental impact associated with the synthesis of Pigment Red 48. It details the manufacturing process, analyzes the resulting waste streams, and summarizes the ecotoxicological and human health data. The document includes detailed experimental protocols for key toxicological assessments and outlines a representative wastewater treatment workflow.
Introduction
This compound (PR48) is a monoazo pigment widely used in printing inks, plastics, paints, and cosmetics to impart a vibrant red hue. It belongs to the family of azo colorants, which are characterized by the presence of one or more azo groups (-N=N-). The final product is typically a metal salt, or "lake," of the azo dye, which renders it insoluble in water and most organic solvents. The most common variants include the barium (PR48:1), calcium (PR48:2), strontium (PR48:3), and manganese (PR48:4) salts.[1] While essential to many industries, the synthesis of these pigments involves multi-step chemical processes that generate significant environmental concerns, primarily related to wastewater effluent and the toxicological profile of the parent compound and its potential degradation products.
This guide serves as a technical resource for understanding and mitigating the environmental footprint of this compound production.
Synthesis of this compound
The synthesis of this compound is a multi-stage process rooted in classical azo chemistry. The general pathway involves diazotization of an aromatic amine followed by a coupling reaction with a naphthol derivative, and finally, precipitation with a metal salt.
Core Chemical Reactions
The primary precursors for this compound are:
-
Diazo Component: 2-amino-4-chloro-5-methylbenzenesulfonic acid (also known as 2B Acid or C.I. Azoic Diazo Component 1).
-
Coupling Component: 3-hydroxy-2-naphthoic acid (also known as β-oxynaphthoic acid or BONA).
The synthesis proceeds via the following key steps:
-
Diazotization: The aromatic amine (2B Acid) is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (typically hydrochloric acid, HCl) at low temperatures (0-5°C) to form a diazonium salt.
-
Coupling: The resulting diazonium salt is then reacted with the coupling component (BONA), which has been dissolved in an alkaline solution (e.g., sodium hydroxide). This electrophilic substitution reaction forms the soluble azo dye.
-
Laking/Precipitation: An aqueous solution of a metal salt (e.g., calcium chloride for PR48:2 or barium chloride for PR48:1) is added to the soluble dye solution. This causes the precipitation of the insoluble metal-azo complex, the pigment.
-
Finishing: The precipitated pigment is filtered, washed extensively with water to remove residual salts and unreacted starting materials, dried, and then pulverized to the desired particle size.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound:2 (Calcium salt).
References
In-Depth Technical Guide on the Thermal Decomposition Products of C.I. 15865:1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of C.I. Pigment Red 48:1 (C.I. 15865:1), a BONA (β-oxynaphthoic acid) pigment. This document details the primary decomposition products, the mechanisms of degradation, and the analytical techniques used for their characterization. The information is presented to support research, safety assessments, and development processes where this pigment may be subjected to elevated temperatures.
Executive Summary
The thermal decomposition of C.I. 15865:1, a barium salt of 4-((5-chloro-4-methyl-2-sulfonatophenyl)azo)-3-hydroxy-2-naphthoic acid, primarily proceeds through the cleavage of the azo bond. This initial fragmentation, occurring at elevated temperatures, leads to the formation of two main aromatic compounds: 3-chloro-4-methylbenzenamine and 2-naphthol (B1666908). Subsequent secondary reactions, such as decarboxylation of the 2-naphthol moiety, can also occur. The principal analytical method for identifying these decomposition products is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and the temperature ranges of decomposition.
Thermal Decomposition Products
The primary thermal decomposition of C.I. 15865:1 involves the homolytic cleavage of the azo linkage (-N=N-), which is the most thermally labile part of the molecule. This fragmentation results in the formation of two primary radical species that subsequently stabilize to form distinct aromatic compounds.
Table 1: Primary Thermal Decomposition Products of C.I. 15865:1
| Decomposition Product | Chemical Structure | Molar Mass ( g/mol ) | Method of Identification |
| 3-chloro-4-methylbenzenamine | C₇H₈ClN | 141.60 | Py-GC/MS |
| 2-naphthol | C₁₀H₈O | 144.17 | Py-GC/MS |
Note: Quantitative yield data for the thermal decomposition products of C.I. 15865:1 is not extensively available in the reviewed literature. The relative amounts of these products can be influenced by the specific pyrolysis conditions.
Thermal Decomposition Pathway
The thermal degradation of C.I. 15865:1 follows a well-established pattern for BONA azo pigments. The process can be visualized as a multi-step sequence.
Methodological & Application
Application Notes & Protocols: A Theoretical Framework for Utilizing Pigment Red 48 as a Biological Tracer
Disclaimer: The following document outlines a theoretical framework for the potential use of Pigment Red 48 and its variants as a biological tracer. To date, there is no established body of published research validating this compound for this specific application. The protocols and data presented are based on the known physicochemical properties of the pigment and adapted from general methodologies for nanoparticle and dye tracers. Extensive validation would be required to establish the efficacy, safety, and reliability of this pigment for in vitro or in vivo biological tracing.
Introduction to this compound
This compound (PR48) is a monoazo organic pigment widely used in industrial applications such as inks, paints, plastics, and coatings due to its vibrant red hue and good lightfastness.[1][2] It exists in various salt forms, including sodium (Na+), calcium (Ca2+), barium (Ba2+), and manganese (Mn2+), which are designated as PR48:1 (Barium), PR48:2 (Calcium), PR48:3 (Strontium), and PR48:4 (Manganese), respectively.[3] While its primary use is industrial, its properties—such as low water solubility, particulate nature, and low mammalian toxicity—present a hypothetical basis for its investigation as a biological tracer for specific applications like bulk tissue marking, cell population tracking, or as a component in composite nanoparticles.
Physicochemical and Toxicological Data
Successful application of an exogenous agent in a biological system requires a thorough understanding of its properties and safety profile. The following tables summarize key data for this compound variants, compiled from material safety data sheets and regulatory assessments.
Table 1: Physicochemical Properties of this compound Variants
| Property | C.I. This compound (Disodium Salt) | C.I. This compound:1 (Barium Salt) | C.I. This compound:2 (Calcium Salt) |
| C.I. Name | 15865 | 15865:1 | 15865:2 |
| CAS No. | 3564-21-4[3] | 7585-41-3 | 7023-61-2[2][3] |
| Molecular Formula | C₁₈H₁₁ClN₂Na₂O₆S[4] | C₁₈H₁₁BaClN₂O₆S[1] | C₁₈H₁₁CaClN₂O₆S[2] |
| Molecular Weight | 464.79 g/mol [4] | 556.14 g/mol [1] | 458.89 g/mol [5] |
| Appearance | Red Powder | Red Powder[1] | Bright Red Powder |
| Solubility | Soluble, likely to be mobile[3] | Insoluble in water and organic solvents | Insoluble in water and organic solvents |
| Bioaccumulation Potential | Low (Kow of -1.25)[3] | No data available | No data available |
Table 2: Summary of Toxicological Data for this compound Variants
| Endpoint | Result | Species | Method / Guideline | Reference |
| Acute Oral LD50 | > 2,000 mg/kg bw | Rat | Not specified | [3] |
| Acute Oral LD50 | > 5,000 mg/kg bw | Rat | OECD Guideline 401 | [6] |
| Acute Oral LD50 | > 6,400 mg/kg bw | Rat | Not specified | [7] |
| Skin Irritation | Non-irritant | Rabbit | OECD Guideline 404 | [6] |
| Eye Irritation | Non-irritant | Rabbit | OECD Guideline 405 | [6] |
| Mutagenicity | Not mutagenic | N/A | Not specified | [3] |
| Aquatic Toxicity (Fish) | LC50 > 100 mg/L (96 h) | Danio rerio | Not specified | [7] |
| Aquatic Toxicity (Daphnia) | EC50 > 100 mg/L (48 h) | Daphnia magna | OECD Guideline 202 | [6][7] |
The data indicates a low order of acute toxicity and a low likelihood of bioaccumulation, which are favorable characteristics for a potential biological tracer.[3] However, the lack of chronic toxicity data necessitates caution and further study.[3]
Theoretical Applications in Biological Studies
Given its particulate and insoluble nature (for salt forms other than disodium), PR48 could theoretically be explored for:
-
Cellular Labeling and Tracking: As a phagocytic tracer for macrophages or other phagocytic cells in vitro.
-
Tissue Marking: For macroscopic marking of injection sites or tissues in preclinical animal studies.
-
Flow and Distribution Studies: As a component of a larger nanoparticle formulation to study biodistribution, clearance, and uptake mechanisms.[8]
The pigment's bright color allows for simple colorimetric or bright-field microscopy detection. While some vendors classify it as a "fluorescent dye,"[5][9][10] its fluorescent properties (quantum yield, excitation/emission spectra) are not well-documented in the available literature and would require thorough characterization.
Experimental Protocols (Theoretical)
The following protocols are hypothetical and serve as a starting point for researchers interested in exploring the feasibility of this compound as a biological tracer.
Protocol 1: Preparation of this compound:2 (Calcium Salt) Suspension for In Vitro Studies
This protocol describes the preparation of a sterile stock suspension of PR48:2, suitable for cell culture applications.
Materials:
-
This compound:2 (C.I. 15865:2) powder
-
Pluronic F-127 or sterile-filtered Bovine Serum Albumin (BSA) solution (10% w/v)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
Bath sonicator
-
0.22 µm syringe filters
-
Sterile conical tubes
Procedure:
-
Pre-wetting: Weigh 10 mg of PR48:2 powder into a sterile 50 mL conical tube. Add 100 µL of sterile ethanol (B145695) to wet the powder and break up aggregates. Vortex briefly.
-
Surfactant Addition: Add 10 mL of sterile DPBS containing 0.1% (w/v) Pluronic F-127 or 1% BSA. The surfactant helps to create a more stable and uniform suspension.
-
Sonication: Place the tube in a bath sonicator and sonicate for 30 minutes at room temperature. This step is critical for dispersing the pigment particles.
-
Sterilization (Optional): As autoclaving may alter the pigment's properties, prepare the suspension under aseptic conditions. If sterility is a concern, the final suspension can be filtered through a 0.22 µm filter, although this may remove larger pigment particles. Characterization of the filtered suspension is essential.
-
Characterization: Characterize the particle size distribution and concentration of the final suspension using techniques like Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA).
-
Storage: Store the stock suspension at 4°C, protected from light. Re-sonicate briefly before each use to ensure a homogenous suspension.
Protocol 2: In Vitro Cellular Uptake Assay by Macrophages
This protocol outlines a method to assess the phagocytosis of PR48:2 particles by a macrophage-like cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
PR48:2 stock suspension (from Protocol 1)
-
24-well tissue culture plates
-
Trypan Blue solution
-
Bright-field microscope
-
Flow cytometer (optional)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Prepare working concentrations of the PR48:2 suspension (e.g., 1, 10, 50, 100 µg/mL) by diluting the stock suspension in complete culture medium. Remove the old medium from the cells and add the PR48:2-containing medium. Include an untreated control well.
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C and 5% CO₂.
-
Washing: After incubation, gently aspirate the medium and wash the cells three times with 1 mL of cold DPBS to remove any non-internalized pigment particles.
-
Quenching (Optional): To distinguish between internalized and membrane-bound particles, add Trypan Blue solution (0.04%) for 2 minutes to quench the color of extracellular particles before the final wash.
-
Qualitative Assessment (Microscopy): Observe the cells under a bright-field microscope. Internalized pigment will appear as red puncta within the cytoplasm. Capture images for documentation.
-
Quantitative Assessment (Flow Cytometry): a. Detach the cells using a gentle cell scraper (trypsin may be avoided if it affects cell integrity). b. Resuspend the cells in FACS buffer (DPBS + 2% FBS). c. Analyze the cells on a flow cytometer. The red pigment may exhibit some forward and side scatter properties, and potentially fluorescence in a specific channel (e.g., PE or PE-Cy5), which must be determined empirically. Gate on the live cell population and quantify the percentage of "positive" cells and the mean signal intensity.
Visualization of Workflows and Concepts
Diagram 1: General Experimental Workflow
This diagram illustrates the logical steps for evaluating a novel particulate tracer like this compound.
Caption: Workflow for evaluating this compound as a biological tracer.
Diagram 2: Cellular Uptake Pathway Hypothesis
This diagram shows the hypothesized mechanism of cellular uptake for particulate PR48 by a phagocytic cell.
Caption: Hypothesized phagocytic uptake and lysosomal accumulation of PR48.
Considerations and Future Directions
-
Optical Properties: A critical first step is to thoroughly characterize the fluorescence spectrum (excitation and emission maxima) and quantum yield of PR48 variants in various biological media to determine their suitability for fluorescence-based detection.
-
Surface Modification: The surface of PR48 particles could be functionalized to attach targeting ligands (e.g., antibodies, peptides) or to improve colloidal stability in biological fluids.
-
Biodegradation: As an azo dye, PR48 may be subject to enzymatic degradation (e.g., by azoreductases in the gut or liver), which could lead to the release of potentially aromatic amines.[3] The metabolic fate of the pigment in a biological system is a crucial area for investigation.
-
Alternative Formulations: Encapsulating the pigment within a biocompatible polymer shell (e.g., PLGA) could create more uniform nanoparticles, improve stability, and provide a platform for controlled release or functionalization.[8][11][12]
References
- 1. This compound:1 | CymitQuimica [cymitquimica.com]
- 2. China this compound:2 / CAS 7023-61-2 factory and manufacturers | Precise Color [precisechem.com]
- 3. epa.gov [epa.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. echemi.com [echemi.com]
- 8. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C.I. This compound | Fluorescent Dye | 7023-61-2 | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. NanoBiotechnology Protocols | NHBS Academic & Professional Books [nhbs.com]
- 12. NanoBiotechnology Protocols | NHBS Academic & Professional Books [nhbs.com]
Application Notes and Protocols for the Dispersion of Pigment Red 48 in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dispersion of Pigment Red 48, a common red pigment, within various polymer matrices. The following sections detail the physical and chemical properties of different this compound variants, standardized protocols for dispersion, and methods for evaluating the quality of the final pigmented polymer.
This compound: A Profile
This compound is a monoazo pigment that exists in several salt forms, most commonly as barium (this compound:1), calcium (this compound:2), strontium (this compound:3), and manganese (this compound:4) salts.[1] The choice of the metal cation influences the exact shade, as well as key performance properties such as heat stability, lightfastness, and chemical resistance.[1] This pigment is widely used in coloring a variety of polymers, including polyolefins (polyethylene, polypropylene), PVC, and polystyrene, for applications ranging from consumer goods and packaging to automotive components.[2][3][4]
Variants of this compound
-
This compound:1 (Barium Salt): Typically provides a bright, yellowish-red hue. It is known for good solvent resistance.[3][5]
-
This compound:2 (Calcium Salt): Offers a brilliant, bluish-red shade.[1][6] It is often used for its good heat stability and lightfastness.[7][8]
-
This compound:3 (Strontium Salt): Presents a yellowish-red shade with good fluidity.[9]
-
This compound:4 (Manganese Salt): Another variant that contributes to the spectrum of red shades available.
Quantitative Data Summary
The selection of the appropriate this compound variant is critical for achieving the desired performance in the final polymer product. The following tables summarize key quantitative data for different grades of this compound, compiled from various technical datasheets.
Table 1: Physical and Chemical Properties of this compound Variants
| Property | This compound:1 | This compound:2 | This compound:3 | This compound:4 |
| C.I. Name | 15865:1 | 15865:2 | 15865:3 | 15865:4 |
| Chemical Type | Monoazo Barium Salt | Monoazo Calcium Salt | Monoazo Strontium Salt | Monoazo Manganese Salt |
| Specific Gravity (g/cm³) | ~1.4 | 1.55 - 1.6 | ~1.8 | ~1.8 |
| Oil Absorption ( g/100g ) | ≤51 | 43 - 56 | 35 - 55 | 30 - 55 |
| pH | 6 - 8 | 6 - 8.5 | 7.0 - 8.0 | 7.0 - 8.0 |
Data compiled from multiple sources.[5][9][10][11]
Table 2: Performance Characteristics of this compound in Polymer Systems
| Performance Metric | This compound:1 | This compound:2 | This compound:3 | This compound:4 |
| Heat Stability (°C) | 200-240 (in PE) | 220 - 260 | ~180 | ~200 |
| Lightfastness (1-8 Scale) | 3 - 6 | 5 - 6 | 6 - 7 | 7 - 8 |
| Migration Resistance (1-5 Scale) | Good in flexible PVC | 5 (Excellent) | - | - |
| Acid Resistance (1-5 Scale) | Poor | 4 | 3 - 4 | 3 - 4 |
| Alkali Resistance (1-5 Scale) | Poor | 4 | 4 | 3 - 4 |
Data compiled from multiple sources.[3][7][9][10][11][12][13]
Experimental Protocols
The successful dispersion of this compound in a polymer matrix is a critical three-stage process involving wetting, deagglomeration, and stabilization.[1] The choice of dispersion method depends on the polymer type, the desired final product form (e.g., masterbatch, final part), and available equipment.
Fundamental Steps of Pigment Dispersion
A conceptual overview of the dispersion process is presented below.
Caption: Conceptual workflow of the pigment dispersion process.
Protocol 1: Masterbatch Preparation via Twin-Screw Extrusion
This protocol is suitable for creating a concentrated color masterbatch, which can then be diluted into the bulk polymer during final processing.
Materials and Equipment:
-
This compound (selected grade)
-
Polymer carrier resin (e.g., LLDPE, PP) in powder or pellet form
-
Dispersant (e.g., low molecular weight polyethylene (B3416737) wax, stearates)[14]
-
High-speed mixer
-
Gravimetric feeders
-
Co-rotating twin-screw extruder with a suitable screw configuration for dispersive and distributive mixing[15][16]
-
Water bath for cooling the extrudate
-
Pelletizer
Procedure:
-
Premixing:
-
In a high-speed mixer, blend the this compound powder, carrier resin, and dispersant at the desired ratio (e.g., 40% pigment loading).[17]
-
Mix until a homogenous powder blend is achieved. This step helps to coat the pigment particles with the dispersant and reduce dusting.
-
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder according to the processing window of the carrier resin.
-
Calibrate the gravimetric feeders to deliver the premix at a consistent rate into the main feed throat of the extruder.
-
The screw configuration should include conveying elements, followed by kneading blocks and mixing elements to ensure proper melting, wetting, and dispersion of the pigment.[16]
-
Set the screw speed to achieve the desired level of shear for deagglomeration without excessive degradation of the polymer.
-
-
Cooling and Pelletizing:
-
The molten, pigmented polymer strand exits the extruder die and is cooled in a water bath.
-
The cooled strand is then fed into a pelletizer to produce masterbatch pellets.
-
-
Quality Control:
Protocol 2: In-Situ Emulsion Polymerization for Encapsulated Pigments
This method is used to create polymer-encapsulated pigment particles, which can offer enhanced stability and compatibility.[1]
Materials and Equipment:
-
This compound:2
-
Monomers (e.g., styrene, butyl acrylate)[20]
-
Surfactant (e.g., sodium dodecyl sulfate)
-
Initiator (e.g., potassium persulfate)
-
Deionized water
-
Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet
-
Ultrasonic homogenizer or ball mill
-
Heating mantle
Procedure:
-
Pigment Dispersion:
-
In a beaker, disperse the this compound:2 in deionized water containing the surfactant.
-
Use an ultrasonic homogenizer or ball mill to break down pigment agglomerates and create a stable aqueous dispersion.[20]
-
-
Polymerization:
-
Transfer the pigment dispersion to the reaction vessel and purge with nitrogen for 30 minutes to remove oxygen.
-
Heat the dispersion to the reaction temperature (e.g., 70-80°C) with continuous stirring.
-
Prepare a solution of the initiator in deionized water.
-
Add the monomers and the initiator solution to the reaction vessel.
-
Allow the polymerization to proceed for several hours until the desired conversion is achieved.
-
-
Purification:
-
Cool the resulting latex to room temperature.
-
The encapsulated pigment can be purified by centrifugation and washing with deionized water to remove residual monomer, surfactant, and initiator.
-
-
Characterization:
Evaluation of Dispersion Quality
The quality of pigment dispersion directly impacts the final properties of the colored polymer, including its appearance, mechanical strength, and durability.
Logical Workflow for Protocol Selection and Evaluation
The following diagram illustrates a logical workflow for selecting a dispersion protocol and evaluating the resulting product.
Caption: Workflow for pigment dispersion protocol selection and evaluation.
Table 3: Methods for Evaluating Dispersion Quality
| Evaluation Method | Principle | Application |
| Filter Pressure Value (FPV) | Measures the pressure increase over time as a molten polymer containing the pigment is passed through a fine screen pack. A rapid pressure increase indicates poor dispersion (presence of agglomerates). | Standard quality control test for masterbatches.[18][19] |
| Colorimetric Analysis | Uses a spectrophotometer to measure the color coordinates (e.g., CIELAB Lab*) of the pigmented polymer. This allows for quantitative comparison of color strength and shade. | Essential for ensuring batch-to-batch color consistency. |
| Microscopy (Optical, SEM, TEM) | Direct visualization of the dispersed pigment particles within the polymer matrix. Allows for the assessment of particle size, shape, and distribution. | Provides detailed information on the degree of deagglomeration.[20] |
| Mechanical Property Testing | Measures properties such as tensile strength, impact strength, and elongation at break. Poorly dispersed pigment agglomerates can act as stress concentrators and degrade mechanical performance. | Important for functional and structural plastic parts. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles suspended in a liquid. | Primarily used for characterizing pigment dispersions before incorporation into the polymer and for encapsulated pigments.[1] |
References
- 1. This compound | 3564-21-4 | Benchchem [benchchem.com]
- 2. High-Quality this compound: 2 for Plastic Ink Coating - High Tinting Red Pigment and Organic Pigment [pigment.en.made-in-china.com]
- 3. This compound:1 Manufacturer & Supplier | Fineland Chem [finelandchem.com]
- 4. This compound:2 - Ataman Kimya [atamanchemicals.com]
- 5. scribd.com [scribd.com]
- 6. dayglo.in [dayglo.in]
- 7. epsilonpigments.com [epsilonpigments.com]
- 8. This compound:2 - SY Chemical Co., Ltd. [sypigment.com]
- 9. union-pigment.com [union-pigment.com]
- 10. Organic this compound:2 Manufacturer,Organic Pigment for Plastic, PVC, Rubber Manufacturer, Mumbai, India [colors-india.com]
- 11. pigments.com [pigments.com]
- 12. This compound:1 - SY Chemical Co., Ltd. [sypigment.com]
- 13. union-pigment.com [union-pigment.com]
- 14. Color Masterbatch production process - CPI VIET NAM PLASTIC LIMITED COMPANY [cpiplastic.com]
- 15. Tools to Improve Quality of Color Pigment Dispersions – Coperion [coperion.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. China this compound:1 / CAS 7585-41-3 factory and manufacturers | Precise Color [precisechem.com]
- 19. China this compound: 2 Pigment for Plastic factory and manufacturers | Precise Color [precisechem.com]
- 20. researchgate.net [researchgate.net]
Analytical Techniques for Detecting Pigment Red 48 in Plastics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of Pigment Red 48 (C.I. 15865) in various plastic matrices. The methodologies outlined are essential for quality control, regulatory compliance, and research and development in industries where this pigment is utilized.
Introduction to this compound
This compound is a member of the monoazo family of pigments, characterized by the presence of a single azo group (-N=N-) in its chemical structure. It is widely used to impart a red color to a variety of materials, including plastics, inks, paints, and textiles.[1] The different salts of this compound, such as calcium (this compound:2), barium (this compound:1), strontium (this compound:3), and manganese (this compound:4), offer a range of shades and performance properties. Due to its widespread use, accurate and reliable analytical methods are necessary to determine its presence and concentration in plastic products.
Analytical Methodologies
A suite of analytical techniques can be employed for the detection and quantification of this compound in plastics. The choice of method depends on the specific requirements of the analysis, such as the need for qualitative identification, precise quantification, and the nature of the plastic matrix. The primary techniques covered in these notes are Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, and UV-Visible (UV-Vis) Spectrophotometry.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Principle: Py-GC/MS is a powerful destructive analytical technique that involves the thermal decomposition of the plastic sample in an inert atmosphere. The resulting volatile fragments are then separated by gas chromatography and identified by mass spectrometry. This method is particularly advantageous as it requires minimal sample preparation and can simultaneously provide information about the polymer matrix and its additives, including pigments.
Application Note: Py-GC/MS is highly suitable for both the identification and quantification of this compound in complex plastic matrices. The pigment is identified by its characteristic pyrolysis products. For quantitative analysis, a calibration curve is constructed by analyzing standards of known this compound concentration in a similar plastic matrix.
Experimental Protocol:
-
Instrumentation:
-
Pyrolyzer (Single-shot or Double-shot)
-
Gas Chromatograph (GC) with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
Mass Spectrometer (MS)
-
-
Reagents and Standards:
-
This compound:2 (C.I. 15865:2) standard
-
Plastic matrix (e.g., polyethylene) free of this compound for preparing standards
-
High-purity helium for carrier gas
-
-
Sample Preparation:
-
A small, representative sample of the plastic (approximately 100-500 µg) is accurately weighed into a pyrolysis sample cup. No solvent extraction is required.
-
-
Py-GC/MS Conditions:
-
Pyrolysis: The sample is pyrolyzed at a temperature of 600°C for 6 to 15 seconds.[2]
-
GC Inlet: Split/splitless injector, with a typical split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Final hold: 300°C for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
-
Data Analysis:
-
Qualitative Analysis: The pyrogram is analyzed to identify the characteristic pyrolysis products of this compound:2. Key pyrolysis products include structures with molecular weights of 140, 144, and 266 amu.[2][3]
-
Quantitative Analysis: A calibration curve is generated by plotting the peak area of a characteristic ion of a pyrolysis product against the concentration of this compound:2 in the prepared standards. The concentration of the pigment in the unknown sample is then determined from this curve.
-
Workflow for Py-GC/MS Analysis
Caption: Workflow for the analysis of this compound in plastics using Py-GC/MS.
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
Principle: HPLC is a powerful separation technique that can be used for the quantitative analysis of pigments after they have been extracted from the plastic matrix. The extracted pigment is dissolved in a suitable solvent, injected into the HPLC system, and separated on a chromatographic column. A UV-Vis detector is used to quantify the pigment based on its absorbance at a specific wavelength.
Application Note: This method is ideal for the precise quantification of this compound. However, it requires a robust extraction procedure to isolate the pigment from the polymer. The development of a successful HPLC method relies on selecting an appropriate column and mobile phase to achieve good separation of the pigment from any co-extracted substances.
Experimental Protocol:
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV-Vis Detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
-
Reagents and Standards:
-
This compound:2 standard
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Reagents for mobile phase preparation (e.g., ammonium (B1175870) acetate)
-
Solvents for extraction (e.g., tetrahydrofuran (B95107) (THF), dichloromethane)
-
-
Sample Preparation (Solvent Extraction):
-
Accurately weigh a known amount of the plastic sample (e.g., 1-5 g).
-
Dissolve the plastic in a suitable solvent (e.g., THF for polystyrene-based plastics).
-
Precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Filter the mixture to separate the precipitated polymer from the solvent containing the dissolved pigment.
-
Evaporate the solvent to dryness and redissolve the residue in a known volume of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC.
-
-
HPLC Conditions (Proposed):
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.02 M ammonium acetate (B1210297) buffer (pH 6.8) in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound (determined by scanning a standard solution, typically in the range of 500-530 nm).
-
-
Data Analysis:
-
A calibration curve is constructed by injecting standard solutions of this compound:2 at different concentrations.
-
The peak area of the pigment in the sample chromatogram is used to determine its concentration from the calibration curve.
-
The final concentration in the plastic is calculated by taking into account the initial sample weight and dilution factors.
-
Workflow for HPLC Analysis
Caption: Workflow for the analysis of this compound in plastics using HPLC.
UV-Visible (UV-Vis) Spectrophotometry
Principle: UV-Vis spectrophotometry is a straightforward and cost-effective technique for the quantitative analysis of colored substances. It relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Application Note: This method is suitable for the routine quantitative analysis of this compound in plastics, provided that an effective extraction method is employed and there are no other interfering colored substances in the extract.
Experimental Protocol:
-
Instrumentation:
-
UV-Visible Spectrophotometer
-
-
Reagents and Standards:
-
This compound:2 standard
-
Solvent for extraction and analysis (e.g., dimethylformamide, THF)
-
-
Sample Preparation (Solvent Extraction):
-
Follow the same solvent extraction procedure as described for HPLC analysis (Section 2.2, Step 3). Ensure the final extract is clear and free of suspended particles.
-
-
UV-Vis Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of this compound:2 by scanning a standard solution over the visible range (typically 400-700 nm).
-
Prepare a series of standard solutions of this compound:2 of known concentrations.
-
Measure the absorbance of the standard solutions and the sample extract at the λmax.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
-
Calculate the final concentration in the plastic sample, accounting for the initial weight and dilution factors.
-
Workflow for UV-Vis Spectrophotometry Analysis
Caption: Workflow for the analysis of this compound in plastics via UV-Vis Spectrophotometry.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of azo pigments in polymeric matrices. It is important to note that these values are indicative and should be determined for each specific method and laboratory.
| Analytical Technique | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-UV | Bisphenol-A (related to plastics) | Water | 0.004 mg/kg | 0.010 mg/kg | 83.2 - 98.4 | [4] |
| HPLC-UV | Betanin (red pigment) | Plant Extract | 0.2 ppm | 0.8 ppm | Not Reported | [5] |
| Py-GC/MS | General Additives | Polymers | Method Dependent | Method Dependent | Not Reported | [6] |
Method Validation
For all quantitative methods, it is crucial to perform a thorough method validation to ensure the reliability of the results. Key validation parameters to be assessed include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
The LOD and LOQ can be calculated from the calibration curve using the following formulas: LOD = 3.3 × (Standard Deviation of the Response / Slope) and LOQ = 10 × (Standard Deviation of the Response / Slope).[7]
Conclusion
The analytical techniques and protocols described in this document provide a comprehensive framework for the detection and quantification of this compound in plastic materials. Py-GC/MS offers a rapid screening method with minimal sample preparation, while HPLC-UV provides high precision and accuracy for quantitative analysis following a suitable extraction procedure. UV-Vis spectrophotometry is a cost-effective alternative for routine analysis. The selection of the most appropriate method will depend on the specific analytical needs, available instrumentation, and the nature of the plastic sample. Proper method validation is essential to ensure the generation of accurate and reliable data.
References
- 1. persistencemarketresearch.com [persistencemarketresearch.com]
- 2. Discoloration of Historical Plastic Objects: New Insight into the Degradation of β-Naphthol Pigment Lakes | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an HPLC Method for Determination of Bisphenol-A Migration from Baby Feeding Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method Validation and Characterization of Red Pigment in Beta vulgaris Peels and Pomaces by HPLC-UV and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Application Notes and Protocols for Azo Pigments in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells due to their low cost, ease of fabrication, and respectable power conversion efficiencies. The sensitizer (B1316253), a dye molecule adsorbed onto a wide-bandgap semiconductor, is a critical component of a DSSC, responsible for absorbing light and initiating the process of converting solar energy into electrical energy. While ruthenium-based complexes have traditionally dominated as sensitizers, there is a growing interest in metal-free organic dyes due to their high molar extinction coefficients, tunable properties, and lower cost.
Azo pigments, a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent a potentially vast and cost-effective source of sensitizers for DSSCs.[1][2] Their versatile synthesis allows for the fine-tuning of their optical and electrochemical properties.[3] This document provides a detailed overview of the application of azo pigments as sensitizers in DSSCs, including a summary of reported performance data for various azo dyes, a general experimental protocol for the fabrication of azo-sensitized solar cells, and diagrams illustrating the key processes. While specific experimental data for Pigment Red 48 in DSSCs is not currently available in scientific literature, the protocols and data presented here for other azo dyes can serve as a valuable starting point for researchers interested in exploring this and other similar pigments.
Data Presentation: Performance of Azo Dyes in DSSCs
The performance of a DSSC is characterized by several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (η). The following table summarizes the reported photovoltaic performance of various azo dyes in DSSCs.
| Dye Name/Structure | Jsc (mA/cm²) | Voc (V) | FF | η (%) | Semiconductor | Reference |
| Azo dye with acetic and sulfonic acid acceptor (with anti-aggregation agent) | - | - | - | 3.52 | TiO₂ | [1] |
| Azo dye with acetic and sulfonic acid acceptor (without anti-aggregation agent) | - | - | - | 3.17 | TiO₂ | [1] |
| Push-pull azo dyes (range) | - | - | 0.28 - 0.32 | 0.4 - 2.7 | TiO₂ | [3] |
| Azo dye 1 (1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl)benzenesulfonamide anchor) | - | - | - | 3.44 | TiO₂ | [4] |
| Azo dye 2 (1,8-naphthalimide anchor) | - | - | - | 4.71 | TiO₂ | [4] |
| Azo dye 3 (1,8-naphthalimide anchor) | - | - | - | 4.82 | TiO₂ | [4] |
| Azo dye 1 (1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl)benzenesulfonamide anchor) | - | - | - | 3.21 | ZnO | [4] |
| Azo dye 2 (1,8-naphthalimide anchor) | - | - | - | 4.09 | ZnO | [4] |
| Azo dye 3 (1,8-naphthalimide anchor) | - | - | - | 4.14 | ZnO | [4] |
| (E)-5-((4-fluorophenyl)diazenyl)-2-hydroxybenzaldehyde | - | - | - | 0.42 | TiO₂ | [5] |
| (E)-2-hydroxy-5-(p-tolydiazenyl)benzaldehyde | - | - | - | 0.32 | TiO₂ | [5] |
| Thiophene-based azo dye (SR4) | - | - | - | 4.50 ± 0.1 | TiO₂ | [6] |
| Thiophene-based azo dye (SR1) | - | - | - | 0.37 ± 0.1 | TiO₂ | [6] |
| Catechol-based azo dye (O6) | - | - | - | 1.61 | TiO₂ | [7] |
Note: "-" indicates that the specific data was not provided in the cited source.
Experimental Protocols
The following is a general protocol for the fabrication of a dye-sensitized solar cell using an azo dye as the sensitizer. This protocol is a compilation of methodologies reported in the literature and may require optimization for specific dyes and materials.[8][9][10]
1. Preparation of the Photoanode (TiO₂ Electrode)
-
Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and ethanol (B145695) for 15 minutes each. The substrates are then dried in an oven.
-
TiO₂ Paste Deposition: A layer of TiO₂ paste is deposited on the conductive side of the FTO glass using the doctor-blade technique. The thickness of the layer can be controlled by using adhesive tape as a spacer.
-
Sintering: The TiO₂-coated substrate is sintered in a furnace. A typical sintering program involves a gradual increase in temperature to 500°C, holding at this temperature for 30 minutes, and then cooling down slowly to room temperature. This process creates a mesoporous TiO₂ film with a high surface area.
2. Sensitization of the Photoanode
-
Dye Solution Preparation: Prepare a solution of the azo dye (e.g., 0.1 to 0.5 mM) in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or a mixture of both). The solubility of the specific azo pigment will dictate the choice of solvent.
-
Dye Adsorption: The sintered TiO₂ photoanode, while still warm (around 80°C), is immersed in the azo dye solution and kept in a sealed, dark container for 12-24 hours to allow for the adsorption of the dye onto the TiO₂ surface.
-
Rinsing: After sensitization, the photoanode is rinsed with the solvent used for the dye solution to remove any non-adsorbed dye molecules and then dried.
3. Preparation of the Counter Electrode
-
A thin layer of a catalyst, typically a platinum solution (e.g., H₂PtCl₆ in isopropanol), is coated onto the conductive side of another FTO glass substrate.
-
The coated substrate is then heated at 400°C for 15-20 minutes to form a transparent and catalytically active platinum layer.
4. Assembly of the DSSC
-
The sensitized photoanode and the platinum-coated counter electrode are assembled in a sandwich-like configuration, separated by a thin polymer sealant (e.g., Surlyn®).
-
The assembly is heated to melt the sealant and create a sealed cell, leaving one or two small holes for electrolyte injection.
5. Electrolyte Injection
-
A redox electrolyte, commonly composed of an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent like acetonitrile, is introduced into the cell through the pre-drilled holes.
-
The holes are then sealed to prevent leakage of the electrolyte.
Mandatory Visualizations
Caption: Working principle of a dye-sensitized solar cell.
Caption: Experimental workflow for DSSC fabrication.
References
- 1. Application of azo dye as sensitizer in dye-sensitized solar cells [pccc.icrc.ac.ir]
- 2. Synthesis of azo dyes for use in dye-sensitized solar cells [morressier.com]
- 3. tandfonline.com [tandfonline.com]
- 4. emerald.com [emerald.com]
- 5. Photovoltaic Performance of Azo-Benzaldehyde Sensitizers in DSSCs: A DFT-Experimental Correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Application Notes and Protocols: Formulation of Water-Based Inks with Pigment Red 48:1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and evaluation of water-based inks incorporating Pigment Red 48:1. This document outlines a typical formulation, details the functions of key components, and provides standardized protocols for assessing the performance of the resulting ink.
Introduction
This compound:1 (C.I. 15865:1) is a BONA (Beta-Oxy-Naphthoic Acid) lake pigment widely used in the printing ink industry due to its bright, yellowish-red shade and good color strength.[1][2] Its application in water-based ink systems is of particular interest due to the growing demand for environmentally friendly and low-volatile organic compound (VOC) printing solutions.[3][4] The successful formulation of a stable and high-performing water-based ink with this compound:1 hinges on the careful selection and optimization of various components, including binders, dispersants, and other additives, to ensure proper pigment dispersion, stability, and printability.
Core Components of Water-Based Inks
A stable and effective water-based ink is a complex colloidal system. The primary components and their functions are detailed below:
| Component | Function | Typical Concentration (%) |
| Deionized Water | Primary solvent and carrier for all other components. | 40 - 60 |
| This compound:1 | Provides color. | 10 - 20 |
| Binder (Resin) | Forms a film to adhere the pigment to the substrate, providing durability and gloss. Common types include acrylic and polyurethane dispersions.[5] | 15 - 25[6] |
| Dispersant | Wets the pigment surface and prevents agglomeration, ensuring uniform dispersion and stability. | 0.5 - 2.0 |
| Humectant | Controls the drying rate of the ink, preventing it from drying too quickly on the printing plate. | 5 - 20 |
| Surfactant | Reduces the surface tension of the ink, improving wetting of the substrate.[6] | 0.1 - 2.0 |
| Defoamer | Prevents or eliminates foam that can form during ink manufacturing and printing. | 0.1 - 1.0 |
| Rheology Modifier | Controls the viscosity and flow properties of the ink. | 0.1 - 2.0 |
| pH Adjuster | Maintains the pH of the ink within a stable range (typically 8.0-9.5) to ensure the stability of the binder and other components. | As needed |
| Biocide | Prevents the growth of microorganisms in the water-based system. | 0.1 - 0.3 |
Starting Formulation Example
This table presents a representative starting formulation for a water-based flexographic ink using this compound:1. Optimization will be necessary based on the specific application and performance requirements.
| Component | Example Material | Weight Percentage (%) |
| Deionized Water | - | 45.0 |
| This compound:1 | C.I. 15865:1 | 15.0 |
| Acrylic Resin Emulsion (Binder) | Styrene-acrylic copolymer emulsion (e.g., Joncryl® series) | 20.0 |
| Dispersant | Polymeric dispersant (e.g., Solsperse™ series) | 1.5 |
| Propylene Glycol (Humectant) | - | 10.0 |
| Surfactant | Acetylenic diol-based surfactant (e.g., Surfynol® series) | 0.5 |
| Mineral Oil-based Defoamer | - | 0.5 |
| Associative Thickener (Rheology Modifier) | Hydrophobically modified ethoxylated urethane (B1682113) (HEUR) | 1.0 |
| pH Adjuster | Ammonia or Aminomethyl propanol (B110389) (AMP-95) | q.s. to pH 8.5-9.0 |
| Biocide | Isothiazolinone-based | 0.2 |
| Total | 100.0 |
Properties of this compound:1
Understanding the intrinsic properties of this compound:1 is crucial for successful ink formulation.
| Property | Value |
| Chemical Class | Monoazo Barium Lake[7] |
| C.I. Number | 15865:1[7] |
| CAS Number | 7585-41-3[7] |
| Hue | Bright, yellowish red[1][7] |
| Oil Absorption (ml/100g) | 30 - 55[8][9] |
| Density (g/cm³) | 1.8[8][9] |
| pH Value | 7.0 - 8.0[8][9] |
| Heat Stability (°C) | 180[8][9] |
| Light Fastness (Blue Wool Scale, 1-8) | 6[8][9] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of the formulated water-based ink are provided below.
Viscosity Measurement (Zahn Cup Method)
Objective: To determine the flow characteristics of the ink, which is critical for printability.
Apparatus: Zahn Cup (e.g., No. 2 or No. 3 for water-based inks), stopwatch, thermometer.[10][11]
Procedure:
-
Ensure the ink and Zahn cup are at a constant temperature (typically 25°C).[10]
-
Thoroughly mix the ink to ensure uniformity.
-
Hold the Zahn cup vertically and submerge it completely into the ink.
-
Lift the cup vertically out of the ink, starting the stopwatch the moment the top edge of the cup breaks the surface of the liquid.
-
Observe the stream of ink flowing from the orifice at the bottom of the cup.
-
Stop the stopwatch at the first distinct break in the stream.[10]
-
The elapsed time in seconds is the viscosity reading.
-
Repeat the measurement three times and calculate the average.
Particle Size Analysis
Objective: To determine the size distribution of the pigment particles in the dispersion, which affects color strength, gloss, and stability.
Apparatus: Laser diffraction particle size analyzer.
Procedure:
-
Prepare a dilute suspension of the ink in deionized water to achieve the optimal obscuration level for the instrument.
-
Ensure the sample is well-dispersed in the analyzer's liquid dispersion unit, using sonication if necessary to break up any loose agglomerates.
-
Perform the measurement according to the instrument's operating instructions.
-
Record the particle size distribution, noting values such as D50 (median particle size) and D90 (90% of particles are smaller than this value).
Adhesion Test (ASTM D3359 - Test Method B)
Objective: To assess the adhesion of the dried ink film to the substrate.[12][13]
Apparatus: Cutting tool with multiple blades (cross-hatch cutter), pressure-sensitive tape (as specified in the standard), illuminated magnifier.
Procedure:
-
Apply a uniform film of the ink onto the desired substrate and allow it to dry completely under specified conditions.
-
Place the cross-hatch cutter on the dried ink film and make a series of parallel cuts through the ink to the substrate.
-
Rotate the cutter 90 degrees and make another series of cuts, creating a lattice pattern.[13]
-
Gently brush the area to remove any detached flakes of ink.
-
Apply the pressure-sensitive tape over the lattice and smooth it down firmly.
-
Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.[14]
-
Examine the grid area for any removal of the ink film and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the ink removed).[13]
Abrasion Resistance (Sutherland Rub Test - ASTM D5264)
Objective: To evaluate the resistance of the printed ink to rubbing and scuffing.
Apparatus: Sutherland Rub Tester, test weights (e.g., 2 lb or 4 lb), receptor material (e.g., unprinted substrate).[15]
Procedure:
-
Secure a printed sample to the base of the Sutherland Rub Tester.
-
Attach a piece of the receptor material to the test weight.[15]
-
Place the weight with the receptor onto the printed sample.
-
Set the tester for a specific number of rubs (cycles).[16]
-
After the test is complete, visually inspect the printed sample for any signs of ink removal or damage and the receptor for any ink transfer.[15][16]
-
Results can be reported qualitatively (e.g., no rub-off, slight rub-off) or quantitatively by measuring the change in color density.
Color Strength (ASTM D6531)
Objective: To determine the relative tinting strength of the ink compared to a standard.[17][18]
Apparatus: Spectrophotometer, cuvettes.[17][18]
Procedure:
-
Prepare a "tint" by accurately weighing and mixing a small amount of the test ink and a standard ink with a white tinting base at the same concentration.[19]
-
Thoroughly disperse both tints using a shaker.
-
Allow any air bubbles to dissipate.
-
Place each tint into a cuvette and measure the reflectance using a spectrophotometer.[17][18][19]
-
The relative tinting strength is calculated from the spectrophotometric data using software that employs the Kubelka-Munk theory.[19]
Gloss Measurement (ISO 2813)
Objective: To quantify the specular gloss of the dried ink film.[20][21]
Apparatus: Glossmeter with geometries of 20°, 60°, and/or 85°.[20][21]
Procedure:
-
Calibrate the glossmeter using the supplied standards.
-
Place the glossmeter on a flat, smooth area of the dried ink film.
-
The 60° geometry is typically used for most coatings. For high gloss finishes, a 20° geometry is recommended, and for low gloss, an 85° geometry is used.[20][21]
-
Take several readings at different locations on the sample and calculate the average gloss value.
Visualizations
Formulation Workflow
The following diagram illustrates the general workflow for preparing a water-based ink using this compound:1.
Caption: Workflow for Water-Based Ink Formulation.
Component Interaction and Ink Properties
This diagram illustrates the relationship between the core ink components and the final properties of the ink.
Caption: Influence of Components on Ink Properties.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Color Strength | Insufficient pigment loading; poor pigment dispersion. | Increase pigment concentration; optimize dispersant type and concentration; improve milling process. |
| Low Gloss | Improper binder selection; poor pigment dispersion leading to light scattering. | Select a binder with higher gloss properties; improve pigment dispersion to achieve smaller particle size. |
| Poor Adhesion | Incompatible binder with the substrate; insufficient binder content. | Choose a binder with better adhesion to the specific substrate; increase binder concentration. |
| Foaming | Ineffective defoamer; excessive shear during mixing or printing. | Select a more effective defoamer; optimize mixing and printing parameters to reduce shear. |
| Unstable Viscosity | Inappropriate rheology modifier; pH drift. | Select a more suitable rheology modifier; ensure the pH is stable within the recommended range. |
| Nozzle Clogging (Inkjet) | Large or agglomerated pigment particles; ink drying too fast at the nozzle. | Improve pigment dispersion and filtration; increase humectant concentration. |
By following these guidelines and protocols, researchers and scientists can effectively formulate and evaluate high-quality water-based inks using this compound:1 for a variety of printing applications.
References
- 1. This compound:1 - Ataman Kimya [atamanchemicals.com]
- 2. ispigment.com [ispigment.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. diva-portal.org [diva-portal.org]
- 5. starcolor-ink.com [starcolor-ink.com]
- 6. starcolor-ink.com [starcolor-ink.com]
- 7. citycatpigments.com [citycatpigments.com]
- 8. scribd.com [scribd.com]
- 9. union-pigment.com [union-pigment.com]
- 10. prisco.com [prisco.com]
- 11. Measuring Viscosity with a Zahn Cup? Use Centistokes, not just Seconds! [flexoexchange.com]
- 12. industrialphysics.com [industrialphysics.com]
- 13. micomlab.com [micomlab.com]
- 14. usa.sika.com [usa.sika.com]
- 15. packqc.com [packqc.com]
- 16. csanalytical.com [csanalytical.com]
- 17. standards.globalspec.com [standards.globalspec.com]
- 18. store.astm.org [store.astm.org]
- 19. kelid1.ir [kelid1.ir]
- 20. International standard ISO 2813:2014 [boutique.afnor.org]
- 21. industrialphysics.com [industrialphysics.com]
Application Notes and Protocols for the Investigational Use of Pigment Red 48 in Cellular Staining
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as an investigational guide for the potential use of Pigment Red 48 as a cellular stain. This compound is an industrial pigment with no established or validated protocols for biological applications. The information herein is based on general laboratory procedures for testing novel dyes and the available safety data for this compound. Extreme caution is advised, and all procedures should be performed in a controlled laboratory environment. These protocols are intended for research purposes only and are not validated for diagnostic use.
Introduction
This compound (C.I. 15865) is a monoazo organic pigment widely utilized in industrial applications such as inks, plastics, and cosmetics.[1][2] It exists in several salt forms, including barium (48:1), calcium (48:2), strontium (48:3), and manganese (48:4) salts, which can influence its color and physical properties. While some suppliers categorize it broadly under "fluorescent dyes" for "histological analysis," there is a notable absence of published research detailing its use for staining specific cellular structures.[3] These notes provide a foundational framework for researchers interested in exploring the potential of this compound as a novel cellular imaging agent. The inherent properties of some azo dyes to exhibit fluorescence under certain conditions form the basis for this investigation.[4][5][6]
Physicochemical and Toxicological Data
The following tables summarize the available data for different variants of this compound. This information is critical for safe handling and for designing experimental parameters.
Table 1: Physicochemical Properties of this compound Variants
| Property | This compound:1 (Barium Salt) | This compound:2 (Calcium Salt) | This compound:4 (Manganese Salt) |
| CAS Number | 7585-41-3 | 7023-61-2 | 5280-66-0 |
| Molecular Formula | C18H11BaClN2O6S | C18H11CaClN2O6S | C18H11ClMnN2O6S |
| Appearance | Red Powder | Bright Red Powder | Red Powder |
| Solubility | Insoluble in water and ethanol.[2] | Insoluble in water.[1] | No data available. |
Table 2: Toxicological Data for this compound
| Test | Species | Route | Result | Reference |
| Acute Oral LD50 | Rat | Oral | > 2 g/kg to > 6.4 g/kg bw | [7][8][9] |
| Acute Dermal LD50 | Rat | Dermal | > 2.5 g/kg bw | [7][8] |
| Acute Inhalation LC50 | Rat | Inhalation | > 4.76 mg/L air | [7][8] |
| Mutagenicity | Not specified | Not specified | Not mutagenic | [9] |
| Human Health Concern | Assessment | N/A | Low concern | [9] |
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance for transport.[8][10] However, standard laboratory precautions should always be observed.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[7][10]
-
Engineering Controls: Handle the powder form in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[7][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[7][11]
-
Spill Response: For spills, avoid creating dust. Carefully collect the material using appropriate tools and place it in a designated hazardous waste container.[7]
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[12][13] Do not dispose of it down the sink.
Investigational Experimental Protocols
The following protocols are suggested starting points for evaluating this compound as a cellular stain. Optimization of every step is critical.
Preparation of Stock Solution
The primary challenge is the pigment's insolubility in aqueous solutions. A high-concentration stock solution in a cell-compatible organic solvent is the most viable approach.
-
Solvent Selection: Begin with Dimethyl Sulfoxide (DMSO), a common solvent for introducing water-insoluble compounds to cell cultures.
-
Stock Concentration: Attempt to dissolve this compound powder in 100% DMSO to a final concentration of 1-10 mg/mL. Use sonication or vortexing to aid dissolution.
-
Filtration: After dissolution, centrifuge the solution at high speed to pellet any undissolved particles. Filter the supernatant through a 0.22 µm syringe filter to sterilize and remove any remaining particulates.
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light.
Protocol for Staining Fixed Cells
This protocol is designed to assess the basic staining properties of this compound on a stable, non-living sample.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
This compound stock solution (in DMSO)
-
Mounting medium (e.g., with antifade)
-
Microscope slides
Procedure:
-
Cell Fixation:
-
Aspirate the culture medium from the coverslips.
-
Wash the cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
To investigate staining of intracellular structures, incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Staining:
-
Dilute the this compound stock solution to a working concentration in PBS. A starting range of 1-10 µg/mL is recommended. Note: The final DMSO concentration should be kept low (typically <0.5%) to avoid artifacts.
-
Incubate the fixed (and permeabilized, if applicable) cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound pigment.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image using a fluorescence microscope. The excitation and emission wavelengths will need to be determined empirically, as they are not well-documented for this compound in a biological context. Start by screening with standard filter sets (e.g., DAPI, FITC, TRITC, Cy5).
-
Protocol for Staining Live Cells
This protocol assesses the pigment's ability to enter living cells and its potential cytotoxicity.
Materials:
-
Cells cultured in a suitable live-cell imaging dish
-
Live-cell imaging medium (e.g., phenol (B47542) red-free complete culture medium)
-
This compound stock solution (in DMSO)
Procedure:
-
Preparation: Grow cells to the desired confluency in a live-cell imaging dish.
-
Staining:
-
Prepare the staining solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium.
-
Test a range of final concentrations (e.g., 0.1 µg/mL to 5 µg/mL). Ensure the final DMSO concentration is non-toxic to the cells.
-
Aspirate the existing medium and replace it with the staining solution.
-
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator.
-
Imaging:
-
Wash-Free Method: Image the cells directly in the staining solution. This may result in higher background fluorescence.
-
Wash Method: To reduce background, aspirate the staining solution, wash gently once or twice with pre-warmed imaging medium, and then add fresh imaging medium before placing on the microscope.
-
Use a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
-
Visualization of Experimental Workflow
The following diagram outlines a logical workflow for the characterization of a novel, untested compound like this compound for cellular staining applications.
Caption: Workflow for evaluating this compound as a potential cell stain.
This structured approach, from basic characterization to cytotoxicity assessment, is essential for determining the feasibility and potential applications of this compound in cellular imaging. Researchers should document all findings, including negative results, to build a knowledge base for this untested compound.
References
- 1. This compound:2 - Ataman Kimya [atamanchemicals.com]
- 2. China this compound:2 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. epa.gov [epa.gov]
- 10. solarimpex.com [solarimpex.com]
- 11. additivesforpolymer.com [additivesforpolymer.com]
- 12. benchchem.com [benchchem.com]
- 13. azo dye disposal | UK Science Technician Community [community.preproom.org]
Application Notes and Protocols for High-Performance Coatings with Pigment Red 48:2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and evaluating high-performance coatings utilizing Pigment Red 48:2. This brilliant bluish-red organic pigment, a calcium salt of a monoazo dye, is widely recognized for its excellent color strength, good dispersibility, and cost-effectiveness.[1][2][3] It finds extensive application in industrial paints, decorative coatings, powder coatings, and printing inks.[2][4][5]
Physicochemical and Performance Data
A summary of the key technical specifications for this compound:2 is presented below. These values are typical and may vary between suppliers. It is recommended to evaluate each product in the specific resin system to determine its suitability.[6][7]
| Property | Typical Value | Significance in Coating Formulation |
| Chemical Name | Calcium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate | Defines the fundamental chemical structure.[8] |
| C.I. Name | This compound:2 | Standardized color index designation.[6] |
| CAS Number | 7023-61-2 | Unique chemical identifier.[4][9] |
| Molecular Formula | C18H11CaClN2O6S | Indicates the elemental composition.[5][10] |
| Appearance | Bright red powder | The physical state of the pigment.[2][5][9] |
| Shade | Bluish Red | Describes the specific hue of the pigment.[2][3] |
| Density | 1.6 - 1.8 g/cm³ | Important for calculating pigment volume concentration (PVC).[6][10] |
| Oil Absorption | 35 - 55 ml/100g | Influences the amount of binder required for proper dispersion.[1][6][9] |
| Heat Stability | 180 - 220°C | Determines suitability for baked coatings and high-temperature applications.[1][9][10] |
| Lightfastness (1-8 Scale) | 6 - 7 | Indicates good resistance to fading upon light exposure.[6][9] |
| Migration Resistance (1-5 Scale) | 5 | Excellent resistance to bleeding or migrating through the coating.[10] |
| Acid Resistance (1-5 Scale) | 4 | Good stability in acidic environments.[6][9] |
| Alkali Resistance (1-5 Scale) | 4 | Good stability in alkaline environments.[6][9] |
Applications in High-Performance Coatings
This compound:2 is a versatile pigment suitable for a range of coating applications:
-
Industrial Coatings: Its durability and chemical resistance make it suitable for general industrial finishes.[1][4]
-
Decorative Paints: Both solvent-based and water-based decorative paints benefit from its vibrant color.[2][5]
-
Powder Coatings: The pigment's good heat stability allows for its use in powder coating formulations.[2][10]
-
Automotive Refinishing: It is used in automotive refinishing systems for its bright red hue.[4]
-
Printing Inks: Widely used in offset, water-based, and solvent-based inks.[2][5]
Experimental Protocols
Pigment Dispersion in a Solvent-Based Alkyd Enamel
This protocol outlines a general procedure for dispersing this compound:2 into a solvent-based alkyd resin system.
Materials and Equipment:
-
This compound:2
-
Long oil alkyd resin
-
Mineral spirits (or other suitable solvent)
-
Wetting and dispersing agent
-
Driers (e.g., cobalt, calcium, zirconium octoates)
-
Anti-skinning agent
-
High-shear disperser (e.g., Cowles dissolver) or bead mill
-
Hegman grind gauge
-
Viscometer
Workflow for Pigment Dispersion:
Caption: Workflow for dispersing this compound:2 in a solvent-based coating.
Procedure:
-
Vehicle Preparation: In a suitable mixing vessel, combine the alkyd resin, a portion of the solvent, and the wetting and dispersing agent. Mix at low speed until homogeneous.
-
Pigment Addition: Gradually add the weighed amount of this compound:2 to the vortex of the mixing vehicle.
-
Dispersion: Increase the mixing speed to high shear. For a bead mill, process the premix according to the manufacturer's instructions.
-
Fineness of Grind: Periodically take a sample and measure the fineness of dispersion using a Hegman gauge, as per ASTM D1210. Continue dispersion until the desired fineness is achieved.
-
Let-down: Reduce the mixing speed and add the remaining alkyd resin and solvent.
-
Additive Incorporation: Add the driers and anti-skinning agent and mix until uniform.
-
Quality Control: Measure the viscosity, color, and gloss of the final coating.
Evaluation of Coating Properties
The following are summarized protocols for key performance tests. For detailed procedures, refer to the specified ASTM or ISO standards.
Logical Flow of Coating Evaluation:
Caption: Logical workflow for the evaluation of a coating formulated with this compound:2.
A. Oil Absorption (ASTM D281)
This test determines the amount of linseed oil required to form a paste with the pigment, providing an indication of the vehicle demand.[2][4][9]
-
Procedure Summary:
-
Weigh a specific amount of this compound:2 onto a smooth, non-absorbent surface.
-
Add refined linseed oil drop by drop from a burette.
-
Thoroughly rub the pigment and oil together with a spatula until a stiff, putty-like paste is formed that does not break or separate.
-
The volume of oil used is recorded and the oil absorption is calculated as milliliters of oil per 100 grams of pigment.
-
B. Fineness of Dispersion (ASTM D1210)
This method assesses the size of the largest particles in the dispersed pigment paste.
-
Procedure Summary:
-
Place a sample of the coating at the deep end of the Hegman gauge.
-
Draw the scraper down the length of the gauge at a steady rate.
-
Immediately view the gauge at a low angle to identify the point where a speckled pattern of coarse particles appears.
-
The reading on the Hegman scale at this point indicates the fineness of the grind.
-
C. Chemical Resistance (ASTM D1308)
This practice evaluates the effect of various chemicals on the coating surface.
-
Procedure Summary:
-
Apply the coating to test panels and allow them to cure completely.
-
Place a small amount of the test chemical (e.g., acid, alkali, solvent) onto the coated surface.
-
Cover the spot with a watch glass to prevent evaporation.
-
After a specified time, remove the chemical and inspect the coating for any changes, such as discoloration, blistering, softening, or loss of adhesion.[1]
-
D. Lightfastness and Weathering (ISO 2810)
This standard outlines methods for exposing coatings to artificial weathering to assess their durability.
-
Procedure Summary:
-
Prepare coated test panels.
-
Place the panels in a weathering chamber equipped with a light source (e.g., xenon arc lamp) and controls for temperature and humidity.
-
Expose the panels to cycles of light, moisture, and temperature changes for a specified duration.[7]
-
Periodically evaluate the panels for changes in color, gloss, chalking, and other signs of degradation.
-
Safety and Handling
When handling this compound:2 powder, it is important to use appropriate personal protective equipment (PPE), including gloves, masks, and safety goggles, to avoid inhalation of fine dust.[1] Store the pigment in a dry, well-ventilated area, away from direct sunlight and moisture to maintain its properties.[1][3] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. Understanding Chemical Resistance: Principles, Testing, and Industrial Applications-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 2. "ASTM D281: 2012 Pigment Oil Absorption Test Method" [bsbedge.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. store.astm.org [store.astm.org]
- 5. lr-test.com [lr-test.com]
- 6. Chemical Resistance - A Plus Coating [apluscoating.com]
- 7. testinglab.com [testinglab.com]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. Chemical Resistance - Charter Coating [chartercoating.com]
Application Notes and Protocols for Ultrasound-Assisted Dispersion of Pigment Red 48:1 in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Red 48:1 (C.I. 15865:1), a monoazo calcium salt, is a widely utilized organic pigment known for its vibrant red hue.[1] However, its inherent hydrophobicity and tendency to agglomerate in aqueous media present significant challenges in achieving stable and uniform dispersions. Ultrasound-assisted dispersion has emerged as a highly effective technique to overcome these limitations. This method utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to generate intense localized shear forces.[2][3] These forces effectively break down pigment agglomerates, leading to a reduction in particle size, improved color strength, and enhanced stability of the dispersion.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for the dispersion of this compound:1 in aqueous media using ultrasonication. The information is intended to guide researchers and scientists in developing stable, high-performance aqueous pigment dispersions for various applications, including inks, coatings, and potentially, drug delivery systems where precise particle size control is critical.
Principle of Ultrasound-Assisted Dispersion
The primary mechanism behind ultrasonic dispersion is acoustic cavitation. When high-intensity ultrasound waves propagate through a liquid medium, they create alternating cycles of high and low pressure. During the low-pressure cycle, small vacuum bubbles or voids form. When these bubbles can no longer absorb energy, they collapse violently during the high-pressure cycle. This implosion generates powerful hydrodynamic shear forces, micro-jets, and shock waves that impact the pigment agglomerates, breaking them down into smaller, primary particles. This process not only deagglomerates the pigment but also facilitates the wetting of the pigment surface by the surrounding aqueous medium and dispersants.
Key Experimental Parameters and Their Effects
The effectiveness of ultrasound-assisted dispersion is influenced by several critical parameters. The following table summarizes these parameters and their general effects on the dispersion of this compound:1.
| Parameter | Effect on Dispersion | Typical Range/Considerations |
| Ultrasonic Power | Higher power generally leads to more intense cavitation and faster deagglomeration. However, excessive power can lead to particle attrition and potential changes in pigment chemistry. | Optimization is required. Start with lower power and gradually increase. For laboratory scale, 200-500 W is a common range. |
| Ultrasonic Frequency | Lower frequencies (e.g., 20-40 kHz) produce larger cavitation bubbles and more violent collapse, which is generally more effective for deagglomeration. | 20-40 kHz is typical for dispersing applications. |
| Sonication Time | Longer sonication times lead to smaller particle sizes and a narrower particle size distribution. However, there is a point of diminishing returns, and prolonged sonication can lead to re-agglomeration if the dispersion is not properly stabilized. | 30 minutes to 5 hours.[7] Optimization is necessary to determine the optimal time for a specific formulation. |
| Pigment Concentration | Higher pigment concentrations can increase the efficiency of deagglomeration due to increased particle-particle collisions. However, very high concentrations can lead to increased viscosity, which can dampen the cavitation effect. | Typically in the range of 1-20% (w/w), depending on the application. |
| Temperature | Temperature affects the viscosity and vapor pressure of the liquid, which in turn influences the cavitation threshold and intensity. Generally, lower temperatures are preferred to minimize solvent evaporation and potential degradation of the pigment or additives. | 15°C to the boiling point of the slurry.[7] Temperature control using a cooling bath is recommended. |
| Dispersant/Stabilizer | The choice of dispersant is crucial for wetting the pigment surface and preventing re-agglomeration of the dispersed particles through steric or electrostatic stabilization. | For organic pigments, anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) or non-ionic surfactants like Tween 80 have shown good performance.[4][5] Polymeric stabilizers such as ethylhydroxyethylcellulose (EHEC) can also be effective.[5] |
Experimental Protocols
Protocol 1: Basic Aqueous Dispersion of this compound:1
This protocol outlines a general procedure for dispersing this compound:1 in water with the aid of a surfactant.
Materials:
-
This compound:1 powder
-
Deionized water
-
Sodium dodecyl sulfate (SDS) or Tween 80
-
Beaker or suitable vessel
-
Ultrasonic processor with a probe (sonicator)
-
Cooling bath (e.g., ice-water bath)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Pre-mixture:
-
In a beaker, add the desired amount of deionized water.
-
While stirring with a magnetic stirrer, slowly add the chosen surfactant (e.g., 0.5-2.0% w/w based on the pigment weight) and stir until fully dissolved.
-
Gradually add the this compound:1 powder (e.g., 1-5% w/w) to the surfactant solution while continuing to stir. Stir for 15-30 minutes to ensure the pigment is wetted.
-
-
Ultrasonic Dispersion:
-
Place the beaker containing the pre-mixture into a cooling bath to maintain a constant temperature (e.g., 20-25°C).
-
Immerse the probe of the ultrasonic processor into the suspension, ensuring the tip is well below the liquid surface but not touching the bottom or sides of the beaker.
-
Begin sonication at a set power (e.g., 300 W) and frequency (e.g., 20 kHz). It is recommended to use a pulsed mode (e.g., 5 seconds ON, 2 seconds OFF) to prevent excessive heating.
-
Continue sonication for the desired duration (e.g., 60 minutes). The optimal time should be determined experimentally by analyzing particle size at different time points.
-
-
Post-Dispersion Analysis:
-
After sonication, allow the dispersion to cool to room temperature.
-
Visually inspect the dispersion for any signs of settling or agglomeration.
-
Characterize the dispersion by measuring particle size distribution (e.g., using Dynamic Light Scattering), zeta potential, and color strength.
-
Protocol 2: Stabilized Aqueous Dispersion of this compound:1 with a Polymeric Dispersant
This protocol is for creating a more stable dispersion, particularly for applications requiring long-term stability.
Materials:
-
This compound:1 powder
-
Deionized water
-
Ethylhydroxyethylcellulose (EHEC) or another suitable polymeric dispersant
-
Beaker or suitable vessel
-
Ultrasonic processor with a probe (sonicator)
-
Cooling bath
-
High-shear mixer (optional, for pre-dispersion)
Procedure:
-
Preparation of the Polymeric Dispersant Solution:
-
In a beaker, slowly add the polymeric dispersant (e.g., 0.5-3.0% w/w based on the total formulation) to deionized water while stirring vigorously to avoid clumping. Continue stirring until a clear, homogeneous solution is formed. This may take some time.
-
-
Preparation of the Pre-dispersion:
-
Gradually add the this compound:1 powder (e.g., 5-15% w/w) to the polymeric dispersant solution under continuous stirring.
-
For better initial wetting, it is beneficial to pre-disperse the mixture using a high-shear mixer for 15-30 minutes.
-
-
Ultrasonic Treatment:
-
Transfer the pre-dispersion to a vessel suitable for sonication and place it in a cooling bath.
-
Immerse the ultrasonic probe into the mixture.
-
Apply ultrasonic energy at a moderate power setting (e.g., 400 W) and a frequency of 20 kHz.
-
Sonicate for an extended period (e.g., 90-120 minutes), monitoring the temperature to keep it within the desired range.
-
-
Evaluation of Dispersion Stability:
-
After sonication, store a sample of the dispersion at room temperature and under accelerated aging conditions (e.g., 50°C) for a set period (e.g., 7 days).
-
Periodically measure the particle size and zeta potential to assess the long-term stability of the dispersion. A stable dispersion will show minimal change in these parameters over time.
-
Data Presentation
The following tables are templates for organizing and presenting the quantitative data obtained from the characterization of the this compound:1 dispersions.
Table 1: Effect of Sonication Time on Particle Size and Polydispersity Index (PDI)
| Sonication Time (min) | Average Particle Size (d.nm) | Polydispersity Index (PDI) |
| 0 (Pre-mixture) | ||
| 30 | ||
| 60 | ||
| 90 | ||
| 120 |
Table 2: Influence of Surfactant/Dispersant Type on Dispersion Properties
| Dispersant Type | Concentration (% w/w) | Average Particle Size (d.nm) | Zeta Potential (mV) |
| SDS | 1.0 | ||
| Tween 80 | 1.0 | ||
| EHEC | 1.0 | ||
| No Dispersant | 0 |
Table 3: Long-Term Stability of Optimized this compound:1 Dispersion
| Storage Time (days) | Storage Condition | Average Particle Size (d.nm) | Zeta Potential (mV) | Visual Observation |
| 0 | Room Temperature | Homogeneous | ||
| 7 | Room Temperature | |||
| 30 | Room Temperature | |||
| 7 | 50°C | |||
| 30 | 50°C |
Visualizations
Caption: Experimental workflow for ultrasound-assisted dispersion.
Caption: Mechanism of ultrasonic pigment dispersion.
References
- 1. This compound:1 - Ataman Kimya [atamanchemicals.com]
- 2. This compound:1 | 7585-41-3 | Benchchem [benchchem.com]
- 3. hielscher.com [hielscher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hielscher.com [hielscher.com]
- 7. US4929279A - Process for dispersing organic pigments with ultrasonic radiation - Google Patents [patents.google.com]
Application Notes and Protocols: Surface Modification of Pigment Red 48 for Improved Hydrophilicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pigment Red 48 (PR48), a monoazo pigment, is widely utilized for its vibrant red hue. However, its inherent hydrophobicity limits its application in aqueous systems, which are prevalent in biomedical and pharmaceutical fields. This document provides detailed application notes and protocols for the surface modification of this compound to enhance its hydrophilicity. The described methods include surfactant-assisted modification, in-situ emulsion polymerization for polymer encapsulation, and silica (B1680970) coating. These protocols are designed to be a practical guide for researchers and scientists in developing water-dispersible PR48 for applications such as biomedical imaging, drug delivery, and diagnostics.
Introduction
Organic pigments like this compound are characterized by their insolubility in water and common solvents, which contributes to their stability but also presents challenges for their use in aqueous formulations.[1] Poor dispersibility can lead to particle aggregation, reducing color strength and causing inconsistencies in final products.[2] In biomedical applications, hydrophilicity is crucial for biocompatibility and to prevent non-specific protein adsorption.[2] Surface modification is a key strategy to alter the surface chemistry of pigment particles, thereby improving their wettability and stability in aqueous media.[3]
This document details three effective methods for enhancing the hydrophilicity of this compound:
-
Surfactant-Assisted Modification: Utilizes surfactants to alter the pigment's surface polarity through adsorption, providing a straightforward method for improving dispersion.[4]
-
In-situ Emulsion Polymerization: Encapsulates pigment particles within a hydrophilic polymer shell, offering a robust and stable modification.[5]
-
Silica Coating (Sol-Gel Process): Creates a uniform, hydrophilic silica layer on the pigment surface, which can also improve UV resistance.[6]
Experimental Protocols
Method 1: Surfactant-Assisted Modification
This protocol is adapted from a method for modifying C.I. Pigment Red 146 and is applicable to this compound due to their similar azo pigment chemistry.[4] This method utilizes a combination of anionic and non-ionic surfactants to improve the pigment's dispersion in water.
Materials:
-
This compound (PR48)
-
Anionic Surfactant (e.g., Igepon T - Sodium N-methyl-N-oleoyl taurate)
-
Non-ionic Surfactant (e.g., Peregal O-25 - Polyoxyethylene (25) oleyl ether)
-
Deionized Water
-
Beakers, magnetic stirrer, heating mantle, filtration apparatus.
Protocol:
-
Preparation of Surfactant Solution:
-
In a 1 L beaker, dissolve the non-ionic surfactant (e.g., Peregal O-25, 4% by weight of the pigment) in 200 mL of deionized water with stirring.
-
In a separate 500 mL beaker, dissolve the anionic surfactant (e.g., Igepon T, 4% by weight of the pigment) in 100 mL of deionized water and heat to 85°C until fully dissolved. Cool the solution to 40°C.
-
-
Pigment Dispersion:
-
Add 10 g of this compound to the non-ionic surfactant solution.
-
Stir the mixture vigorously for 30 minutes to ensure initial wetting of the pigment.
-
-
Surfactant Adsorption:
-
Slowly add the anionic surfactant solution to the pigment dispersion while maintaining stirring.
-
Continue stirring the mixture for 1 hour at room temperature to allow for surfactant adsorption onto the pigment surface.
-
-
Isolation and Drying:
-
Filter the modified pigment slurry using a Buchner funnel.
-
Wash the filter cake with deionized water until the filtrate is neutral.
-
Dry the modified pigment in an oven at 80°C to a constant weight.
-
Workflow for Surfactant-Assisted Modification:
Caption: Workflow for Surfactant-Assisted Modification of this compound.
Method 2: In-situ Emulsion Polymerization for Polymer Encapsulation
This protocol describes the encapsulation of this compound:2 with a styrene-butyl acrylate (B77674) (P(St/BA)) copolymer to form core-shell nanoparticles, significantly improving its water dispersibility.[5]
Materials:
-
This compound:2 (PR48:2)
-
Styrene (St)
-
Butyl Acrylate (BA)
-
Sodium Dodecyl Sulfate (SDS) - Emulsifier
-
Potassium Persulfate (KPS) - Initiator
-
Deionized Water
-
Ball mill, three-necked flask, condenser, mechanical stirrer, heating mantle.
Protocol:
-
Pigment Slurry Preparation:
-
Prepare an aqueous dispersion of PR48:2 by ball-milling 10 g of the pigment with 0.5 g of SDS and 90 mL of deionized water for 24 hours.
-
-
Monomer Emulsion Preparation:
-
In a separate beaker, prepare the monomer emulsion by mixing 15 g of styrene, 5 g of butyl acrylate, 0.5 g of SDS, and 50 mL of deionized water. Stir vigorously for 30 minutes.
-
-
Polymerization:
-
Transfer the PR48:2 slurry to a 250 mL three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet.
-
Heat the slurry to 80°C under a nitrogen atmosphere with continuous stirring.
-
Add 10% of the monomer emulsion to the flask, followed by 0.1 g of KPS dissolved in 5 mL of deionized water to initiate polymerization.
-
After 30 minutes, add the remaining monomer emulsion dropwise over 3 hours.
-
Maintain the reaction at 80°C for an additional 2 hours after the monomer addition is complete.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the resulting encapsulated pigment dispersion to remove any large agglomerates.
-
The dispersion can be further purified by dialysis against deionized water to remove unreacted monomers and excess surfactant.
-
The solid encapsulated pigment can be obtained by drying the dispersion.
-
Workflow for In-situ Emulsion Polymerization:
Caption: Workflow for Polymer Encapsulation of this compound via In-situ Emulsion Polymerization.
Method 3: Silica Coating via Sol-Gel Process
This protocol describes the encapsulation of organic pigment particles with silica through a sol-gel process, which can be adapted for this compound.[6] This method involves surface priming with polyelectrolytes followed by the hydrolysis and condensation of a silica precursor.
Materials:
-
This compound (PR48)
-
Poly(diallyldimethylammonium chloride) (PDADMAC) - Cationic Polyelectrolyte
-
Poly(sodium 4-styrenesulfonate) (PSS) - Anionic Polyelectrolyte
-
Tetraethylorthosilicate (TEOS) - Silica Precursor
-
Ammonia (B1221849) solution (28 wt%)
-
Deionized Water
-
Ultrasonic bath, centrifuge, mechanical stirrer.
Protocol:
-
Surface Priming (Layer-by-Layer Assembly):
-
Disperse 1 g of PR48 in 100 mL of deionized water using an ultrasonic bath for 30 minutes.
-
Add 20 mL of a 1 mg/mL PDADMAC solution and stir for 20 minutes.
-
Centrifuge the mixture and discard the supernatant. Resuspend the pigment in deionized water. Repeat this washing step twice. This creates a positively charged surface.
-
Resuspend the PDADMAC-coated pigment in 100 mL of deionized water.
-
Add 20 mL of a 1 mg/mL PSS solution and stir for 20 minutes.
-
Centrifuge and wash the pigment as described above. This creates a negatively charged outer layer.
-
-
Silica Coating:
-
Disperse the surface-primed PR48 in a mixture of 80 mL of ethanol and 20 mL of deionized water.
-
Add 2 mL of ammonia solution to catalyze the reaction.
-
Slowly add 1.5 mL of TEOS to the dispersion while stirring.
-
Continue the reaction for 6 hours at room temperature.
-
-
Purification:
-
Centrifuge the silica-coated pigment and wash sequentially with ethanol and deionized water three times to remove unreacted TEOS and ammonia.
-
Dry the final product in an oven at 60°C.
-
Logical Relationship for Silica Coating Process:
Caption: Logical Steps in the Silica Coating of this compound.
Data Presentation: Characterization of Modified this compound
The effectiveness of the surface modification can be quantified by several analytical techniques. The following tables summarize the expected outcomes based on the described protocols.
Table 1: Quantitative Analysis of Hydrophilicity
| Modification Method | Untreated PR48 | Surfactant-Assisted | Polymer Encapsulation | Silica Coating |
| Water Contact Angle (°) | > 90 (Hydrophobic)[7] | 40 - 60[8] | < 30[8] | < 20[8] |
| Zeta Potential (mV) at pH 7 | -10 to -20 | -30 to -40 | -40 to -50 | -50 to -60 |
| Dispersibility in Water | Poor | Moderate | Good | Excellent |
Note: The values presented are typical expected ranges and may vary depending on the specific experimental conditions.
Table 2: Characterization Techniques and Expected Observations
| Technique | Parameter Measured | Expected Observation for Improved Hydrophilicity |
| Contact Angle Goniometry | Wettability of a solid surface by a liquid.[9] | A significant decrease in the water contact angle. |
| Zeta Potential Analysis | Surface charge of particles in a dispersion.[10] | A more negative zeta potential, indicating increased electrostatic repulsion and stability in water. |
| Dynamic Light Scattering (DLS) | Particle size distribution in a liquid. | A smaller hydrodynamic diameter and a narrow size distribution, indicating reduced agglomeration. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical functional groups on the pigment surface.[9] | Appearance of new peaks corresponding to the modifying agent (e.g., C-O stretching for polymers, Si-O-Si stretching for silica). |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Particle morphology and surface coating. | Visualization of a distinct polymer or silica shell around the pigment core. |
Applications in Research and Drug Development
The successful hydrophilic modification of this compound opens up a range of possibilities in the biomedical and pharmaceutical sectors:
-
Non-toxic Labeling and Imaging: Water-dispersible PR48 can be used as a fluorescent or colored tag for cellular and tissue imaging, offering a potential alternative to quantum dots or organic dyes that may have toxicity concerns.[4]
-
Drug Delivery Systems: The modified pigment nanoparticles can be functionalized to carry drugs. Their hydrophilic surface would improve circulation time and biocompatibility.
-
Diagnostic Assays: Hydrophilic PR48 can be incorporated into lateral flow assays or other diagnostic platforms as a stable and easily detectable reporter molecule.
-
Cosmetics and Personal Care: In formulations requiring water-based systems, hydrophilically modified pigments ensure uniform color distribution and stability.
Conclusion
The protocols detailed in this document provide a comprehensive guide for the surface modification of this compound to improve its hydrophilicity. By employing techniques such as surfactant treatment, polymer encapsulation, or silica coating, researchers can effectively tailor the surface properties of PR48 for applications in aqueous environments. The provided data tables and characterization guidelines will aid in the evaluation of the modification success. These advancements are expected to broaden the utility of this compound in various scientific and industrial fields, particularly in drug development and biomedical research.
References
- 1. This compound:2 - SY Chemical Co., Ltd. [sypigment.com]
- 2. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. lankem.com [lankem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biolinchina.com [biolinchina.com]
- 8. researchgate.net [researchgate.net]
- 9. eag.com [eag.com]
- 10. msrjournal.com [msrjournal.com]
Application Notes and Protocols: Use of Pigment Red 48 in the Preparation of Firework Colorants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Pigment Red 48 and its variants in pyrotechnic formulations, specifically for the generation of red color effects. While the primary application of organic pigments in pyrotechnics is for colored smoke generation, this document also explores their theoretical application in high-temperature flame compositions.
Introduction
This compound (PR48) is a monoazo pigment that exists in several salt forms, including sodium, barium (PR48:1), calcium (PR48:2), strontium (PR48:3), and manganese (PR48:4).[1] In the context of pyrotechnics, the strontium salt, this compound:3, is of particular interest due to strontium's role as the primary element for producing red light in fireworks. The generation of a vibrant red color in pyrotechnic displays is predominantly achieved through the high-temperature emission of strontium monochloride (SrCl). This necessitates the presence of both a strontium source and a chlorine donor in the pyrotechnic composition.
Organic pigments, such as this compound, are more commonly used in the formulation of colored smokes. This is because the lower temperatures involved in smoke production allow the organic dye to vaporize and recondense as a colored aerosol without significant decomposition.
This document outlines the properties of this compound and provides experimental protocols for its potential application in both high-temperature red flame compositions and colored smoke formulations.
Properties of this compound Variants
The different salt forms of this compound possess varying properties that may influence their suitability for pyrotechnic applications. A summary of key properties is presented in the table below.
| Property | This compound:1 (Barium Salt) | This compound:2 (Calcium Salt) | This compound:3 (Strontium Salt) | This compound:4 (Manganese Salt) |
| C.I. Name | This compound:1 | This compound:2 | This compound:3 | This compound:4 |
| CAS Number | 7585-41-3 | 7023-61-2 | 15782-05-5 | 5280-68-2 |
| Molecular Formula | C18H11BaClN2O6S | C18H11CaClN2O6S | C18H11ClN2O6SSr | C18H12Cl2MgN2O6 |
| Molecular Weight | 556.1 g/mol | 458.9 g/mol | 506.4 g/mol | 451.51 g/mol |
| Hue | Yellowish Red | Bluish Red | Bluish Red | Yellowish Red |
| Heat Resistance | ~200°C | ~240°C | Good | Good |
| Lightfastness (1-8) | 6 | 6-7 | 7 | 7 |
Experimental Protocols
Protocol 1: Preparation of a Red Light Emitting Pyrotechnic Star Composition (Theoretical Application of this compound:3)
This protocol describes the preparation of a standard red light-emitting pyrotechnic star composition. This compound:3, as a strontium salt containing chlorine, is theoretically a candidate as a multifunctional ingredient. It could potentially serve as both a strontium source and a partial chlorine donor. Further research is required to validate its efficacy and safety in this application.
Objective: To prepare a pyrotechnic star composition that produces a vibrant red flame.
Materials:
| Component | Function | Percentage by Weight (%) |
| Potassium Perchlorate (KClO4) | Oxidizer | 55 |
| Strontium Nitrate (B79036) (Sr(NO3)2) | Strontium Source (Color) | 20 |
| Magnalium (Mg/Al alloy), -200 mesh | Fuel | 10 |
| Polyvinyl Chloride (PVC) | Chlorine Donor/Binder | 10 |
| Dextrin | Binder | 5 |
| This compound:3 (Optional, for investigation) | Potential Sr Source/Cl Donor | Substitute for a portion of Sr(NO3)2 and PVC |
Procedure:
-
Drying: Ensure all chemicals are thoroughly dried before use. Strontium nitrate is particularly hygroscopic and should be dried in an oven at 110°C for at least 4 hours.
-
Sieving: Individually sieve each component through a 100-mesh screen to ensure a fine and uniform particle size. This is critical for homogeneity and consistent burning.
-
Blending: In a non-sparking container, thoroughly blend the sieved powders. A common method is the "diapering" method, where the powders are rolled on a large sheet of paper.
-
Granulation: Slowly add a 50/50 water/alcohol solution to the powder mixture while stirring until it reaches a consistency similar to damp sand.
-
Star Formation: The granulated composition can be formed into stars using one of the following methods:
-
Cut Stars: The damp composition is pressed into a block and then cut into small cubes.
-
Rolled Stars: The damp composition is added to a star roller with small seed cores, and layers are built up to the desired size.
-
-
Priming: Once the stars are partially dry, they should be coated with a prime composition (e.g., a mixture of potassium perchlorate, charcoal, and a binder) to ensure reliable ignition.
-
Drying: The primed stars must be thoroughly dried for several days at a controlled temperature (e.g., 40°C).
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Work in a well-ventilated area, away from any sources of ignition.
-
Prepare only small quantities of pyrotechnic compositions at a time.
-
Never grind or mix friction-sensitive chemicals together.
Protocol 2: Preparation of a Red Colored Smoke Composition
This protocol outlines the preparation of a red-colored smoke composition, which is a more conventional application for organic pigments like this compound. The principle is to generate enough heat to vaporize the pigment, which then condenses in the atmosphere to form a colored smoke.
Objective: To prepare a pyrotechnic composition that produces a dense red smoke.
Materials:
| Component | Function | Percentage by Weight (%) |
| Potassium Chlorate (KClO3) | Oxidizer | 30 |
| Lactose | Fuel/Coolant | 20 |
| This compound (any variant) | Colorant | 40 |
| Sodium Bicarbonate (NaHCO3) | Coolant/Burn Rate Modifier | 10 |
Procedure:
-
Drying and Sieving: As with the star composition, ensure all components are dry and finely powdered by sieving through a 100-mesh screen.
-
Blending: Carefully blend the sieved powders using the diapering method.
-
Consolidation: The mixed composition can be loosely packed into a cardboard tube with an ignition hole.
-
Ignition: A fuse or an electric match can be inserted into the ignition hole.
Safety Precautions:
-
Follow all safety precautions outlined in Protocol 3.1.
-
Colored smoke compositions can produce toxic combustion products. Use in a well-ventilated outdoor area.
Diagrams
Signaling Pathway for Red Light Emission in Fireworks
References
Troubleshooting & Optimization
Technical Support Center: Improving the Lightfastness of Pigment Red 48 in Outdoor Applications
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working to enhance the lightfastness of Pigment Red 48 and its variants (e.g., PR 48:1, 48:2, 48:3, 48:4) in outdoor applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its lightfastness a concern for outdoor use?
A1: this compound (C.I. 15865) is a monoazo lake pigment, specifically a BONA (beta-oxynaphthoic acid) lake pigment. It exists in several salt forms, such as Barium (PR 48:1), Calcium (PR 48:2), Strontium (PR 48:3), and Manganese (PR 48:4).[1][2] These pigments are valued for their bright red hues. However, like many organic pigments, their molecular structure, particularly the azo bond (-N=N-), is susceptible to degradation upon prolonged exposure to ultraviolet (UV) radiation from sunlight.[3] This degradation leads to color fading, reducing the aesthetic and functional lifespan of products used outdoors.[4]
Q2: What are the primary strategies for improving the lightfastness of this compound?
A2: The main strategies involve protecting the pigment from UV radiation and inhibiting the chemical degradation pathways. This is typically achieved through:
-
Addition of UV Stabilizers: Incorporating UV absorbers (UVAs) and/or Hindered Amine Light Stabilizers (HALS) into the polymer or coating matrix.[5][6]
-
Pigment Encapsulation: Creating a protective shell around the pigment particles, often using inorganic materials like silica (B1680970) (SiO2), to physically block UV radiation.[7][8]
-
Structural Modification: While less common in post-processing, selecting pigment grades with inherently better stability due to their crystal structure or particle size is also a factor.[9]
Q3: How do UV absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS) work?
A3: They work through different but complementary mechanisms:
-
UV Absorbers (e.g., benzotriazoles, triazines): These molecules function by absorbing harmful UV radiation and converting it into harmless thermal energy, which is then dissipated through the polymer matrix.[10] They act as a primary filter, preventing UV rays from reaching the pigment molecules.
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation. Instead, they are radical scavengers. When UV light does interact with the polymer or pigment and creates damaging free radicals, HALS trap these radicals, interrupting the degradation cycle. A key advantage is that HALS are regenerated in this process, allowing them to provide long-term protection.[6]
For optimal protection, a synergistic combination of a UVA and a HALS is often recommended.[11]
Q4: What is the Blue Wool Scale and how is it used to measure lightfastness?
A4: The Blue Wool Scale is a standard method for calibrating and measuring the lightfastness of colorants.[12] It consists of eight strips of wool dyed with blue dyes of progressively higher lightfastness, from 1 (very poor) to 8 (excellent).[13] The pigment sample is exposed to a standardized light source (like a xenon arc lamp) alongside the blue wool strips. The lightfastness rating is determined by observing which blue wool strip fades to the same extent as the pigment sample after a specific period of exposure.[14][15] For outdoor applications, a rating of 6-7 is generally considered good, while a rating of 8 is excellent.[16]
Q5: What does the ΔE (Delta E) value represent in color stability testing?
A5: ΔE (or dE) is a metric used to quantify the difference between two colors. In lightfastness testing, it represents the magnitude of color change in a sample after exposure to light, compared to an unexposed control sample. A ΔE value of 1.0 is the smallest color difference the human eye can typically perceive.[17] Higher ΔE values indicate greater color change and poorer lightfastness.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid fading despite adding a UV absorber. | 1. Insufficient Concentration: The loading level of the UV absorber is too low to provide adequate protection. 2. Poor Dispersion: The UV absorber is not evenly distributed throughout the matrix, leading to areas with little to no protection.[18][19] 3. Incorrect UV Absorber Type: The selected UVA may not have the optimal absorption spectrum for the light conditions or may be incompatible with the polymer system. | 1. Increase Concentration: Incrementally increase the UV absorber concentration (e.g., from 0.5% to 1.0% by weight) and re-test. 2. Improve Dispersion: Optimize mixing parameters (e.g., increase screw speed, temperature, or mixing time). Consider using a wetting agent or a different form of the additive (e.g., a masterbatch).[1] 3. Select a Different UVA: Consult technical datasheets to choose a UVA (e.g., a benzotriazole (B28993) or triazine class) with broad UV-A and UV-B coverage and proven compatibility with your resin system.[20] |
| Color of the final product is different from the target shade after adding stabilizers. | 1. Inherent Color of Stabilizer: Some UV absorbers have a slight yellowish tint that can affect the final color, especially in white or light-colored formulations. 2. Chemical Interaction: The stabilizer may be reacting with the pigment or other additives in the formulation, causing a color shift.[21] | 1. Use Low-Color Stabilizers: Select UV absorbers specifically marketed as "low-color" or "non-yellowing." 2. Check Compatibility: Review the technical data for all additives to ensure chemical compatibility. Run a small-scale test with just the pigment and stabilizer in the resin to isolate the interaction. |
| Reduced mechanical properties (e.g., brittleness) of the plastic after adding stabilizers and pigment. | 1. Poor Additive Dispersion: Clumps of undispersed pigment or stabilizer can act as stress concentrators, leading to premature failure.[22] 2. Processing Degradation: The processing temperature may be too high, causing degradation of the polymer, pigment, or additives. | 1. Optimize Dispersion: Ensure all components are thoroughly and uniformly mixed. Use of a suitable dispersant can be beneficial.[23] 2. Adjust Processing Parameters: Lower the processing temperature if possible, while ensuring adequate melt flow for good dispersion. Check the thermal stability limits of all components. |
| Stabilizer "blooming" or migrating to the surface of the product. | 1. Oversaturation: The concentration of the stabilizer exceeds its solubility limit in the polymer matrix. 2. Incompatibility: The stabilizer has poor compatibility with the polymer resin. | 1. Reduce Concentration: Lower the stabilizer loading to a level within its solubility range. 2. Select a Compatible Stabilizer: Choose a higher molecular weight version of the stabilizer, as they tend to have lower migration rates. Ensure the chosen stabilizer is suitable for the specific polymer being used (e.g., PVC, Polyolefin). |
Data Presentation
Table 1: Lightfastness Rating (Blue Wool Scale) of this compound Variants
| Pigment | Application Matrix | Condition | Lightfastness Rating (1-8) | Source(s) |
| This compound:1 | Inks / Coatings | Unstabilized (Masstone) | 6 | [2] |
| This compound:1 | Inks / Coatings | Stabilized (Illustrative) | 7 | |
| This compound:2 | Plastics (HDPE) | Unstabilized (Masstone) | 6 | [24] |
| This compound:2 | Plastics (HDPE) | Stabilized (Illustrative) | 7 | |
| This compound:4 | Air-Drying Paint | Unstabilized (Masstone) | 7 | [25] |
| This compound:4 | Air-Drying Paint | Stabilized (Illustrative) | 8 |
Table 2: Color Change (ΔE) After Accelerated Weathering (Illustrative Data)
| Formulation | Exposure Time (Hours) | ΔE (Color Change) |
| PR 48:2 in PVC (Control) | 500 | 4.5 |
| PR 48:2 in PVC + 1.0% Benzotriazole UVA | 500 | 2.0 |
| PR 48:2 in PVC + 1.0% HALS | 500 | 2.5 |
| PR 48:2 in PVC + 1.0% UVA + 0.5% HALS | 500 | 1.2 |
| PR 48:2 in PVC (Control) | 1000 | 8.2 |
| PR 48:2 in PVC + 1.0% Benzotriazole UVA | 1000 | 4.1 |
| PR 48:2 in PVC + 1.0% HALS | 1000 | 4.8 |
| PR 48:2 in PVC + 1.0% UVA + 0.5% HALS | 1000 | 2.3 |
Experimental Protocols
Protocol 1: Lightfastness Testing via Accelerated Weathering (ISO 105-B02)
This protocol outlines the general procedure for testing the lightfastness of a pigmented plastic plaque.
1. Materials and Equipment:
-
This compound
-
Polymer resin (e.g., PVC, HDPE)
-
Light stabilizers (UVA, HALS) - optional
-
Two-roll mill or twin-screw extruder
-
Compression molder or injection molder
-
Xenon arc accelerated weathering chamber[26]
-
Spectrocolorimeter
-
Blue Wool Standard cards (ISO 105-B08)[26]
-
Opaque mask
2. Procedure:
-
Compounding:
-
Dry-blend the polymer resin, this compound (e.g., 0.5% by weight), and any light stabilizers (e.g., 1.0% UVA, 0.5% HALS) to create a homogenous mixture.
-
Melt-compound the mixture using a two-roll mill or twin-screw extruder according to the polymer's recommended processing temperature profile.
-
-
Sample Preparation:
-
Produce flat plaques of the compounded material (e.g., 60mm x 40mm x 2mm) using compression or injection molding.
-
Prepare at least two identical plaques for each formulation being tested. One will be the exposed sample, and one will be the unexposed control stored in the dark.
-
-
Exposure:
-
Mount the test plaques in the sample holders of the xenon arc chamber.
-
Cover half of each plaque with an opaque mask to serve as an unexposed reference area on the same sample.
-
Place a Blue Wool Standard card in a holder within the chamber.
-
Set the chamber conditions according to ISO 105-B02 or another relevant standard (e.g., controlled irradiance, temperature, and humidity).[26]
-
Begin the exposure cycle.
-
-
Evaluation:
-
Periodically remove the samples and the Blue Wool card to assess fading.
-
Blue Wool Scale Rating: Visually compare the color change of the exposed portion of the pigment plaque to the fading of the eight blue wool strips. The lightfastness rating is the number of the blue wool strip that shows a similar degree of fading.
-
Colorimetric Measurement (ΔE): Use a spectrocolorimeter to measure the Lab* values of the unexposed control plaque and the exposed area of the test plaque at set time intervals. Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²].
-
Protocol 2: Preparation of Silica-Encapsulated this compound via Sol-Gel Method
This protocol is a generalized procedure based on methods for encapsulating organic and inorganic pigments with a protective silica shell.[7][8]
1. Materials and Equipment:
-
This compound
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (NH₃·H₂O)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Dispersant/surfactant (e.g., SDBS) - optional
-
Ball mill or ultrasonicator
-
Mechanical stirrer
-
Centrifuge
-
Drying oven
2. Procedure:
-
Pigment Dispersion:
-
In a beaker, mix this compound (e.g., 10g) with ethanol and a small amount of dispersant (if needed).
-
Disperse the pigment using a ball mill or ultrasonicator for 1-3 hours to break down agglomerates and achieve a stable suspension.[8]
-
-
Silica Precursor Addition:
-
Transfer the pigment suspension to a larger reaction vessel equipped with a mechanical stirrer.
-
While stirring, add an ethanol solution of TEOS (the silica precursor, e.g., 20g). Stir for 2 hours to ensure the TEOS is well-mixed with the pigment particles.[8]
-
-
Hydrolysis and Condensation (Sol-Gel Process):
-
Slowly add ammonium hydroxide dropwise to the mixture. This will catalyze the hydrolysis of TEOS to form silicic acid, which then condenses onto the surface of the pigment particles, forming a silica shell.
-
Continue stirring the mixture for 10-12 hours at room temperature to allow the silica shell to fully form.
-
-
Purification and Drying:
-
Collect the encapsulated pigment particles by centrifugation.
-
Wash the collected particles several times with ethanol and then deionized water to remove unreacted reagents.
-
Dry the final product in an oven at 70-80°C for 12 hours.
-
-
Characterization (Optional):
-
Confirm the presence of the silica shell using techniques such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Visualizations
References
- 1. rongfengmasterbatch.com [rongfengmasterbatch.com]
- 2. This compound:1 | Fast Red BBN | Organic Pigments | Origo Chemical [origochem.com]
- 3. Pigment Degradation Pathways → Term [fashion.sustainability-directory.com]
- 4. Testing lightfastness of handmade artist grade paints [lostincolours.com]
- 5. paint.org [paint.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. How to improve the fastness of Pigment Red and Pigment Yellow! [cainochem.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 13. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 14. jamesheal.com [jamesheal.com]
- 15. Blue Wool Scale and Grey Scale: How to Rate Light Fastness Accurately - Textile Tester [darongtester.com]
- 16. UV Weathering | Blue Wool & Grey Scale [uvweathering.com]
- 17. Materials Technology Limited [drb-mattech.co.uk]
- 18. openpr.com [openpr.com]
- 19. cowinextrusion.com [cowinextrusion.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. jieyatwinscrew.com [jieyatwinscrew.com]
- 23. courses.specialchem.com [courses.specialchem.com]
- 24. epsilonpigments.com [epsilonpigments.com]
- 25. ispigment.com [ispigment.com]
- 26. fyitester.com [fyitester.com]
Preventing blooming and migration of Pigment Red 48 in PVC
This guide provides researchers, scientists, and professionals with comprehensive troubleshooting advice and frequently asked questions regarding the prevention of blooming and migration of Pigment Red 48 in Polyvinyl Chloride (PVC) formulations.
Frequently Asked Questions (FAQs)
Q1: What are pigment blooming and migration in PVC?
A1: Pigment blooming is the phenomenon where a solid crystalline deposit, appearing as a milky haze or frost, forms on the surface of a plastic part weeks or even months after production.[1][2] Migration is a broader term that refers to the movement of a colorant from the plastic onto the surface or into a contacting material, causing issues like "bleeding" (color transfer on contact) or "solvent bleeding" (color transfer into a solvent).[3][4] Both phenomena are particularly common in flexible, plasticized PVC.[1][3]
Q2: What are the primary causes of blooming and migration for this compound?
A2: The root cause is the partial solubility of the organic pigment in the PVC formulation, especially in the presence of plasticizers.[1] At elevated processing temperatures, the pigment may dissolve into the plasticizer.[1][5] Upon cooling, the system becomes supersaturated, and the pigment slowly recrystallizes on the polymer's surface.[1] Key contributing factors include:
-
Plasticizer Type and Concentration: Low molecular weight, highly compatible plasticizers are more likely to dissolve the pigment and facilitate its movement.[3][6]
-
Pigment Concentration: High concentrations of the pigment can exceed its solubility limit within the polymer matrix, leading to blooming.[7]
-
Temperature: High processing temperatures increase the mobility of plasticizer and pigment molecules, accelerating migration.[5] Heat during the product's service life can also trigger the issue.[5]
-
Incompatibility: Poor compatibility between the pigment, PVC resin, and other additives can promote migration.[7]
Q3: How does the choice of plasticizer affect this compound stability?
A3: The plasticizer is a critical factor. Because plasticizers soften PVC by embedding themselves between polymer chains, they also create pathways for small molecules like pigments to move.[5] Plasticizers with lower molecular weight and higher solvent action are more aggressive in dissolving the pigment, leading to increased migration and blooming.[6] Conversely, using plasticizers with a higher molecular weight significantly reduces this effect as they are less mobile within the PVC matrix.[8][9]
Q4: Are certain grades of this compound more resistant to blooming and migration?
A4: Yes, different salt forms of this compound exhibit varying levels of stability. For instance, this compound:1 (Barium salt) and this compound:2 (Calcium salt) are often cited for having good to excellent migration resistance in PVC.[10][11][12] Additionally, pigments that have undergone surface treatment can show improved dispersibility and stability.[13][14] These treatments modify the pigment's surface to reduce its interaction with the plasticizer and the PVC matrix.[13]
Q5: Can other additives like stabilizers or fillers influence this process?
A5: Absolutely. Stabilizers can interact directly with the pigment, which may alter its dispersion and color stability.[15][16] Similarly, fillers can influence the final properties. While often used to reduce costs, the particle size and type of filler can affect the distribution of the pigment and the overall integrity of the compound, indirectly impacting migration.[17][18]
Troubleshooting Guides
Problem 1: A white, crystalline haze (bloom) has appeared on my flexible PVC part.
This is a classic sign of pigment blooming, likely due to the recrystallization of this compound on the surface.
-
Step 1: Analyze the Bloom: Scrape a sample of the surface deposit and analyze it using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to confirm its chemical composition.[7] This will verify that the bloom is indeed the pigment and not another migrating additive (e.g., a lubricant or antioxidant).[7][19]
-
Step 2: Review Formulation - Plasticizer: The primary suspect is often the plasticizer. If you are using a low molecular weight plasticizer (e.g., DOP, DBP), consider replacing it fully or partially with a higher molecular weight alternative.[8] Polymeric plasticizers are an excellent choice for minimizing migration.[8][20]
-
Step 3: Review Formulation - Pigment:
-
Concentration: Is the pigment loading higher than necessary? Over-saturation is a direct cause of blooming.[7] Evaluate if the concentration can be reduced.
-
Grade/Treatment: Confirm you are using a grade of this compound recommended for flexible PVC.[21] Consider switching to a surface-treated version or a different salt (e.g., this compound:2) known for better migration resistance.[11]
-
-
Step 4: Adjust Processing Conditions: High processing temperatures can exacerbate the issue.[22] Attempt to lower the processing temperature while ensuring complete fusion of the PVC compound.
Problem 2: The color from my this compound PVC is transferring to an adjacent material (bleeding).
This indicates pigment migration, where dissolved pigment is transferred upon contact.
-
Step 1: Confirm the Migrating Species: Use surface analysis techniques on the stained material to confirm the presence of this compound.
-
Step 2: Evaluate Plasticizer System: As with blooming, the plasticizer system is the most critical factor. The goal is to reduce the mobility of the pigment.
-
Increase Plasticizer Molecular Weight: This is the most effective strategy. Higher molecular weight plasticizers have lower diffusion rates, effectively trapping the pigment within the PVC matrix.[6][9] It is recommended to use plasticizers with an average molecular weight of 400 g/mol or greater for long-term retention.[9][23]
-
Incorporate Polymeric Plasticizers: Blending a primary plasticizer with a secondary polymeric plasticizer can significantly improve migration resistance due to the entanglement of the larger polyester (B1180765) molecules with PVC chains.[8]
-
-
Step 3: Consider Surface Modification: For applications requiring maximum resistance, consider surface treatments for the final PVC product. Techniques like surface cross-linking via UV irradiation or applying a protective top coat can create a physical barrier that prevents plasticizer and pigment from reaching the surface.[24][25]
Data and Performance Metrics
The selection of formulation components is critical to preventing blooming and migration. The following table summarizes key quantitative data for consideration.
| Parameter | Recommendation / Finding | Rationale | Source(s) |
| Plasticizer Molecular Weight | > 400 g/mol | Higher molecular weight reduces vapor pressure, volatility, and migration rate. | [9][23] |
| Polymeric Plasticizer MW | > 2000 g/mol | High molecular weight leads to excellent migration resistance through chain entanglement. | [8] |
| This compound:2 Heat Stability | Up to 230°C / 5 min in PVC | Demonstrates good thermal stability for typical PVC processing conditions. | [12] |
| Migration Resistance Testing | Grade 5 (Best) vs. Grade 1 (Worst) | Assessed against a standard Grey Scale after contact with white PVC at 80°C for 24 hours. | [26][27] |
Experimental Protocols
Protocol 1: Evaluation of Pigment Migration Resistance (Contact Method)
This protocol is adapted from industry-standard methods for assessing pigment migration in plasticized polymers.[26]
1. Objective: To determine the tendency of this compound to migrate from a colored flexible PVC sample to an uncolored flexible PVC sample under controlled conditions of heat and pressure.
2. Materials & Equipment:
-
Two-roll mill for compounding.
-
Hydraulic press with heated platens.
-
Test Sample: Flexible PVC sheet (e.g., 1 mm thick) containing the this compound formulation to be tested.
-
Contact Sample: White flexible PVC sheet (1 mm thick) containing 2% TiO₂ and a standard plasticizer like DOP (80 PHR).[26]
-
Glass plates.
-
3 kg weight.
-
Circulating air oven.
-
Grey Scale for assessing staining (ISO 105-A03).
3. Methodology:
-
Sample Preparation: Prepare the colored PVC test sample by compounding the formulation on a two-roll mill at a controlled temperature (e.g., 160°C) and then pressing it into a sheet of uniform thickness.
-
Assembly: Cut a 50x50 mm piece of the colored test sample and a 50x50 mm piece of the white contact sample.
-
Contact Setup: Place the colored sample directly onto the white sample. Sandwich the pair between two clean glass plates.
-
Applying Pressure: Place the 3 kg weight on top of the glass plate assembly to ensure uniform contact.[26]
-
Incubation: Place the entire assembly into an oven preheated to 80°C and leave it for 24 hours.[26]
-
Assessment: After 24 hours, remove the assembly from the oven and allow it to cool to room temperature. Separate the white and colored PVC sheets.
-
Evaluation: Visually assess the degree of color staining on the white PVC sheet by comparing it against the Grey Scale. Rate the migration on a scale of 1 to 5, where 5 indicates no staining (best performance) and 1 indicates severe staining (worst performance).[26]
Diagrams and Workflows
Caption: Mechanism of this compound blooming and migration in plasticized PVC.
Caption: Troubleshooting workflow for blooming and migration issues.
Caption: Key formulation components influencing migration resistance.
References
- 1. Several important plastic pigments - [origochem.com]
- 2. ppg.com [ppg.com]
- 3. dz-bathsheet.com [dz-bathsheet.com]
- 4. admin.heubach.com [admin.heubach.com]
- 5. bastone-plastics.com [bastone-plastics.com]
- 6. assets-global.website-files.com [assets-global.website-files.com]
- 7. specialchem.com [specialchem.com]
- 8. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration [mdpi.com]
- 9. geomembrane.com [geomembrane.com]
- 10. prasadinternational.com [prasadinternational.com]
- 11. This compound: 2 2BP for Plastics [pigment-dye.com]
- 12. This compound:2 - SY Chemical Co., Ltd. [sypigment.com]
- 13. lankem.com [lankem.com]
- 14. Pigment Surface Treatment: Impact on Plastics, Coatings & Inks - Ranbar Pigment [ranbarr.com]
- 15. pieweb.plasteurope.com [pieweb.plasteurope.com]
- 16. How does Pvc Stabilizer interact with other additives in PVC? - Blog - JUBANG [pvcchemical.com]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. PVC Pigments | Fineland Chem [finelandchem.com]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. plasticsengineering.org [plasticsengineering.org]
- 25. News - Method for solving the problem of precipitation and migration of PVC plasticizer [sanowax.com]
- 26. Methods of Testing Fastness of Pigments-Industry News-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Heat Stability for Pigment Red 48 in Polyolefins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the heat stability of Pigment Red 48 in polyolefin applications.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the incorporation of this compound into polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).
Q1: My this compound is showing a significant color shift (e.g., turning darker, bluer, or browning) during processing. What are the potential causes?
A1: Color shift in this compound during processing in polyolefins is a common issue and can be attributed to several factors:
-
Exceeding Thermal Stability Limits: Every pigment has a specific temperature threshold beyond which its chemical structure begins to degrade. Organic pigments, like this compound, can break down at high processing temperatures, leading to color changes.[1]
-
Pigment Type Variation: Different salts of this compound (e.g., 48:1, 48:2, 48:3, 48:4) exhibit varying heat stability due to the different metal cations (Ba, Ca, Sr, Mn). For instance, this compound:3 is generally more heat stable than other variants.
-
Interaction with Polymer or Additives: Chemical reactions can occur between the pigment and the polyolefin resin or other additives in the formulation, such as antioxidants or flame retardants, especially at elevated temperatures.[2] For example, alkaline earth metals in some stabilized polypropylene grades can have an "alkaline exchange" with the metal ions in the pigment, causing a color change from blue-red to orange.[2]
-
Oxidative Degradation: The presence of oxygen at high processing temperatures can lead to the oxidative degradation of both the pigment and the polymer, resulting in discoloration.[2]
-
Processing Conditions: Excessive residence time, high shear rates, or localized overheating in the processing equipment (e.g., extruder or injection molding machine) can contribute to pigment degradation.
Q2: How can I improve the heat stability of this compound in my polyolefin formulation?
A2: Several strategies can be employed to enhance the heat stability of this compound:
-
Select the Appropriate Pigment Grade: Choose a grade of this compound with higher intrinsic heat stability. Consult the technical data sheets from suppliers for specific heat resistance ratings in your target polymer (e.g., HDPE, PP).
-
Incorporate a Stabilizer Package: The addition of antioxidants and UV stabilizers can significantly improve the heat stability of the pigmented system.
-
Primary Antioxidants (Hindered Phenols): These scavenge free radicals and are effective for long-term thermal stability.
-
Secondary Antioxidants (Phosphites): These are particularly effective during high-temperature processing to prevent degradation of the polymer and the primary antioxidant.
-
UV Stabilizers (HALS): While primarily for light stability, Hindered Amine Light Stabilizers (HALS) can also contribute to thermal stability.
-
-
Optimize Processing Conditions:
-
Temperature Profile: Use the lowest possible processing temperature that allows for good dispersion and flow.
-
Residence Time: Minimize the time the molten polymer spends at high temperatures.
-
Shear Rate: Avoid excessive shear that can lead to frictional heat buildup.
-
-
Use of Carrier Resins (Masterbatch): Incorporating the pigment in a masterbatch with a compatible carrier resin can improve its dispersion and protect it from excessive heat and shear during processing.
Q3: What is the typical heat stability of different this compound types in polyolefins?
A3: The heat stability of this compound varies depending on its salt type. The following table summarizes typical heat resistance values in polyolefins. Note that these values can vary between suppliers and are dependent on the specific formulation and processing conditions.
| This compound Type | Metal Salt | Typical Heat Stability in Polyolefins (°C) |
| PR 48:1 | Barium | 200 - 240 |
| PR 48:2 | Calcium | 230 - 260 |
| PR 48:3 | Strontium | ~240 |
| PR 48:4 | Manganese | Lower heat stability, not recommended for high-temp applications |
Q4: My final product shows specks and streaks of color. How can I improve pigment dispersion?
A4: Poor dispersion can lead to aesthetic defects and can also negatively impact heat stability by creating localized concentrations of pigment that may degrade more easily. To improve dispersion:
-
Use a High-Quality Masterbatch: A well-formulated masterbatch ensures better distribution of the pigment in the polymer matrix.
-
Optimize Screw Design: Use a screw design that provides adequate mixing without excessive shear.
-
Increase Back Pressure: A moderate increase in back pressure during injection molding can improve mixing.
-
Ensure Proper Drying: Moisture can hinder dispersion and cause defects. Ensure both the resin and the masterbatch are properly dried before processing.
-
Check for Contamination: Foreign particles can act as nucleation sites for pigment agglomerates.
Q5: Can the choice of polyolefin (e.g., HDPE vs. PP) affect the heat stability of this compound?
A5: Yes, the type of polyolefin can influence the heat stability of the pigment. Polypropylene is generally processed at higher temperatures than polyethylene, which can place more thermal stress on the pigment. Additionally, the crystallinity of the polymer can play a role. Some organic pigments can act as nucleating agents in semi-crystalline polymers like HDPE and PP, which can affect the final properties and potentially the perceived color and stability.[3] It is crucial to test the pigment's performance in the specific grade of polyolefin being used.
Experimental Protocols
Protocol 1: Determination of Heat Stability by Injection Molding
This protocol is based on principles outlined in standards such as DIN 53775 and internal industry test methods.[4]
1. Objective: To determine the maximum processing temperature at which this compound is stable in a specific polyolefin without significant color change.
2. Materials and Equipment:
- Polyolefin resin (e.g., HDPE, PP)
- This compound (or masterbatch)
- Injection molding machine
- Spectrophotometer or colorimeter
- Standard light source for visual assessment (e.g., D65)
- Gray scale for assessing color change (ISO 105-A02)
3. Procedure:
- Prepare a compound of the polyolefin resin with a specific concentration of this compound (e.g., 0.1% for full tone, or a 1:10 tint with TiO2). This is typically done by tumble blending the resin pellets with the pigment powder or masterbatch pellets.
- Set the injection molding machine to an initial, relatively low processing temperature (e.g., 200°C).
- Purge the machine with the natural (uncolored) resin until all previous material is removed.
- Introduce the pigmented compound and produce a series of molded plaques.
- Increase the processing temperature in increments of 10°C or 20°C. At each temperature, allow the machine to stabilize and then produce another set of plaques. It is common practice to have a dwell time of around 5 minutes at each temperature to simulate processing conditions.[4][5]
- Continue increasing the temperature until a noticeable color change is observed or the maximum processing temperature of the polymer is reached.
- Allow the molded plaques to cool to room temperature for at least 24 hours before evaluation.
4. Evaluation:
- Visually compare the plaques produced at different temperatures under a standard light source.
- Use a spectrophotometer to measure the color of each plaque and calculate the color difference (ΔE*) between the plaque molded at the lowest temperature (as the standard) and those molded at higher temperatures.
- The heat stability is defined as the highest temperature at which the color change (ΔE) is below a predetermined threshold (e.g., ΔE ≤ 3.0).[5]
Protocol 2: Thermogravimetric Analysis (TGA) for Pigment Thermal Stability
1. Objective: To determine the decomposition temperature of this compound.
2. Materials and Equipment:
- Thermogravimetric Analyzer (TGA)
- This compound powder sample
- Inert gas (e.g., Nitrogen) and an oxidizing gas (e.g., Air)
3. Procedure:
- Place a small, accurately weighed sample of the this compound powder (typically 5-10 mg) into the TGA sample pan.
- Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under an inert nitrogen atmosphere. This will show the decomposition of the organic components.
- A subsequent ramp in an air or oxygen atmosphere can be performed to analyze the combustion of any remaining carbonaceous residue.
4. Evaluation:
- The TGA curve will show the percentage of weight loss as a function of temperature.
- The onset temperature of decomposition is a key indicator of the pigment's thermal stability. This is the temperature at which significant weight loss begins.
Diagrams
Caption: Workflow for determining the heat stability of this compound in polyolefins via injection molding.
Caption: Logical relationship diagram for troubleshooting color shift issues with this compound.
References
- 1. precisioncolorcompounds.com [precisioncolorcompounds.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. plasticsengineering.org [plasticsengineering.org]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. Methods of Testing Fastness of Pigments-Industry News-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
Addressing poor dispersion of Pigment Red 48 in solvent-based systems
Welcome to the Technical Support Center for Pigment Dispersion. This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the dispersion of Pigment Red 48 in solvent-based systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dispersion critical?
This compound (PR 48) is an organic monoazo pigment widely used to impart a red color in various applications, including inks, coatings, and plastics.[1][2] Proper dispersion is the process of breaking down pigment agglomerates into fine, primary particles and ensuring they are evenly distributed and stabilized within a liquid medium.[3][4][5] Achieving a stable, fine dispersion is crucial for optimizing key properties such as color strength, gloss, opacity, and the overall stability and performance of the final product.[6][7]
Q2: What are the common visual indicators of poor this compound dispersion?
Poor dispersion can manifest in several ways, impacting both the liquid formulation and the final dried film.[8] Key indicators include:
-
Color Inconsistency: Variations in color from batch to batch.[8][9]
-
Low Gloss: The final coating or film appears dull rather than shiny.[8][9]
-
Specks and Grittiness: The presence of visible particles or a rough texture in the dried film.[8][9]
-
Poor Hiding Power: The coating fails to adequately cover the underlying substrate.[8][9]
-
Flocculation: Pigment particles regroup after dispersion, leading to issues like color shift, viscosity changes, and settling.[8]
-
Flooding and Floating: An uneven distribution of pigment on the surface, which can cause a uniform but incorrect color (flooding) or visible hexagonal patterns (Bénard cells).[8][9]
-
Sedimentation: The formation of a hard layer of pigment at the bottom of the container during storage.[8][9]
Troubleshooting Guide
Problem: My dispersion exhibits low color strength and poor gloss.
Answer: This issue typically points to incomplete deagglomeration or flocculation of pigment particles. When pigments are not broken down to their optimal particle size, their ability to scatter light and impart color is reduced.[6] Flocculation, where particles clump together after the initial dispersion, can also trap light and reduce gloss.
Recommended Actions:
-
Verify Milling Process: Ensure the dispersion equipment (e.g., bead mill, three-roll mill) is operating under optimal conditions (time, speed, media loading). Inadequate mechanical energy is a common cause of poor deagglomeration.[3][10]
-
Assess Dispersant: The choice and concentration of the dispersing agent are critical. An unsuitable or insufficient amount of dispersant will fail to stabilize the primary particles, leading to flocculation.[3][11] Consider evaluating different dispersant types or adjusting the concentration.
-
Perform a Rub-Out Test: Apply a wet film of your coating and, as it begins to dry, rub a small area with your finger. If the rubbed area shows a stronger or different color, it indicates that flocculation is occurring and the additional shear is redispersing the pigment.[12][13]
Problem: I'm observing specks and a gritty texture in my final film.
Answer: This is a direct indication that the pigment agglomerates have not been sufficiently broken down. The "grits" you see are the largest particles that remain in the system.
Recommended Actions:
-
Measure Fineness of Grind: Use a Hegman gauge to quantify the size of the largest particles in your dispersion.[12][14] For high-quality coatings, a Hegman value of 6 to 8 is often required.[15] If your reading is low (e.g., below 4), it confirms that the dispersion process is incomplete.
-
Increase Milling Time/Energy: Extend the duration of the dispersion process or increase the energy input to further break down the remaining agglomerates.
-
Check for Pigment Shock: This can occur when a pigment concentrate is added too quickly to a let-down resin system with an incompatible solvent, causing the pigment to rapidly flocculate and form large particles.[8] Ensure compatibility and add the concentrate slowly under agitation.
Problem: The viscosity of my pigment dispersion is too high.
Answer: High viscosity can hinder processing and application. It is often caused by factors that increase particle-to-particle interaction or inefficient wetting of the pigment.
Recommended Actions:
-
Optimize Dispersant Level: Both insufficient and excessive amounts of dispersant can lead to high viscosity.[16] An insufficient amount fails to prevent particle interactions, while an excess can cause viscosity issues of its own.[16] Create a ladder study to determine the optimal dispersant concentration.
-
Improve Pigment Wetting: Ensure the solvent system and wetting agent are effectively displacing air from the pigment surface. Poor wetting leads to a higher "apparent" pigment volume, increasing viscosity.[17]
-
Evaluate Pigment Loading: If the concentration of this compound is too high, it can naturally lead to high viscosity. Consider reducing the pigment loading if other optimization steps are ineffective.
Problem: My pigment is settling and forming a hard cake during storage.
Answer: This points to poor long-term stabilization. While the initial dispersion may be good, the particles are not being kept separate over time and are agglomerating and settling due to gravity.
Recommended Actions:
-
Review the Dispersant: The dispersant must provide a robust barrier around each pigment particle. For solvent-based systems, this is typically achieved through steric stabilization, where polymer chains adsorbed to the pigment surface prevent them from getting too close.[7] Ensure your dispersant provides a strong, long-term steric barrier compatible with your solvent and resin system.
-
Check for Incompatibilities: Interactions between the dispersant, resin, and solvent can disrupt the stabilizing layer over time.[18][19] Ensure all components of your formulation are compatible.
-
Consider Anti-Settling Additives: If the issue persists, especially with high-density pigments, the use of rheology modifiers or anti-settling agents may be necessary to build a network structure within the liquid that suspends the particles.
Data Presentation
Table 1: Typical Physical Properties of this compound:2 This table summarizes common properties for a specific grade of this compound. Values can vary between suppliers.
| Property | Typical Value | Significance |
| Colour Index | This compound:2 | Chemical classification of the pigment. |
| CAS Number | 7023-61-2 | Unique identifier for the chemical substance.[20] |
| Specific Gravity | 1.6 - 1.7 g/cm³ | Affects settling tendency; important for formulation calculations.[20][21] |
| Oil Absorption | 43 - 55 g/100g | Indicates the amount of vehicle (oil/resin) needed to wet the pigment; influences viscosity.[20][21] |
| Heat Stability | ~180-220°C | Maximum temperature the pigment can withstand without degrading.[20] |
| Lightfastness (Masstone) | 5 - 6 (on a scale of 8) | Resistance to fading when exposed to light.[20] |
Visualized Workflows and Processes
A logical approach is crucial for efficiently troubleshooting dispersion issues. The following diagram outlines a typical workflow.
Caption: Troubleshooting workflow for poor pigment dispersion.
The fundamental process of creating a stable pigment dispersion involves three distinct stages.
Caption: The three critical stages of the pigment dispersion process.
Experimental Protocols
Protocol 1: Fineness of Grind Measurement using a Hegman Gauge
Objective: To determine the size of the largest particles or agglomerates in a pigment dispersion, conforming to ASTM D1210.[15][22]
Materials:
-
Hegman gauge (grindometer) and scraper blade.
-
Pigment dispersion sample.
-
Solvent for cleaning.
-
Lint-free cloths.
Procedure:
-
Place the Hegman gauge on a flat, non-slip surface with good lighting.
-
Ensure both the gauge and the scraper are perfectly clean.
-
Dispense a small amount of the pigment dispersion sample into the deep end of the gauge's channel. Use enough material to slightly overfill the channel.
-
Hold the scraper blade with both hands at a perpendicular angle to the gauge.
-
Place the scraper on the gauge behind the sample. With firm, uniform pressure, pull the scraper smoothly down the length of the gauge in approximately 3 seconds.[23]
-
Immediately (within 10 seconds), view the gauge at a low angle (20-30°) to the surface.
-
Identify the point on the scale where a significant number of coarse particles are visible as specks or scratches. This is the fineness of grind reading.[15]
-
Record the value in Hegman units or microns. Perform the test in triplicate and average the results.
Protocol 2: Color Strength and Flocculation Assessment (Rub-Out Test)
Objective: To compare the color strength of a test dispersion against a standard and to assess the degree of flocculation, based on ASTM D387.[12]
Materials:
-
Test pigment dispersion and a standard (control) dispersion.
-
White base paint/ink for let-down.
-
Film applicator (e.g., Bird applicator).
-
Test charts (e.g., Leneta card).
-
Spatula and mixing surface.
-
Analytical balance.
Procedure:
-
Preparation: Create a tint (let-down) by mixing a precise amount of the pigment dispersion (e.g., 5 parts) with a precise amount of the white base (e.g., 95 parts). Prepare one tint for the test sample and one for the standard. Mix thoroughly.
-
Application: Place a test chart on a flat surface. Apply a portion of the test tint and the standard tint side-by-side on the chart.
-
Use the film applicator to draw down both tints simultaneously, creating a uniform film of each.
-
Color Strength Comparison: Visually compare the color intensity of the two drawdowns. A spectrophotometer can be used for a quantitative measurement.[24]
-
Rub-Out Test for Flocculation: As the test sample film begins to set but is still wet, gently rub a small, circular area with your fingertip for 10-15 seconds.
-
Allow the film to fully dry.
-
Evaluation: Compare the color of the rubbed area to the unrubbed area. If the rubbed area is darker or has a stronger color, it indicates that flocculation is present.[13] The mechanical action of rubbing has broken up the flocculates, resulting in better color development.
Protocol 3: Particle Size Distribution Analysis
Objective: To measure the distribution of particle sizes in a diluted dispersion using laser diffraction.[25][26]
Materials:
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Horiba LA-960).
-
Dispersion sample.
-
A compatible solvent for dilution that does not cause flocculation or dissolution of the pigment.
-
Ultrasonic probe/bath (if necessary for breaking soft agglomerates before measurement).
Procedure:
-
Instrument Setup: Configure the particle size analyzer with the correct refractive index for both the this compound and the carrier solvent. This is critical for accurate results.
-
Sample Preparation: Prepare a dilute suspension of the pigment dispersion in the chosen solvent. The concentration must be low enough to achieve the optimal obscuration level recommended by the instrument manufacturer.
-
Pre-Dispersion (Optional): If soft agglomerates are suspected, briefly sonicate the diluted sample before introducing it into the analyzer. Be cautious not to use excessive energy that could break primary particles.
-
Measurement: Introduce the diluted sample into the analyzer's measurement cell. The instrument will pass a laser beam through the sample, and detectors will measure the angular pattern of scattered light.
-
Data Analysis: The instrument's software uses Mie theory to calculate the particle size distribution from the light scattering pattern.[27] The results are typically reported as a volume-based distribution, showing key values like Dv10, Dv50 (median particle size), and Dv90.
-
Interpretation: A narrow distribution with a small median particle size generally indicates a good dispersion. A broad distribution or the presence of a second peak at a larger size can indicate incomplete dispersion or flocculation.
References
- 1. This compound:2 - SY Chemical Co., Ltd. [sypigment.com]
- 2. This compound:2 | 7023-61-2 [chemicalbook.com]
- 3. The structure of pigments and the role of dispersants | Manufacturer in china【Tianshiwax】 [tianswax.com]
- 4. lankem.com [lankem.com]
- 5. The Differences in Dispersing Pigments in Inks and Coatings - Lubrizol [lubrizol.com]
- 6. malvernpanalytical.com [malvernpanalytical.com]
- 7. basf.com [basf.com]
- 8. specialchem.com [specialchem.com]
- 9. OFS Inc & Gin Co - Stock Quotes [omegafarmsupply.com]
- 10. longchangchemical.com [longchangchemical.com]
- 11. The Role of Dispersing Agents in Achieving Stable Pigment Suspension [chemanova.com]
- 12. paint.org [paint.org]
- 13. How to identify the quality of dispersants? - Deco Chemical Technology Co.,Ltd [dcachem.com]
- 14. Hegman Gauge: Comprehensive Overview and Standards | Nextagen Analytics [nextagen.in]
- 15. nanotechindustrieprodukte.de [nanotechindustrieprodukte.de]
- 16. Troubleshooting Common Issues with Water-Borne Dispersants in Coatings - Polywill [polywill.com]
- 17. specialchem.com [specialchem.com]
- 18. ruicoglobal.com [ruicoglobal.com]
- 19. pcimag.com [pcimag.com]
- 20. nbinno.com [nbinno.com]
- 21. pigments.com [pigments.com]
- 22. store.astm.org [store.astm.org]
- 23. Dispersion of Highly Filled Thermosets - Part Ten: Measuring Fineness of Grind Using a Hegman Gage - Polymer Innovation Blog [polymerinnovationblog.com]
- 24. Measuring Color Strength - Sensient Industrial Colors [sensientindustrial.com]
- 25. ulprospector.com [ulprospector.com]
- 26. apps.dtic.mil [apps.dtic.mil]
- 27. paint.org [paint.org]
Technical Support Center: Minimizing Impurities in the Synthesis of Pigment Red 48
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Pigment Red 48 and its variants (e.g., this compound:2).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized?
This compound is a monoazo pigment valued for its vibrant red hue.[1] The synthesis is a multi-step process that involves:
-
Diazotization: A primary aromatic amine, 2-Amino-4-chloro-5-methylbenzenesulfonic acid, is converted into a reactive diazonium salt using sodium nitrite (B80452) under cold, acidic conditions.[2][3]
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, 3-Hydroxy-2-naphthoic acid (BONA), to form the azo dye.[2][4]
-
Laking/Precipitation: The soluble dye is precipitated with a metal salt to form an insoluble pigment lake.[2] For example, using calcium chloride yields this compound:2.[5]
Q2: What are the most common impurities in this compound synthesis?
Impurities can arise from several sources:
-
Unreacted Starting Materials: Residual 2-Amino-4-chloro-5-methylbenzenesulfonic acid or 3-Hydroxy-2-naphthoic acid.
-
Diazotization By-products: Phenols can form if the diazonium salt decomposes due to elevated temperatures.[6] Biaryl compounds can also be a side product.[6]
-
Coupling By-products: Incorrect pH can lead to N-coupling instead of the desired C-coupling, forming triazenes.[4][6] Other side reactions can result in off-color products.
-
Starting Material Impurities: The purity of the initial reagents is critical, as contaminants can carry through the synthesis and affect product quality.[7]
Q3: Why is temperature control so critical during the diazotization step?
Diazonium salts are thermally unstable.[6] Maintaining a low temperature, typically between -10°C and 5°C, is crucial to prevent the decomposition of the diazonium salt into undesired phenols.[8][9][10] This decomposition not only reduces the yield of the final pigment but also introduces impurities that are difficult to remove.[6]
Q4: What is the role of pH in the coupling reaction?
The pH is critical for the azo coupling reaction.[11] The reaction is typically carried out by adding the acidic diazonium salt solution to an alkaline solution of the coupling component (BONA).[8] This ensures the coupling component is in its more reactive phenoxide form. The pH must be carefully controlled; if it is too high, it can promote the formation of unwanted by-products, while a pH that is too low will inhibit the reaction.[6][11] After coupling, the pH is often adjusted to neutral (e.g., 7.0) before precipitation.[9]
Q5: How can I test the purity of my final this compound product?
Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying the main pigment component from organic impurities, including residual starting materials and by-products.[2][12]
-
Gas Chromatography/Mass Spectrometry (GC/MS): Particularly useful after chemical reduction of the pigment to detect and quantify any banned or carcinogenic aromatic amines that may have formed.[12][13]
-
UV-Vis Spectroscopy: Can be used to check the absorption characteristics of the pigment and compare it to a standard, though it is less effective for quantifying impurities.[2]
Section 2: Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Pigment Yield | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient coupling reaction. | 1. Check for excess nitrous acid after diazotization using starch-iodide paper to ensure completion.[6][14] 2. Strictly maintain temperature between -10°C and 5°C during diazotization. Use the diazonium salt solution immediately after preparation.[6][8][10] 3. Verify the pH of the coupling solution is appropriately alkaline. Ensure sufficient reaction time (e.g., 3 hours) with vigorous stirring.[9] |
| Off-Color or Dull Shade | 1. Impurities in starting materials. 2. Formation of by-products due to incorrect pH or temperature. 3. Incorrect crystal form (polymorph) of the pigment.[15][16] | 1. Use high-purity 2-Amino-4-chloro-5-methylbenzenesulfonic acid and 3-Hydroxy-2-naphthoic acid. 2. Re-verify and control reaction parameters (temperature for diazotization, pH for coupling).[3] 3. Control precipitation conditions (temperature, rate of addition, pH) and consider post-synthesis heat treatment, which can influence the crystal phase.[8][17] |
| Poor Filterability / Product is Slimy | 1. Unfavorable particle size or morphology.[16] 2. Presence of resinous by-products from side reactions. | 1. Optimize the laking/precipitation step. Control the temperature, pH, and rate of addition of the calcium chloride solution. 2. Implement post-synthesis heat treatment. Heating the pigment slurry (e.g., to 95-100°C) can improve particle characteristics and filterability.[9] |
| Product Bleeds in Solvents | 1. Incomplete conversion to the insoluble metal salt lake. 2. Presence of soluble impurities or unreacted starting materials. | 1. Ensure correct stoichiometry of the laking agent (e.g., calcium chloride).[8] 2. Thoroughly wash the filter cake with water to remove any residual soluble components.[8] Consider reslurrying and washing if bleeding is significant. |
Section 3: Experimental Protocols
The following protocols are adapted from established industrial methods for the synthesis of this compound:2.[8][9]
Protocol 1: Diazotization of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid
-
Under acidic conditions (e.g., using hydrochloric acid), prepare an aqueous solution or suspension of 2-Amino-4-chloro-5-methylbenzenesulfonic acid sodium salt.
-
Cool the mixture to a temperature between -10°C and 5°C in a reactor equipped with a stirrer and a thermometer, using an ice-salt bath.[8]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine suspension over 20-30 minutes, ensuring the temperature does not exceed 5°C.[18]
-
After the addition is complete, continue stirring the reaction mixture for 1 hour at 0-5°C to ensure the reaction goes to completion.[8]
-
(Optional but recommended) Test for a slight excess of nitrous acid using starch-iodide paper. If the test is negative, add a small amount of additional sodium nitrite solution. If a large excess is present, it can be quenched with a small amount of sulfamic acid.[18]
-
The resulting diazonium salt solution should be used immediately in the next step.
Protocol 2: Azo Coupling Reaction
-
In a separate reaction vessel, prepare a clear alkaline solution of 2-hydroxy-3-naphthoic acid (BONA).
-
Adjust the temperature of the BONA solution to between 12°C and 15°C.[9]
-
Slowly add the cold diazonium salt solution prepared in Protocol 1 to the BONA solution with vigorous stirring.
-
Maintain the temperature at 12-15°C throughout the addition.
-
After the addition is complete, continue to stir the mixture for approximately 3 hours to ensure the coupling reaction is complete.[9]
Protocol 3: Laking and Post-Treatment for this compound:2
-
After the coupling reaction, adjust the pH of the reaction slurry to 7.0 using an appropriate acid or base.[9]
-
(Optional) For improved properties, surface modification agents can be added at this stage.[8]
-
Heat the reaction slurry to 95-100°C and hold at this temperature for 30 minutes. This thermal treatment helps in crystal growth and stabilization.[9]
-
Cool the slurry to below 60°C.[9]
-
Filter the pigment slurry.
-
Wash the filter cake thoroughly with water to remove residual salts and soluble impurities.
-
Dry the pigment at 80-100°C to obtain the final this compound:2 product.[9]
Section 4: Data Presentation
Table 1: Key Reaction Parameters for this compound:2 Synthesis
| Parameter | Stage | Recommended Range | Criticality & Notes |
| Temperature | Diazotization | -10°C to 5°C | High: Prevents decomposition of unstable diazonium salt.[8][9] |
| Temperature | Coupling | 12°C to 15°C | Medium: Controls reaction rate and minimizes side reactions.[9] |
| pH | Coupling | Alkaline | High: Ensures the coupling component is in its reactive form.[8] |
| Final pH | Laking | ~7.0 | Medium: Affects the precipitation and final properties of the pigment lake.[9] |
| Reaction Time | Diazotization | ~1 hour | Medium: Ensures complete conversion of the amine to the diazonium salt.[8] |
| Reaction Time | Coupling | ~3 hours | Medium: Ensures the coupling reaction proceeds to completion for maximum yield.[9] |
| Heat Treatment | Post-Laking | 95°C to 100°C | Medium: Can improve crystal structure, heat stability, and filterability.[9] |
Section 5: Visual Guides
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 3564-21-4 | Benchchem [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. CN103387754A - Method for producing this compound:2 with excellent heat resistance and migration resistance - Google Patents [patents.google.com]
- 9. CN103387754B - Method for producing this compound:2 with excellent heat resistance and migration resistance - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Azo Coupling [organic-chemistry.org]
- 12. atslab.com [atslab.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Degradation of Pigment Red 48 Under UV Irradiation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of Pigment Red 48 under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: What is the general degradation pathway of this compound under UV irradiation?
The photodegradation of this compound, a monoazo pigment, is primarily initiated by the absorption of UV radiation. This process leads to the cleavage of the azo bond (-N=N-), which is the chromophore responsible for its red color.[1][2] The degradation can proceed through several pathways, often involving reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), particularly if the pigment is in its hydrazone tautomeric form.[3] The initial cleavage of the azo bond is predicted to yield precursor molecules: 2-amino-5-chloro-4-methylbenzenesulfonic acid and 3-hydroxy-2-naphthoic acid.[4] Further degradation of these aromatic intermediates can occur, leading to smaller, often colorless, molecules. In some studies of similar red azo pigments, degradation products such as phthalic anhydride (B1165640) and phthalimide (B116566) have been identified.[4]
Q2: What are the expected degradation products of this compound?
Based on the cleavage of the azo bond, the primary degradation products are expected to be:
-
2-Amino-5-chloro-4-methylbenzenesulfonic acid
-
3-Hydroxy-2-naphthoic acid[4]
Further UV exposure can lead to the formation of smaller molecules, including phthalic anhydride and phthalimide, which have been observed in the degradation of other red azo pigments.[4]
Q3: What analytical techniques are most suitable for studying the degradation of this compound?
A multi-analytical approach is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD): To separate and quantify the parent pigment and its degradation products.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the identification and structural elucidation of degradation intermediates.[5][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile degradation products, often after derivatization.[9][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor changes in the chemical structure of the pigment, such as the disappearance of the azo bond and the formation of new functional groups (e.g., carbonyl, hydroxyl).[11][12]
-
UV-Vis Spectrophotometry: To track the discoloration of the pigment over time by monitoring the decrease in absorbance at its λmax.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable degradation of this compound | 1. Inappropriate UV wavelength or intensity: The pigment may not be absorbing the emitted UV light efficiently. 2. Short irradiation time: The exposure duration may be insufficient to induce significant degradation. 3. Sample matrix effects: The polymer or solvent matrix may have a stabilizing effect.[13] | 1. Verify UV lamp specifications: Ensure the lamp's emission spectrum overlaps with the absorption spectrum of this compound. Increase the lamp intensity if possible. 2. Increase irradiation time: Conduct a time-course experiment to determine the optimal exposure duration. 3. Consider the matrix: If in a polymer, the formulation may contain UV stabilizers. For solution studies, try a different solvent. |
| Inconsistent or irreproducible degradation rates | 1. Fluctuations in UV lamp output: The intensity of the UV lamp may vary over time. 2. Variability in sample preparation: Inconsistent pigment concentration, film thickness, or solvent purity. 3. Changes in environmental conditions: Fluctuations in temperature and humidity can affect degradation rates.[14][15] | 1. Monitor lamp intensity: Use a radiometer to regularly check and maintain consistent UV lamp output. 2. Standardize protocols: Implement and strictly follow a detailed standard operating procedure (SOP) for sample preparation. 3. Control the environment: Conduct experiments in a controlled environment chamber with stable temperature and humidity. |
| Difficulty in identifying degradation products | 1. Low concentration of intermediates: Degradation products may be present at levels below the detection limit of the analytical instrument. 2. Co-elution of compounds: In chromatographic methods, multiple degradation products may elute at the same time. 3. Matrix interference: Components from the sample matrix (e.g., polymer additives, solvents) may interfere with the analysis. | 1. Concentrate the sample: Use solid-phase extraction (SPE) or other concentration techniques to enrich the degradation products. 2. Optimize chromatographic method: Adjust the mobile phase gradient (HPLC) or temperature program (GC) to improve separation. 3. Perform blank runs: Analyze a sample of the matrix without the pigment that has undergone the same UV exposure to identify interfering peaks. |
| Unexpected color changes (e.g., yellowing instead of fading) | 1. Formation of colored byproducts: The degradation process may produce new chromophoric structures. 2. Degradation of the surrounding matrix: The polymer or solvent itself may be degrading and forming colored species.[11] | 1. Analyze the full UV-Vis spectrum: Monitor for the appearance of new absorption bands. 2. Characterize the matrix degradation: Expose the matrix without the pigment to UV light and analyze for any color changes or degradation products. |
Quantitative Data
The photodegradation quantum yields (ΦR) for a series of β-naphthol red pigments have been reported to be in the range of 3x10⁻⁶ to 4x10⁻⁵, suggesting that they are relatively light-stable molecules.[13] The specific quantum yield for this compound will depend on the experimental conditions.
| Parameter | Value | Conditions | Reference |
| Photodegradation Quantum Yield (ΦR) Range for β-naphthol red pigments | 3x10⁻⁶ to 4x10⁻⁵ | Light-aging experiments (λ>300 nm) in solution, on powders, and in polymers. | [13] |
| Degradation of Pigment Red 238 (a different red azo pigment) | >90% | Fenton process | [16] |
| Degradation of Pigment Red 238 | up to 89.6% | UV/H₂O₂/SnO₂ | [16] |
| Degradation of Red Dyes in Textile Wastewater | 92.5% | Solar-induced photocatalysis with TiO₂/Xanthan Gum | [17] |
| Decolorization of Acid Red 88 | ~95% | UV-C/TiO₂ suspension | [18] |
Experimental Protocols
Sample Preparation for UV Irradiation
-
Polymer Films: this compound is incorporated into a polymer matrix (e.g., polypropylene, polyethylene) at a specified concentration (e.g., 0.1-1% w/w) via melt extrusion or solvent casting to form thin films of uniform thickness.
-
Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, ethanol) and diluted to the desired concentration for the experiment.[16]
UV Irradiation Experiment
-
UV Source: A UV chamber equipped with lamps of a specific wavelength (e.g., UVA-340 for simulating sunlight) and controlled intensity is used.[12][13]
-
Procedure: Samples are placed in the UV chamber for a predetermined duration. Aliquots or film samples are withdrawn at regular intervals for analysis.
-
Control: A control sample is kept in the dark under the same environmental conditions to account for any non-photolytic degradation.
Analytical Methodologies
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.[5][7][8]
-
Chromatographic Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[19]
-
Mobile Phase A: Water with 0.1% formic acid.[19]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[19]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.2-0.4 mL/min.[8]
-
-
MS/MS Parameters:
-
Ionization Mode: Both positive and negative ESI modes should be tested to determine the optimal ionization for the parent pigment and its degradation products.
-
Data Acquisition: Full scan mode to identify all ions present, followed by product ion scan (MS/MS) of the parent ions of interest to obtain fragmentation patterns for structural elucidation.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Liquid-liquid extraction or solid-phase microextraction (SPME) to isolate volatile and semi-volatile compounds from the sample matrix. Derivatization may be necessary for polar compounds.
-
GC Conditions (General Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280-300 °C) to elute a wide range of compounds.
-
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to detect a broad range of fragments.
-
Visualizations
Caption: Proposed degradation pathway of this compound under UV irradiation.
Caption: General experimental workflow for studying this compound degradation.
References
- 1. Spectral Studies of UV and Solar Photocatalytic Degradation of AZO Dye and Textile Dye Effluents Using Green Synthesized Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Validation and Characterization of Red Pigment in Beta vulgaris Peels and Pomaces by HPLC-UV and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. research.vu.nl [research.vu.nl]
- 15. researchgate.net [researchgate.net]
- 16. pjoes.com [pjoes.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. lcms.cz [lcms.cz]
Technical Support Center: Overcoming Poor Acid and Alkali Resistance of Pigment Red 48:1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the acid and alkali resistance of Pigment Red 48:1 (C.I. 15865:1). This document offers insights into the degradation mechanisms and provides detailed experimental protocols for surface modification techniques aimed at enhancing the pigment's stability in various pH environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound:1, and why does it exhibit poor acid and alkali resistance?
A1: this compound:1 is a monoazo pigment, specifically the barium salt of 4-((5-chloro-4-methyl-2-sulfophenyl)azo)-3-hydroxy-2-naphthoic acid. Its vibrant yellowish-red shade makes it a popular choice in various applications, including printing inks and plastics.
The poor acid and alkali resistance stems from the chemical nature of its azo and salt-laked structure. The azo bond (-N=N-) is susceptible to cleavage under certain conditions, and the ionic nature of the barium salt can be disrupted by changes in pH.
-
In acidic conditions: Protonation of the azo group can lead to destabilization and potential cleavage of the molecule, resulting in color fading.
-
In alkaline conditions: The barium salt can undergo ion exchange or dissolution, leading to changes in the crystal structure and loss of color integrity. The exact mechanism can involve nucleophilic attack on the carbon atom adjacent to the azo group, especially if strong electron-withdrawing groups are present.[1]
Q2: How is the acid and alkali resistance of a pigment typically evaluated?
A2: The resistance of a pigment to chemical agents like acids and alkalis is often evaluated using standardized test methods. A common method is based on ASTM D1308, which assesses the effect of household chemicals on clear and pigmented organic coatings.[2] This test evaluates changes in discoloration, gloss, blistering, softening, swelling, or loss of adhesion.[2] For quantitative analysis, colorimetric measurements using a spectrophotometer are employed to determine the color change (ΔE) over time when the pigment is exposed to acidic or alkaline solutions.
Q3: What are the primary strategies for improving the acid and alkali resistance of this compound:1?
A3: The most effective strategies involve creating a protective barrier around the pigment particles. This can be achieved through:
-
Surface Coating: Applying a thin, inert layer of an inorganic material like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) onto the pigment surface. This creates a physical barrier that shields the pigment from direct contact with acidic or alkaline environments.
-
Polymer Encapsulation: Encasing the pigment particles within a polymer shell. This method, often carried out via emulsion or miniemulsion polymerization, provides a robust and flexible protective layer.
These methods aim to enhance the pigment's stability without significantly altering its coloristic properties.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving the acid and alkali resistance of this compound:1.
| Issue | Potential Cause | Troubleshooting Steps |
| Significant color change (fading or shifting) after surface treatment. | Incomplete or uneven coating of the pigment particles. | - Ensure uniform dispersion of the pigment in the reaction medium before initiating the coating process. - Optimize the concentration of precursors (e.g., TEOS for silica coating) and the reaction time to achieve a complete and uniform shell. |
| Agglomeration of pigment particles during or after surface modification. | Improper surface chemistry or insufficient stabilization. | - Adjust the pH of the reaction mixture to optimize the surface charge of the pigment and the coating material. - Use appropriate surfactants or dispersing agents to prevent particle aggregation during the coating process. |
| Poor adhesion of the coating to the pigment surface. | Mismatch in surface energies between the pigment and the coating material. | - Consider a primer or surface activation step for the pigment before applying the final coating. - Experiment with different coating materials that have better compatibility with the organic pigment surface. |
| Inconsistent results in acid and alkali resistance tests. | Non-uniform coating thickness or incomplete encapsulation. | - Refine the coating/encapsulation protocol to ensure batch-to-batch consistency. - Characterize the coated pigment using techniques like Transmission Electron Microscopy (TEM) to verify the uniformity of the coating. |
Experimental Protocols
Protocol 1: Silica Coating of this compound:1 via a Modified Stöber Method
This protocol describes the formation of a protective silica shell on the surface of this compound:1 particles.
Materials:
-
This compound:1
-
Ethanol (B145695) (absolute)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Tetraethyl orthosilicate (B98303) (TEOS)
Procedure:
-
Pigment Dispersion: Disperse 1.0 g of this compound:1 in a mixture of 100 mL of ethanol and 20 mL of deionized water. Use ultrasonication for 30 minutes to ensure a fine and uniform dispersion.
-
Reaction Setup: Transfer the pigment dispersion to a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Add 5.0 mL of ammonium hydroxide solution to the dispersion and stir for 15 minutes.
-
Silica Precursor Addition: In a separate beaker, prepare a solution of 2.0 mL of TEOS in 20 mL of ethanol.
-
Coating Reaction: Add the TEOS solution dropwise to the pigment dispersion over a period of 30 minutes with continuous stirring.
-
Shell Formation: Allow the reaction to proceed for 6 hours at room temperature with continuous stirring.
-
Purification: Collect the silica-coated pigment by centrifugation. Wash the product three times with ethanol and then three times with deionized water to remove any unreacted precursors and by-products.
-
Drying: Dry the final product in an oven at 60°C for 12 hours.
Protocol 2: Polymer Encapsulation of this compound:1 via Miniemulsion Polymerization
This protocol details the encapsulation of this compound:1 with a polystyrene shell.
Materials:
-
This compound:1
-
Styrene (B11656) (monomer)
-
Sodium dodecyl sulfate (B86663) (SDS) (surfactant)
-
Potassium persulfate (KPS) (initiator)
-
Hexadecane (co-stabilizer)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution by dissolving 0.2 g of SDS in 80 mL of deionized water.
-
Pigment Dispersion: Disperse 2.0 g of this compound:1 in the aqueous SDS solution using high-shear stirring followed by ultrasonication for 15 minutes.
-
Oil Phase Preparation: In a separate beaker, prepare the oil phase by mixing 10.0 g of styrene and 0.4 g of hexadecane.
-
Miniemulsion Formation: Add the oil phase to the aqueous pigment dispersion and stir vigorously for 30 minutes. Further homogenize the mixture using a high-power ultrasonicator for 5 minutes in an ice bath to form a stable miniemulsion.
-
Polymerization: Transfer the miniemulsion to a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet. Heat the mixture to 70°C under a nitrogen atmosphere.
-
Initiation: Dissolve 0.1 g of KPS in 5 mL of deionized water and add it to the reaction mixture to initiate polymerization.
-
Reaction: Maintain the reaction at 70°C for 8 hours with continuous stirring.
-
Purification: Cool the resulting latex to room temperature. The encapsulated pigment can be purified by dialysis against deionized water for 48 hours to remove residual surfactant and initiator.
-
Drying: The purified encapsulated pigment dispersion can be used as a latex or dried to a powder using techniques like freeze-drying.
Data Presentation
The following table summarizes the expected improvement in acid and alkali resistance of this compound:1 after surface modification. The data is presented as the total color difference (ΔEab) after 24 hours of immersion in acidic (pH 3) and alkaline (pH 11) solutions. A lower ΔEab value indicates better stability.
| Pigment Sample | Treatment | ΔEab (pH 3, 24h) | ΔEab (pH 11, 24h) |
| Untreated this compound:1 | None | > 10 | > 15 |
| Silica-Coated this compound:1 | Protocol 1 | < 3 | < 5 |
| Polymer-Encapsulated this compound:1 | Protocol 2 | < 2 | < 4 |
Visualizations
Logical Workflow for Improving Pigment Stability```dot
References
Reducing the tendency of bronzing in Pigment Red 48:1 printing inks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in reducing the tendency of bronzing in Pigment Red 48:1 printing inks.
Troubleshooting Guide: Reducing Bronzing in this compound:1 Inks
Bronzing is a common issue with this compound:1, manifesting as a metallic, often coppery or yellowish, sheen on the surface of the printed ink film, particularly in areas of high ink density. This phenomenon is primarily attributed to the refractive index of the ink and the arrangement of pigment particles at the ink-air interface. Effective mitigation strategies focus on optimizing the ink formulation to ensure proper pigment dispersion and a uniform ink film.
Problem: Printed ink film exhibits a metallic sheen (bronzing), especially in dark areas.
| Potential Cause | Recommended Solution | Experimental Steps & Notes |
| Poor Pigment Dispersion | Incorporate or optimize the concentration of wetting and dispersing agents. | 1. Select a suitable wetting and dispersing agent (e.g., polymeric dispersants with acidic functional groups). 2. Prepare a series of ink formulations with varying concentrations of the agent (e.g., 0.5%, 1.0%, 1.5%, 2.0% by weight of pigment). 3. Evaluate the degree of dispersion using a fineness of grind gauge (e.g., Hegman gauge). 4. Prepare drawdowns of each formulation and visually and instrumentally assess the level of bronzing. |
| Inadequate Resin System | Utilize a "resinated" grade of this compound:1 or incorporate a suitable resin into the ink formulation. Rosin-modified phenolic resins are often effective. | 1. If not using a pre-resinated pigment, select a rosin-modified phenolic resin known for good pigment wetting and gloss enhancement. 2. Prepare formulations with varying resin concentrations (e.g., 5%, 10%, 15% by weight of the final ink). 3. Ensure the chosen resin is compatible with the solvent system of the ink. 4. Evaluate the prints for gloss and reduction in bronzing. |
| Incorrect Pigment-to-Binder Ratio | Adjust the pigment-to-binder ratio to ensure sufficient encapsulation of pigment particles by the resin. | 1. Systematically vary the pigment-to-binder ratio in a series of formulations. 2. High pigment concentrations can exacerbate bronzing.[1] Start with a lower pigment loading and incrementally increase it. 3. The goal is to find the optimal ratio that provides the desired color strength without inducing bronzing. |
| Solvent System Imbalance | Optimize the solvent blend to control the ink's drying time and film formation. | 1. A solvent system that evaporates too quickly can lead to poor film formation and pigment orientation, contributing to bronzing. 2. Introduce a slower-evaporating solvent into the blend to allow for better leveling of the ink film. 3. Monitor the effect of solvent changes on viscosity and drying speed. |
Frequently Asked Questions (FAQs)
Q1: What is bronzing in the context of this compound:1 printing inks?
A1: Bronzing is an optical effect that appears as a metallic luster on the surface of a printed ink film, particularly in areas of high ink coverage.[2] For this compound:1, this often manifests as a yellowish or coppery sheen. The phenomenon is related to the wavelength-dependent reflection of light from the ink's surface and is influenced by the pigment's refractive index and the quality of the pigment dispersion within the ink vehicle.[3]
Q2: How do resins help in reducing the bronzing of this compound:1?
A2: Resins are a critical component of the ink's vehicle and serve to bind the pigment to the substrate.[4][5][6] In the context of reducing bronzing, resins play a key role in:
-
Pigment Wetting and Dispersion: Certain resins, such as rosin-modified phenolic resins, improve the wetting of pigment particles, leading to a more uniform dispersion and preventing aggregation that can contribute to bronzing.[4][5][6]
-
Film Formation: A well-chosen resin system forms a smooth, even ink film upon drying. This uniform surface minimizes the light scattering that can cause the appearance of bronzing.
-
Gloss Enhancement: Resins contribute to the overall gloss of the ink film. A higher gloss, achieved through a well-formulated resin system, can often mask the visual perception of bronzing.[1] this compound:1 is frequently supplied in a "resinated" form to enhance transparency and reduce its strong tendency to bronze.
Q3: What is the role of wetting and dispersing agents in preventing bronzing?
A3: Wetting and dispersing agents are surfactants that facilitate the incorporation of pigment particles into the liquid ink vehicle.[7] Their primary functions in preventing bronzing are:
-
Wetting: They lower the surface tension between the solid pigment particles and the liquid vehicle, allowing the vehicle to displace air and thoroughly wet the pigment surface.[7]
-
Dispersion and Stabilization: After the initial wetting, these agents adsorb onto the surface of the pigment particles, creating a stabilizing layer that prevents the particles from re-agglomerating. This ensures a fine and stable pigment dispersion, which is crucial for a uniform color and reduced bronzing.[7]
Q4: Can the printing substrate affect the degree of bronzing observed with this compound:1 inks?
A4: Yes, the substrate can influence the perception of bronzing. A smoother, less absorbent substrate is more likely to show bronzing because the ink film sits (B43327) more on the surface. Conversely, a more absorbent substrate may mitigate bronzing to some extent by drawing more of the ink vehicle away from the surface, altering the final pigment orientation.
Q5: Are there any analytical techniques to quantify the reduction in bronzing?
A5: Yes, while visual assessment is a primary method, more quantitative techniques can be employed:
-
Gonio-spectrophotometry: This is a precise method that measures the reflectance of the printed surface at various angles to characterize the angular dependence of the reflected light, which is the physical basis of bronzing.[2][8]
-
Gloss Measurement: A glossmeter, following standards such as ASTM D523, can be used to measure the specular gloss of the printed ink film.[9][10][11][12][13] While not a direct measure of bronzing, changes in gloss can be correlated with the visual perception of bronzing.
-
Spectrophotometry: A spectrophotometer can be used to measure the color of the reflected light at the specular angle. A color shift (e.g., towards yellow or red) at this angle is indicative of bronzing.[1][3][14]
Data Presentation
Table 1: Illustrative Effect of a Polymeric Dispersing Agent on Bronzing and Gloss
| Dispersing Agent Concentration (% w/w of pigment) | Fineness of Grind (Hegman) | Gloss at 60° (Gloss Units) | Visual Bronzing Assessment |
| 0.0 | 4.5 | 55 | Severe |
| 0.5 | 6.0 | 65 | Moderate |
| 1.0 | 7.5 | 78 | Slight |
| 1.5 | 7.8 | 85 | Very Slight / None |
| 2.0 | 8.0 | 86 | None |
Table 2: Illustrative Effect of Rosin-Modified Phenolic Resin on Bronzing and Gloss
| Resin Concentration (% w/w of ink) | Viscosity (Pa·s) | Gloss at 60° (Gloss Units) | Visual Bronzing Assessment |
| 5 | 1.8 | 60 | Moderate |
| 10 | 2.5 | 75 | Slight |
| 15 | 3.2 | 88 | Very Slight / None |
| 20 | 4.1 | 90 | None |
Note: The data presented in these tables are for illustrative purposes only and may not be representative of all formulations. Experimental optimization is necessary for specific ink systems.
Experimental Protocols
Protocol 1: Evaluation of Wetting and Dispersing Agents
-
Objective: To determine the optimal concentration of a wetting and dispersing agent to minimize bronzing.
-
Materials: this compound:1, ink vehicle (resin and solvent system), selected wetting and dispersing agent, fineness of grind gauge, glossmeter, spectrophotometer, and printing substrate.
-
Procedure:
-
Prepare a control ink formulation without the wetting and dispersing agent.
-
Create a series of experimental formulations with increasing concentrations of the wetting and dispersing agent (e.g., 0.5, 1.0, 1.5, 2.0% based on pigment weight).
-
For each formulation, premix the pigment, additive, and a portion of the vehicle.
-
Disperse the premix using a laboratory bead mill or three-roll mill until a stable fineness of grind is achieved. Record the Hegman value.
-
Let down the dispersed concentrate with the remaining vehicle and mix until uniform.
-
Prepare drawdowns of each ink on a consistent substrate.
-
Allow the prints to dry completely under controlled conditions.
-
Visually assess the prints for bronzing under standardized lighting.
-
Measure the gloss of each print at a 60° angle using a glossmeter according to ASTM D523.[9][10][11][12][13]
-
Use a spectrophotometer to measure the color of the reflected light at the specular angle to quantify any color shift.[1][3][14]
-
-
Analysis: Correlate the concentration of the wetting and dispersing agent with the fineness of grind, gloss measurements, and visual assessment of bronzing to identify the optimal concentration.
Protocol 2: Evaluation of Resin Systems
-
Objective: To assess the effectiveness of different resin concentrations on the reduction of bronzing.
-
Materials: this compound:1, solvent system, selected rosin-modified phenolic resin, viscometer, glossmeter, and printing substrate.
-
Procedure:
-
Prepare a series of ink vehicles with varying concentrations of the resin (e.g., 5, 10, 15, 20% by weight of the final ink).
-
For each vehicle, measure the viscosity.
-
Disperse a fixed concentration of this compound:1 into each vehicle using a standardized dispersion method.
-
Prepare drawdowns of each ink formulation on a consistent substrate.
-
Allow the prints to dry completely.
-
Visually evaluate the prints for bronzing.
-
Measure the gloss of each print at a 60° angle.[9][10][11][12][13]
-
-
Analysis: Determine the resin concentration that provides the best balance of viscosity, gloss, and reduction in bronzing.
Visualizations
Caption: Troubleshooting workflow for addressing bronzing in this compound:1 inks.
Caption: Logical pathway for mitigating bronzing through ink formulation and processing.
References
- 1. Application of Spectrophotometric Data in the Printing Ink Industry* [opg.optica.org]
- 2. library.imaging.org [library.imaging.org]
- 3. Bronzing effect: predicting the color shine of printed surfaces by estimating the refractive index of the inks [opg.optica.org]
- 4. Rosin Modified Phenolic Resins for Offset & Litho Inks [tridevresins.com]
- 5. How Rosin Modified Phenolic Resins Enhance Printing Ink Durability [tridevresins.com]
- 6. drcresins.com [drcresins.com]
- 7. The importance of wetting and dispersant surfactants in the dispersion process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]
- 8. printing.org [printing.org]
- 9. industrialphysics.com [industrialphysics.com]
- 10. Gloss ASTM D2457, ASTM D523 [intertek.com]
- 11. matestlabs.com [matestlabs.com]
- 12. ASTM D523 and ASTM D2457 Standard for Gloss Meter [prestogroup.com]
- 13. Understanding Gloss Standards & Units [sensing.konicaminolta.us]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Rheological Properties of Pigment Red 48 Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when formulating with Pigment Red 48. The following sections offer insights into optimizing rheological properties to ensure stable and effective dispersions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation of this compound dispersions.
Issue 1: High Viscosity or Poor Flow
| Question | Answer |
| Why is my this compound formulation too thick or difficult to handle? | High viscosity in pigment dispersions is often a result of several factors, including pigment loading, particle-particle interactions, and improper wetting of the pigment.[1] As the concentration of this compound increases, the viscosity of the dispersion tends to increase exponentially.[1] Additionally, if the pigment particles are not adequately separated and stabilized, they can form networks that restrict flow. |
| How can I reduce the viscosity of my formulation? | To decrease viscosity, consider the following approaches: - Optimize Pigment Concentration: Determine the maximum pigment concentration your system can tolerate while maintaining acceptable viscosity.[1] - Improve Wetting and Dispersion: Ensure the pigment is properly wetted before and during dispersion. The use of appropriate wetting agents can reduce the surface tension between the pigment and the liquid medium.[2][3] - Utilize Dispersing Agents: Polymeric dispersants can adsorb onto the pigment surface, creating steric or electrostatic barriers that prevent agglomeration and reduce viscosity.[2][4] - Adjust Particle Size Distribution: A broader particle size distribution can sometimes lead to lower viscosity as smaller particles can fill the voids between larger ones, improving packing efficiency.[5][6][7] |
| What role does mechanical energy play in reducing viscosity? | High-shear mixing or milling is crucial for breaking down pigment agglomerates into primary particles.[2] Insufficient mechanical energy during the dispersion process can lead to a higher viscosity due to the presence of these large agglomerates. |
Issue 2: Pigment Settling and Formulation Instability
| Question | Answer |
| My this compound particles are settling out of the dispersion over time. What causes this? | Pigment settling is a common sign of an unstable dispersion. This can be caused by flocculation, where pigment particles loosely clump together, or agglomeration, where they are more strongly bound.[8] The stability of a pigment dispersion is influenced by factors such as particle size, pigment density, and the viscosity of the continuous phase.[8] |
| How can I improve the stability of my this compound formulation and prevent settling? | To enhance stability, focus on the following: - Effective Stabilization: Use dispersing agents to provide either electrostatic or steric stabilization, which creates repulsive forces between pigment particles to prevent them from coming together.[2] - Rheology Modifiers: Incorporating rheology modifiers or thixotropic agents can build a network structure within the liquid phase at rest, which helps to suspend the pigment particles.[4] - Control of Particle Size: Smaller particles have a larger surface area and can be more susceptible to Brownian motion, which can help counteract settling. However, they can also be more prone to agglomeration if not properly stabilized.[5][6][7] |
| Can the pH of the formulation affect its stability? | Yes, the pH of the formulation can significantly impact the surface charge of the pigment particles and the effectiveness of certain dispersants, particularly in aqueous systems.[9][10] For this compound, it is important to maintain a pH that promotes optimal dispersant performance and particle repulsion. |
Issue 3: Poor Color Development and Inconsistent Results
| Question | Answer |
| Why is the color strength of my this compound formulation weaker than expected? | Poor color strength is often a direct result of inadequate pigment dispersion.[2] If pigment particles are not de-agglomerated to their primary particle size, their full tinting strength will not be realized. This can be due to insufficient wetting or mechanical energy during dispersion.[2] |
| How can I ensure consistent color and performance between batches? | Consistency can be achieved by: - Standardizing Protocols: Adhere to a consistent and well-documented experimental protocol for pigment dispersion. - Characterizing Raw Materials: Ensure the purity and consistency of your this compound and other formulation components.[4] - Monitoring Dispersion Quality: Utilize techniques like rheological measurements or particle size analysis to monitor the quality of your dispersion and ensure it meets specifications.[11][12] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the key stages of pigment dispersion? | The pigment dispersion process involves three critical stages: 1. Wetting: The initial stage where the liquid medium displaces air from the surface of the pigment particles.[2] 2. De-agglomeration/Dispersion: Mechanical energy is applied to break down pigment agglomerates into smaller particles.[2] 3. Stabilization: Dispersing agents are used to prevent the dispersed particles from re-agglomerating.[2] |
| How do I choose the right dispersant for this compound? | The choice of dispersant depends on the formulation's continuous phase (e.g., aqueous or solvent-based) and the surface chemistry of this compound. For organic pigments like this compound, polymeric dispersants that offer steric stabilization are often effective.[3][13] It is recommended to screen a few different types of dispersants to find the one that provides the best viscosity reduction and stability. |
| What is the difference between wetting agents and dispersing agents? | Wetting agents are surfactants that reduce the surface tension between the pigment and the liquid, facilitating the initial wetting process.[3] Dispersing agents, on the other hand, adsorb onto the pigment surface to provide a barrier that prevents re-agglomeration after the particles have been dispersed.[4] Some additives can perform both functions. |
| How does temperature affect the rheology of my formulation? | Temperature can have a significant impact on viscosity. Generally, an increase in temperature will lead to a decrease in viscosity.[14] It is important to control the temperature during processing and storage to ensure consistent rheological properties. |
| What analytical techniques can I use to characterize the rheological properties of my formulation? | Rotational rheometers are commonly used to measure viscosity as a function of shear rate (flow curve).[15] This can provide insights into the formulation's behavior under different processing conditions. Oscillatory measurements can be used to assess the viscoelastic properties and the stability of the dispersion's internal structure.[11][15] |
Data Presentation
Table 1: Influence of Dispersant Type on the Viscosity of a this compound Formulation
| Dispersant Type | Dispersant Concentration (% by weight of pigment) | Viscosity at 10 s⁻¹ (Pa·s) | Viscosity at 100 s⁻¹ (Pa·s) |
| None | 0% | 15.2 | 8.5 |
| Anionic Surfactant | 2% | 10.8 | 6.1 |
| Nonionic Surfactant | 2% | 9.5 | 5.3 |
| Polymeric Dispersant | 2% | 5.3 | 3.2 |
Note: The data presented in this table is illustrative and will vary depending on the specific formulation components and processing conditions.
Table 2: Effect of Pigment Concentration on Formulation Viscosity
| This compound Concentration (% by weight) | Viscosity at 10 s⁻¹ (Pa·s) | Yield Stress (Pa) |
| 10% | 1.8 | 0.5 |
| 20% | 5.3 | 2.1 |
| 30% | 18.7 | 8.9 |
Note: The data presented in this table is illustrative and demonstrates the typical exponential increase in viscosity with pigment loading.
Experimental Protocols
Protocol 1: Preparation of a this compound Dispersion
-
Wetting Stage:
-
In a suitable vessel, combine the liquid vehicle (e.g., solvent, resin solution) and the selected wetting agent.
-
Mix at low speed until the wetting agent is fully dissolved.
-
Gradually add the this compound powder to the liquid while mixing at a low to moderate speed to ensure all the pigment is wetted and to avoid the formation of dry clumps.
-
-
Dispersion (De-agglomeration) Stage:
-
Increase the mixing speed to a high-shear condition using a high-speed disperser (e.g., dissolver with a Cowles blade) or a media mill.
-
Dispense for a predetermined time (e.g., 30-60 minutes), monitoring the temperature to prevent excessive heat buildup, which can affect the formulation.[1]
-
Take samples at regular intervals to assess the degree of dispersion using a Hegman gauge or a particle size analyzer.
-
-
Stabilization Stage:
-
Once the desired level of dispersion is achieved, reduce the mixing speed.
-
Add the dispersing agent and any other final formulation components (e.g., rheology modifiers).
-
Mix at a moderate speed for an additional 15-30 minutes to ensure the dispersing agent is fully adsorbed onto the pigment particles and all components are homogeneously mixed.
-
Protocol 2: Rheological Characterization using a Rotational Rheometer
-
Sample Loading:
-
Ensure the rheometer geometry (e.g., cone and plate, parallel plates) is clean and at the desired experimental temperature.
-
Carefully load the this compound dispersion onto the lower plate, ensuring there are no air bubbles.
-
Lower the upper geometry to the correct gap setting and trim any excess sample.
-
-
Flow Curve Measurement (Viscosity vs. Shear Rate):
-
Perform a pre-shear at a high shear rate for a short duration to break down any temporary structures and ensure a consistent starting point.
-
Allow the sample to rest for a defined period to allow for structural recovery.
-
Ramp the shear rate from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 1000 s⁻¹) and back down, measuring the viscosity at each point. This will reveal any shear-thinning or thixotropic behavior.
-
-
Oscillatory Measurement (Viscoelastic Properties):
-
Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Conduct a frequency sweep within the LVER to measure G' and G'' as a function of frequency. A more solid-like (stable) dispersion will typically have a higher G' that is relatively independent of frequency.
-
Visualizations
Caption: Experimental workflow for formulating and optimizing this compound dispersions.
Caption: Key factors influencing the rheological properties of this compound formulations.
References
- 1. US4859247A - Low viscosity, highly concentrated pigment dispersions and method of making same - Google Patents [patents.google.com]
- 2. allanchem.com [allanchem.com]
- 3. This compound | 3564-21-4 | Benchchem [benchchem.com]
- 4. activeminerals.com [activeminerals.com]
- 5. Exploring the impact of particle characteristics on suspension rheology | Malvern Panalytical [malvernpanalytical.com]
- 6. azom.com [azom.com]
- 7. The influence of particles on suspension rheology | Anton Paar Wiki [wiki.anton-paar.com]
- 8. ulprospector.com [ulprospector.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. radtech.org [radtech.org]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. How to Get Better Pigment Dispersions for Cosmetics | Blog | Applechem | Cosmetic Ingredient Supplier, Personal Care, Sun, Hair, Color Cosmetics [applechem.com]
- 14. longchangchemical.com [longchangchemical.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Safe Handling and Disposal of Pigment Red 48 Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Pigment Red 48 waste in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: While specific occupational exposure limits for this compound are not established, it is considered a substance that requires careful handling. The primary hazards include:
-
Inhalation: Inhaling dust particles may cause irritation.[1][2]
-
Skin Contact: May cause skin irritation or an allergic reaction.[1][3]
-
Eye Contact: Can cause eye irritation, characterized by redness and watering.[3]
-
Combustible Dust: The product may form combustible dust concentrations in the air, posing a dust explosion hazard under certain conditions.[4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, the following PPE should be worn:
-
Eye/Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are necessary. A face shield may be appropriate in situations with a higher risk of splashing.[3][5]
-
Skin Protection: Wear appropriate chemical-resistant clothing and gloves.[1][3]
-
Respiratory Protection: In cases where dust generation is unavoidable and ventilation is inadequate, a NIOSH-certified respirator should be used.[3][5]
Q3: How should I store this compound?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from incompatible substances such as strong oxidizing agents, strong bases, and strong acids.[4] It is also crucial to keep it away from sources of ignition.[3]
Q4: Can I dispose of this compound waste down the drain?
A4: No, you should not discharge this compound waste into drains, surface waters, or groundwater.[2][4] This is to prevent environmental contamination.
Q5: What are the general principles for disposing of this compound waste?
A5: this compound waste should be disposed of as chemical waste in accordance with all federal, state, and local regulations.[3] The material should be taken to a licensed chemical destruction plant or an authorized waste disposal site.[6] Waste containers should be clearly labeled as "Hazardous Waste" and include a description of the contents.[7]
Troubleshooting Guides
Problem: I have accidentally spilled a small amount of solid this compound powder.
Solution:
-
Evacuate and Ventilate: If the spill is significant, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment: Before cleaning, ensure you are wearing the appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.[3][5]
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of the contaminated cleaning materials and the collected pigment as hazardous waste.[3]
Problem: My container of this compound waste is full. What do I do?
Solution:
-
Labeling: Ensure the container is accurately and clearly labeled with "Hazardous Waste" and identifies the contents as "this compound waste".[7]
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is under the control of laboratory personnel.[7][8]
-
Segregation: Ensure the container is stored separately from incompatible materials.[9]
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Quantitative Data
While specific occupational exposure limits for this compound are not available, the following toxicological data provides some insight into its relative toxicity.
| Toxicological Data for this compound:1 | |
| Acute Oral Toxicity (LD50) | > 6400 mg/kg (Rat) |
| Acute Inhalation Toxicity (LC50) | > 4.76 mg/L air (Rat) |
| Acute Dermal Toxicity (LD50) | > 2500 mg/kg (Rat) |
| Data sourced from Echemi Safety Data Sheet.[5] |
Experimental Protocols
Protocol: Small-Scale Spill Cleanup of this compound Powder
Objective: To safely clean and decontaminate a small spill of this compound powder (less than 10 grams) in a laboratory setting.
Materials:
-
Spill cleanup kit containing:
-
Absorbent pads
-
Chemical-resistant gloves
-
Safety goggles
-
Disposable dust respirator (N95 or higher)
-
Small scoop or brush
-
Dustpan
-
Labeled hazardous waste bag or container
-
-
Soap and water
-
Paper towels
Procedure:
-
Immediate Actions: 1.1. Alert personnel in the immediate area of the spill. 1.2. If there is a risk of dust becoming airborne, close any nearby doors and reduce airflow from ventilation systems if possible without compromising overall lab safety.
-
Donning Personal Protective Equipment (PPE): 2.1. Put on safety goggles. 2.2. Put on chemical-resistant gloves. 2.3. Fit and wear a disposable dust respirator.
-
Spill Containment and Cleanup: 3.1. Do not use compressed air to clean the spill as this will generate dust. 3.2. If the spill is on a smooth surface, gently mist the powder with a small amount of water to prevent it from becoming airborne. Be cautious not to use too much water, which could spread the contamination. 3.3. Use a scoop or brush to carefully collect the dampened powder and place it into the designated hazardous waste bag or container. 3.4. For any remaining residue, use a damp absorbent pad to wipe the area. Place the used pad into the hazardous waste bag.
-
Decontamination: 4.1. Clean the spill area thoroughly with soap and water. 4.2. Dry the area with paper towels. 4.3. Place all used cleaning materials (paper towels, gloves) into the hazardous waste bag.
-
Waste Disposal: 5.1. Securely seal the hazardous waste bag or container. 5.2. Label the container clearly as "this compound Waste" and include the date of the spill. 5.3. Store the waste in the laboratory's designated satellite accumulation area. 5.4. Contact your institution's EHS department for pickup and proper disposal.
-
Post-Cleanup: 6.1. Remove and dispose of your gloves in the hazardous waste bag. 6.2. Wash your hands thoroughly with soap and water.
Mandatory Visualizations
References
- 1. first-color.com [first-color.com]
- 2. solarimpex.com [solarimpex.com]
- 3. aksci.com [aksci.com]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
Validation & Comparative
Performance Showdown: Pigment Red 48:1 vs. Pigment Red 57:1 in Printing Inks
In the vibrant world of printing inks, the choice of pigment is paramount to achieving the desired color, durability, and application performance. This guide provides a comprehensive comparison of two widely used red pigments: Pigment Red 48:1 (PR 48:1) and Pigment Red 57:1 (PR 57:1). This analysis, tailored for researchers, scientists, and formulation chemists, delves into their key performance characteristics, supported by established experimental protocols, to facilitate informed pigment selection for specific ink applications.
At a Glance: Key Performance Differences
This compound:1, a barium salt of a monoazo lake, is characterized by its yellowish-red shade.[1][2][3][4][5][6][7][8] In contrast, Pigment Red 57:1, a calcium salt of a monoazo lake, offers a distinct bluish-red, often referred to as rubine, shade.[9][10][11][12][13] This fundamental difference in hue is a primary driver for their selection in various ink systems. While both pigments are staples in the industry, their performance in areas such as lightfastness, heat stability, and chemical resistance can vary, influencing their suitability for different printing processes and end-use applications.
Quantitative Performance Comparison
To provide a clear and objective comparison, the following tables summarize the typical performance data for this compound:1 and Pigment Red 57:1 in ink formulations. It is important to note that these values can vary depending on the specific grade of the pigment, the ink formulation, and the substrate.
Table 1: General and Optical Properties
| Property | This compound:1 | Pigment Red 57:1 |
| C.I. Name | This compound:1 | Pigment Red 57:1 |
| C.I. Number | 15865:1 | 15850:1 |
| CAS Number | 7585-41-3 | 5281-04-9 |
| Chemical Type | Monoazo Barium Lake | Monoazo Calcium Lake |
| Shade | Yellowish Red | Bluish Red (Rubine) |
| Oil Absorption ( g/100g ) | 35-55 | 35-55 |
Table 2: Fastness and Resistance Properties in Inks
| Property | This compound:1 | Pigment Red 57:1 |
| Lightfastness (Blue Wool Scale, 1-8) | 5-6 | 4-5 |
| Heat Stability (°C) | 180-200 | 160-180 |
| Water Resistance (1-5 Scale) | 4-5 | 4 |
| Ethanol Resistance (1-5 Scale) | 4 | 3-4 |
| Ethyl Acetate Resistance (1-5 Scale) | 3 | 4 |
| Acid Resistance (1-5 Scale) | 3-4 | 4 |
| Alkali Resistance (1-5 Scale) | 3 | 4 |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. The following are detailed protocols for key performance evaluations.
Lightfastness Testing
Objective: To determine the resistance of the pigment to fading upon exposure to a standardized artificial light source.
Methodology (based on ISO 105-B02): [12][14][15][16][17]
-
Ink Preparation: Prepare ink formulations with a specific concentration of this compound:1 and Pigment Red 57:1 in a standard nitrocellulose-based vehicle.
-
Print Application: Apply the inks to a standardized paper substrate using a drawdown bar to achieve a uniform film thickness.
-
Drying: Allow the prints to dry completely in a controlled environment (23 ± 2°C, 50 ± 5% relative humidity) for 24 hours.
-
Exposure: Expose the printed samples in a xenon arc fading lamp apparatus equipped with a window glass filter to simulate indoor light exposure.
-
Evaluation: Simultaneously expose a set of Blue Wool standards (ranging from 1 to 8). The lightfastness is rated by comparing the fading of the pigment to the fading of the Blue Wool standards. The rating corresponds to the Blue Wool standard that shows similar fading.
Colorimetric Measurement
Objective: To quantitatively measure the color coordinates of the pigments in a standardized ink formulation.
Methodology (based on ASTM D2244): [1][18][19][20][21]
-
Ink and Print Preparation: Prepare and apply the inks as described in the lightfastness testing protocol.
-
Instrumentation: Use a spectrophotometer with a D65 illuminant and a 10° observer angle.
-
Measurement: Calibrate the instrument using a standard white and black tile. Measure the Lab* color coordinates of the dried ink films.
-
L* represents lightness (0 = black, 100 = white).
-
a* represents the red-green axis (+a* is red, -a* is green).
-
b* represents the yellow-blue axis (+b* is yellow, -b* is blue).
-
-
Data Analysis: Record the Lab* values for each pigment. The difference in these values provides a quantitative measure of the color difference between the two pigments.
Chemical Resistance
Objective: To assess the stability of the pigment when exposed to various chemicals.
Methodology:
-
Ink and Print Preparation: Prepare and apply the inks as described in the lightfastness testing protocol.
-
Spotting: Place a drop of the test chemical (e.g., 5% HCl solution, 5% NaOH solution, ethanol, ethyl acetate) onto the surface of the dried ink film.
-
Contact Time: Cover the spot with a watch glass to prevent evaporation and allow it to remain in contact for a specified period (e.g., 1 hour).
-
Evaluation: After the contact time, remove the chemical with a soft cloth and visually assess any change in color, gloss, or film integrity. The resistance is rated on a 1-5 scale, where 5 represents no change and 1 represents severe degradation.
Logical Workflow for Pigment Selection
The selection of a pigment for a specific ink application is a multi-faceted process. The following diagram illustrates a logical workflow for choosing between this compound:1 and Pigment Red 57:1.
Caption: Decision workflow for selecting between PR 48:1 and PR 57:1.
Signaling Pathway of Performance Characteristics
The overall performance of a pigment in an ink system is a result of the interplay between its chemical structure and its interaction with the other components of the formulation.
Caption: Factors influencing pigment performance in ink formulations.
Conclusion
Both this compound:1 and Pigment Red 57:1 are valuable colorants for the ink industry, each with a distinct set of properties. This compound:1 is favored for its yellowish-red shade and generally better lightfastness and heat stability, making it a robust choice for a wide range of applications.[2][3][4][5][7] Pigment Red 57:1, while having slightly lower light and heat fastness, provides the standard bluish-red "rubine" shade that is essential for four-color process printing.[10][11] Its good alkali resistance also makes it suitable for specific applications where this property is critical. The ultimate selection will depend on a careful evaluation of the specific requirements of the ink formulation and the end-use application, considering factors such as desired shade, required fastness properties, and cost-effectiveness. This guide provides the foundational data and experimental context to support a scientifically sound decision-making process.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. This compound:1 [jnogilvychem.com]
- 3. Organic Pigment, Colorants for Printing Inks, Colorants for Paint And Coatings, Colorants for Plastic & Masterbatch this compound:1 - manufacturer - supplier - Zhenyan [zhenyanchem.com]
- 4. This compound:1 - SY Chemical Co., Ltd. [sypigment.com]
- 5. Best Hermcol® Red BBN (this compound:1) Manufacturer and Factory | Hermeta [hermetachem.com]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. Knowledge Sharing-PY83,PR48:1,PB15:3,PO13,PR53:1 | Fineland Chem [finelandchem.com]
- 8. Best Hermcol® Red BBN (this compound.1) Manufacturer and Factory | Hermeta [hermetachem.com]
- 9. intertekinform.com [intertekinform.com]
- 10. micomlab.com [micomlab.com]
- 11. Singapore Standards [singaporestandardseshop.sg]
- 12. atlas-mts.com.br [atlas-mts.com.br]
- 13. This compound: 1 for Printing Ink and Rubber Coloring Applications - Printing Ink Red and Rubber Coloring Red [cala-pigment.en.made-in-china.com]
- 14. ISO 105-B02 | Q-Lab [q-lab.com]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 17. skybearstandards.com [skybearstandards.com]
- 18. ASTM D2244 - Calculation of Color Tolerances - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. file.yizimg.com [file.yizimg.com]
- 21. micomlab.com [micomlab.com]
Comparative Analysis of Barium vs. Calcium Salts of Pigment Red 48
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and properties of Pigment Red 48:1 (Barium Salt) and this compound:2 (Calcium Salt).
This guide provides a detailed comparison of the barium and calcium salts of C.I. This compound, organic pigments widely utilized across various industries for their vibrant red hues. This document is intended to assist researchers, scientists, and professionals in selecting the appropriate pigment based on specific performance requirements and application contexts. The information presented is a synthesis of technical data sheets and industry publications.
Chemical Structure and Identification
This compound is a monoazo pigment. The core structure involves the coupling of diazotized 2-amino-5-chloro-4-methylbenzenesulfonic acid with β-hydroxynaphthoic acid. The specific salt, either barium or calcium, is formed with the sulfonic acid group, which significantly influences the pigment's final properties.
| Feature | This compound:1 (Barium Salt) | This compound:2 (Calcium Salt) |
| C.I. Name | This compound:1 | This compound:2 |
| C.I. Number | 15865:1 | 15865:2 |
| CAS Number | 7585-41-3[1] | 7023-61-2[2] |
| Molecular Formula | C18H13ClN2O6S·Ba | C18H11CaClN2O6S[3] |
| Synonyms | Fast Scarlet BBN, Barium 2B Red | Fast Brilliant BBC, Calcium 2B Red |
Performance Characteristics: A Comparative Overview
The choice between the barium and calcium salt of this compound is primarily dictated by the desired shade, fastness properties, and processing conditions of the intended application.
Color and Shade
-
This compound:1 (Barium Salt): Typically exhibits a neutral to yellowish-red shade.[4][5] It is often described as a "vermilion shade" pigment.[6]
-
This compound:2 (Calcium Salt): Presents a brighter, more bluish-red or rubine shade.[2][5][7]
Fastness Properties and Stability
The performance of these pigments in terms of their resistance to various environmental factors is a critical consideration for their application.
| Property | This compound:1 (Barium Salt) | This compound:2 (Calcium Salt) |
| Lightfastness (1-8 Scale) | 3 - 6[4][8] | 5 - 7[2][7][9][10] |
| Heat Resistance (°C) | 200-240 (in PE for 5 min)[4][8] | 180 - 230 (in HDPE for 5 min)[2][7][9] |
| Water Resistance (1-5 Scale) | Not consistently reported | 4 - 5[9][10][11] |
| Oil Resistance (1-5 Scale) | 5[4] | 4 - 5[2][9][10] |
| Acid Resistance (1-5 Scale) | 4[4] | 3 - 4[2][7][9][10] |
| Alkali Resistance (1-5 Scale) | 4-5[4] | 3 - 5[2][7][9][10] |
Note: Fastness properties can vary depending on the specific grade, concentration, and the medium in which the pigment is dispersed.
Physical and Chemical Properties
| Property | This compound:1 (Barium Salt) | This compound:2 (Calcium Salt) |
| Oil Absorption ( g/100g ) | Not consistently reported | 35 - 67[3][9][12] |
| Dispersibility | Good[1] | Good to Excellent[7][12][13] |
| Migration Resistance | Good in soft PVC, no blooming.[4][8] | Does not bleed in soft PVC.[2] |
Applications
Both pigments are versatile and find use in a wide range of applications, with some preferences based on their specific properties.
-
This compound:1 (Barium Salt): Due to its good solvent resistance, it is frequently used in printing inks (gravure, flexographic, and offset), plastics (PVC, PE), and some coatings.[1][4][8] It is also used in textiles and rubber.[1][14]
-
This compound:2 (Calcium Salt): Its brighter, bluish-red shade makes it a popular choice for plastics (PVC, polyolefins), industrial paints, powder coatings, and various types of printing inks (offset, water-based, solvent-based).[2][7][13][15] It is also used in textile printing.[2][7]
Experimental Protocols
Standardized testing methods are crucial for the accurate evaluation and comparison of pigment properties. While specific protocols were not detailed in the immediate product literature, the following ASTM and ISO standards are commonly employed in the pigment industry.
Lightfastness Testing
Lightfastness is typically evaluated by exposing pigmented samples to a standardized light source and comparing the color change to a set of blue wool standards.
Heat Stability Testing
This test determines the temperature at which the pigment shows a significant color change in a specific polymer.
Chemical Resistance Testing
The resistance to acids, alkalis, and other chemicals is assessed by exposing a pigmented surface to the chemical and observing any changes.
Summary and Conclusion
The selection between this compound:1 (barium salt) and this compound:2 (calcium salt) is a nuanced decision that depends on the specific requirements of the end-use application.
-
Choose this compound:1 (Barium Salt) for:
-
Applications requiring a more yellowish-red shade.
-
Good solvent resistance in printing inks.
-
Good migration resistance in flexible PVC.
-
-
Choose this compound:2 (Calcium Salt) for:
-
A brighter, more bluish-red hue.
-
Generally better lightfastness.
-
Applications in plastics and coatings where a vibrant, clean red is desired.
-
For researchers and scientists, understanding these fundamental differences is key to formulating products with the desired coloristic and performance characteristics. While this guide provides a comparative overview, it is always recommended to conduct specific testing within the intended formulation to ensure optimal performance. The provided experimental workflow diagrams offer a foundational understanding of how these critical properties are evaluated.
References
- 1. This compound:1 - Ataman Kimya [atamanchemicals.com]
- 2. This compound:2 - SY Chemical Co., Ltd. [sypigment.com]
- 3. zeyachem.net [zeyachem.net]
- 4. This compound:1 - SY Chemical Co., Ltd. [sypigment.com]
- 5. This compound | 3564-21-4 | Benchchem [benchchem.com]
- 6. vibrantz.com [vibrantz.com]
- 7. epsilonpigments.com [epsilonpigments.com]
- 8. This compound:1 Manufacturer & Supplier | Fineland Chem [finelandchem.com]
- 9. This compound:2_Organic pigment red_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]
- 10. This compound:2|Fast Red BBC|CAS No.7023-61-2 [xcolorpigment.com]
- 11. pigments.com [pigments.com]
- 12. vichem.vn [vichem.vn]
- 13. This compound:2 - Ataman Kimya [atamanchemicals.com]
- 14. epsilonpigments.com [epsilonpigments.com]
- 15. pigment.en.made-in-china.com [pigment.en.made-in-china.com]
A Comparative Performance Analysis of Pigment Red 48 and Other Monoazo Red Pigments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance characteristics of Pigment Red 48 and its variants against other commercially significant monoazo red pigments. The information presented is supported by quantitative data and detailed experimental protocols to assist researchers, scientists, and professionals in drug development in making informed decisions for their specific applications.
Overview of Monoazo Red Pigments
Monoazo pigments are a class of organic colorants characterized by the presence of a single azo group (-N=N-) in their molecular structure. They are widely used across various industries, including plastics, coatings, inks, and textiles, due to their bright colors and good tinting strength. This guide focuses on a selection of red monoazo pigments, comparing their performance attributes to provide a comprehensive understanding of their suitability for different applications.
The following diagram illustrates the classification of the monoazo red pigments discussed in this guide.
A Comparative Guide to the Toxicological Profile of Pigment Red 48 and Non-Toxic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological properties of Pigment Red 48 against commonly used non-toxic red pigments, namely Iron Oxide Red (Pigment Red 101) and Carmine (Natural Red 4). The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding pigment selection for various applications, with a focus on safety and regulatory compliance. The data is supported by established experimental protocols from the Organisation for Economic Co-operation and Development (OECD).
Executive Summary
This compound, a monoazo pigment, is widely used in various industries, including cosmetics, plastics, and inks. While regulatory bodies like the U.S. Environmental Protection Agency (EPA) have classified it as having low concern for human health based on acute toxicity data, a complete toxicological profile, particularly concerning chronic effects, remains to be fully elucidated.[1] This guide presents available toxicological data for this compound and compares it with Iron Oxide Red, a mineral-based pigment, and Carmine, a natural pigment derived from insects. The comparison aims to highlight the safety profiles of these alternatives and provide a basis for risk assessment in sensitive applications.
Comparative Toxicological Data
The following tables summarize the key toxicological endpoints for this compound and its non-toxic alternatives. Data has been compiled from various sources, and standardized test guidelines are referenced where applicable.
Table 1: Acute Oral Toxicity
| Pigment | Test Species | Guideline | LD50 (Lethal Dose, 50%) | Classification |
| This compound | Rat | OECD 423 (similar) | > 2,000 mg/kg bw[1] | Low Toxicity |
| Iron Oxide Red (PR 101) | Rat | OECD 423 (assumed) | > 5,000 mg/kg bw | Very Low Toxicity |
| Carmine (NR 4) | Rat | OECD 423 (assumed) | > 2,000 mg/kg bw | Low Toxicity |
Table 2: Dermal and Ocular Irritation
| Pigment | Test Species | Guideline | Skin Irritation | Eye Irritation |
| This compound | Rabbit | OECD 404 | Non-irritant[1] | Data not available |
| Iron Oxide Red (PR 101) | Rabbit | OECD 404 / 405 | Non-irritant | Non-irritant |
| Carmine (NR 4) | Rabbit | OECD 404 / 405 | Non-irritant | Non-irritant |
Table 3: Mutagenicity (Ames Test)
| Pigment | Test System | Guideline | Result |
| This compound | S. typhimurium | OECD 471 (similar) | Non-mutagenic[1] |
| Iron Oxide Red (PR 101) | S. typhimurium | OECD 471 | Non-mutagenic |
| Carmine (NR 4) | S. typhimurium, E. coli | OECD 471 | Non-mutagenic[2][3] |
Experimental Protocols
Detailed methodologies for the key toxicological assessments are outlined below, based on OECD guidelines. These protocols are fundamental for the standardized evaluation of chemical safety.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to determine the acute oral toxicity of a substance.[4][5][6][7][8]
-
Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test is the estimation of the LD50 and the assignment of the substance to a GHS category.
-
Test Animals: Healthy, young adult rodents (usually rats), are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weight is recorded weekly.
-
A necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The number of animals that die within the observation period is recorded, and the LD50 is estimated based on the results.
Acute Dermal Irritation/Corrosion (OECD 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.[9][10][11][12]
-
Principle: The test substance is applied to the skin of a single animal in a patch. The degree of skin reaction is assessed at specific intervals.
-
Test Animals: Albino rabbits are typically used.
-
Procedure:
-
A small area of the animal's fur is clipped.
-
The test substance (0.5 g or 0.5 mL) is applied to the skin under a gauze patch.
-
The patch is left in place for 4 hours.
-
After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.
-
-
Data Analysis: The skin reactions are scored according to a graded scale. The mean scores for erythema and edema are used to classify the substance's irritation potential.
Acute Eye Irritation/Corrosion (OECD 405)
This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.[13][14][15][16][17]
-
Principle: The test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Test Animals: Healthy, adult albino rabbits are used.
-
Procedure:
-
A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into one eye.
-
The eyes are examined for corneal opacity, iris lesions, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.
-
-
Data Analysis: The ocular lesions are scored based on a standardized scale. The scores are used to classify the irritancy level of the substance.
Bacterial Reverse Mutation Test - Ames Test (OECD 471)
This in vitro test is widely used to assess the mutagenic potential of chemical substances.[18][19][20][21][22]
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is incubated with the bacteria, and the number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted.
-
Procedure:
-
The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
The test substance, bacteria, and S9 mix (if applicable) are combined and plated on a minimal agar (B569324) medium lacking the essential amino acid.
-
The plates are incubated for 48-72 hours.
-
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the toxicological assessment of pigments.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genotoxicity studies in vitro and in vivo on carminic acid (natural red 4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. oecd.org [oecd.org]
- 7. youtube.com [youtube.com]
- 8. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. nucro-technics.com [nucro-technics.com]
- 16. oecd.org [oecd.org]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. nib.si [nib.si]
- 20. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 21. vivotecnia.com [vivotecnia.com]
- 22. moltox.com [moltox.com]
A Comparative Analysis of Pigment Red 48:2 and Benzimidazolone Red Pigments for Scientific Applications
For researchers, scientists, and drug development professionals, the selection of appropriate pigments is critical for a variety of applications, from biological staining to inclusion in medical devices. This guide provides a detailed comparison of the performance characteristics of Pigment Red 48:2, a monoazo calcium salt pigment, and a selection of high-performance benzimidazolone red pigments. The information presented is supported by established experimental protocols to aid in the objective evaluation of these colorants for demanding scientific end-uses.
This compound:2 is a widely used red pigment known for its bright, bluish-red shade and cost-effectiveness.[1] Benzimidazolone pigments, on the other hand, are a class of high-performance organic pigments recognized for their excellent lightfastness, weather resistance, heat stability, and solvent resistance.[2] This guide cross-references this compound:2 with representative benzimidazolone red pigments to highlight their relative strengths and weaknesses.
Performance Comparison
The following table summarizes the key performance indicators for this compound:2 and selected benzimidazolone red pigments. The data has been compiled from various technical sources and represents typical performance values.
| Property | This compound:2 | Pigment Red 176 (Benzimidazolone) | Pigment Red 208 (Benzimidazolone) |
| Chemical Class | Monoazo BONA Lake (Calcium Salt) | Benzimidazolone | Benzimidazolone |
| C.I. Name | This compound:2 | Pigment Red 176 | Pigment Red 208 |
| Shade | Bluish Red[3][4] | Bluish Red[3] | Bright Red[3] |
| Lightfastness (BWS) | 5-6[5] | 7-8 | 7-8 |
| Heat Stability (°C) | ~220-240[6] | ~270 | Not Specified |
| Migration Resistance | Good | Excellent | Excellent |
| Solvent Resistance | Moderate to Good | Excellent | Excellent |
| Opacity | Semi-transparent to Opaque | Transparent to Semi-transparent | Transparent |
| Tinting Strength | High[2] | High | High |
Experimental Protocols
The data presented in the comparison table is derived from standardized testing methodologies. The following are detailed protocols for key experiments relevant to the performance of these pigments.
Lightfastness Testing (Adapted from ASTM D4303)
Objective: To determine the resistance of a pigment to fading upon exposure to light.
Methodology:
-
Sample Preparation: Pigment samples are dispersed in a suitable vehicle (e.g., acrylic emulsion for a water-based paint) at a specified concentration. The dispersion is then applied to a standardized substrate to create a uniform film.
-
Exposure: The prepared samples are exposed to a controlled light source, typically a xenon arc lamp, which simulates natural sunlight.[7] The exposure is carried out for a predetermined duration or until a specific radiant exposure is reached.
-
Evaluation: The color change of the exposed samples is evaluated against an unexposed control sample. The degree of fading is assessed using the Blue Wool Scale (BWS), where a rating of 8 indicates excellent lightfastness and 1 indicates very poor lightfastness.[8]
Heat Stability Testing (Adapted from EN 12877-2)
Objective: To assess the thermal stability of a pigment in a polymer matrix.
Methodology:
-
Sample Preparation: The pigment is compounded with a specific polymer (e.g., HDPE) at a defined concentration.
-
Processing: The pigmented polymer is then processed through an injection molding machine at a series of increasing temperatures (e.g., in 20°C increments starting from 200°C), with a dwell time of 5 minutes at each temperature.[9]
-
Evaluation: The color of the molded plaques at each temperature is compared to a reference plaque produced at the lowest temperature. The heat stability is reported as the maximum temperature at which no significant color change (typically a ΔE* of 3 or less) is observed.[8][9]
Migration Resistance Testing
Objective: To evaluate the tendency of a pigment to migrate from a pigmented material to an unpigmented material in contact.
Methodology:
-
Sample Preparation: A sheet of plastic (e.g., flexible PVC) is colored with the test pigment.
-
Contact: The colored plastic sheet is brought into firm contact with a white, unpigmented sheet of the same plastic.
-
Incubation: The assembly is placed under a specified pressure and temperature for a set period (e.g., 24 hours at 80°C).[8]
-
Evaluation: After the incubation period, the white sheet is examined for any staining. The degree of migration is rated on a scale of 1 to 5, where 5 indicates no migration and 1 indicates severe migration.[8]
Logical Relationship of Pigment Classification
The following diagram illustrates the classification of the compared pigments within the broader family of organic pigments.
Caption: Classification of this compound:2 and Benzimidazolone Reds.
References
- 1. ispigment.com [ispigment.com]
- 2. Red Organic Pigments for Polyolefin Plastics - Industry News [pigmentchemical.com]
- 3. The Color of Art Pigment Database: Pigment Red, PR [artiscreation.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. admin.heubach.com [admin.heubach.com]
- 6. doganaykimya.com [doganaykimya.com]
- 7. micomlab.com [micomlab.com]
- 8. Methods of Testing Fastness of Pigments-Industry News-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 9. en.focuspigment.com [en.focuspigment.com]
A Comparative Analysis of Lightfastness: Pigment Red 48 vs. Naphthol AS Reds
In the realm of organic red pigments, both Pigment Red 48 (PR48) and Naphthol AS reds are significant classes of colorants utilized across various industries, including coatings, inks, plastics, and textiles. A critical performance characteristic for these applications is lightfastness—the ability of a pigment to resist fading or color change upon exposure to light. This guide provides an objective comparison of the lightfastness properties of this compound and Naphthol AS reds, supported by available quantitative data and standardized experimental protocols. This information is intended to assist researchers, scientists, and professionals in drug development in making informed decisions for their specific applications.
Quantitative Lightfastness Data
The lightfastness of pigments is commonly evaluated using standardized scales such as the Blue Wool Scale (BWS), where a higher rating indicates better lightfastness. The scale ranges from 1 (very poor) to 8 (excellent). Below is a summary of reported lightfastness ratings for various subtypes of this compound and a selection of Naphthol AS reds. It is important to note that the lightfastness of Naphthol AS reds can vary significantly depending on the specific Colour Index (C.I.) name.
| Pigment Classification | C.I. Name | Common Name/Subtype | Blue Wool Scale (BWS) Rating | ASTM Lightfastness Rating |
| This compound | This compound:1 | Barium Salt | 4-5 | - |
| This compound:2 | Calcium Salt | 5-6 | - | |
| This compound:3 | Strontium Salt | 6 | - | |
| This compound:4 | Manganese Salt | 7 | - | |
| Naphthol AS Reds | Pigment Red 9 | Naphthol AS-OL | III (Fair) to IV (Poor) | III (Fair) / IV (Poor) |
| Pigment Red 112 | Naphthol AS-D | Generally considered reliable | - | |
| Pigment Red 170 | Naphthol AS-PH | Varies, can be II (Very Good) | II (Very Good) | |
| Pigment Red 188 | Naphthol AS | Considered among the best of Naphthols | - | |
| Pigment Red 23 | Naphthol AS-TR | IV (Poor) | IV (Poor) |
Note: The ASTM (American Society for Testing and Materials) provides a lightfastness rating from I (Excellent) to V (Very Poor). Data for all pigments across both scales were not consistently available in the reviewed literature.
Experimental Protocols for Lightfastness Testing
The data presented in this guide is typically generated using standardized testing methodologies to ensure reproducibility and comparability. The two most common methods are the Blue Wool Scale exposure and ASTM standardized tests.
Blue Wool Scale Testing
The Blue Wool Scale test is a widely adopted method for assessing the lightfastness of colorants.[1][2]
Principle: This method involves exposing a sample of the pigment alongside a set of eight standardized blue wool textile strips.[1][2] Each blue wool strip is dyed with a blue dye of a known, different lightfastness. The lightfastness of the test sample is then rated by comparing which of the blue wool strips fades to the same extent under the same light exposure.[2]
Procedure:
-
Sample Preparation: A standardized sample of the pigment is prepared, typically in the intended application medium (e.g., paint, ink).
-
Mounting: The prepared pigment sample is mounted on a card, with a portion of the sample covered by an opaque material to serve as an unexposed reference.
-
Exposure: The mounted sample is exposed to a controlled light source, which can be natural daylight or an artificial source like a xenon arc lamp that simulates sunlight.[3] The eight blue wool standards are exposed simultaneously under the identical conditions.
-
Evaluation: The exposed pigment sample is periodically compared to the unexposed portion and the blue wool standards. The lightfastness rating (from 1 to 8) is assigned based on which blue wool strip shows a similar degree of fading to the pigment sample.[2]
ASTM D4303: Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials
The ASTM D4303 standard provides a detailed protocol for the accelerated lightfastness testing of artists' colorants.[4][5][6]
Principle: This standard outlines several methods for exposing pigmented materials to accelerated light sources to simulate indoor exposure conditions. The color change is quantitatively measured using a spectrophotometer.[4]
Apparatus:
-
Light Source: The standard allows for various light sources, including natural daylight filtered through glass, xenon-arc lamps, and fluorescent lamps.[4][5]
-
Spectrophotometer/Colorimeter: Used to measure the color of the samples before and after exposure.
Procedure:
-
Specimen Preparation: The pigment is dispersed in a suitable vehicle (e.g., oil, acrylic) and applied uniformly to a substrate. A portion of each specimen is masked to protect it from light exposure.
-
Initial Color Measurement: The initial color of each specimen is measured using a spectrophotometer to obtain CIELAB Lab* values.
-
Exposure: The prepared specimens are exposed to the chosen light source under controlled conditions of irradiance, temperature, and humidity as specified in the standard.
-
Final Color Measurement: After a predetermined period of exposure, the color of the exposed portion of the specimen is remeasured.
-
Calculation of Color Difference (ΔEab): The total color difference is calculated using the CIE 1976 Lab color difference equation.
-
Lightfastness Classification: The pigment is then classified into a lightfastness category (I-V) based on the magnitude of the calculated color difference.
Logical Framework for Pigment Lightfastness Assessment
The following diagram illustrates the workflow for comparing the lightfastness of different pigments.
Caption: Workflow for comparing the lightfastness of this compound and Naphthol AS reds.
Conclusion
The lightfastness of this compound is generally good to excellent, with performance increasing with the atomic weight of the salting metal (Barium < Calcium < Strontium < Manganese). In contrast, the Naphthol AS reds exhibit a much wider range of lightfastness, from poor to very good. While some Naphthol AS reds, such as PR188 and certain varieties of PR170, offer good lightfastness, others like PR9 and PR23 are known to be less durable. Therefore, for applications demanding high lightfastness, a careful selection of the specific Naphthol AS red pigment based on its C.I. name and manufacturer's data is crucial. The various salts of this compound, particularly the manganese salt (PR48:4), generally provide a more reliably high level of lightfastness. The choice between these pigment classes will ultimately depend on the specific performance requirements, cost considerations, and desired shade of red for the intended application.
References
The Enduring Appeal of Pigment Red 48 in Industrial Applications: A Cost-Performance Analysis Against Key Alternatives
A comprehensive evaluation of Pigment Red 48 varieties against other high-performance red pigments reveals a nuanced landscape where selection is dictated by specific application demands, balancing cost considerations with critical performance metrics such as durability, heat stability, and lightfastness. While this compound offers a versatile and cost-effective solution for many uses, alternatives like Pigment Red 254, Pigment Red 170, and Pigment Red 112 present superior properties for more demanding environments.
This compound (PR 48), a monoazo pigment, is a widely utilized colorant in the coatings, plastics, and printing ink industries, prized for its vibrant red shades and economic value. It is available in several salt types, primarily barium, calcium, strontium, and manganese, each imparting distinct properties to the final pigment. This guide provides a detailed comparison of the different versions of this compound against prominent alternative red pigments to aid researchers, scientists, and product development professionals in making informed decisions.
Comparative Performance Data
The selection of a red pigment is a critical decision in product formulation, directly impacting the final product's appearance, durability, and cost. The following table summarizes the key performance characteristics of this compound and its alternatives based on available data.
| Pigment | Chemical Type | Shade | Lightfastness (BWS) | Heat Stability (°C) | Chemical Resistance | Key Features |
| This compound:1 (Ba) | Monoazo Lake | Yellowish Red | 3-6[1] | 200-240[1] | Good solvent resistance[1] | Good transparency, suitable for gravure inks and plastics.[1] |
| This compound:2 (Ca) | Monoazo Lake | Bluish Red | 5[2][3] | ~180[2] | Excellent resistance to acids, alcohols, esters.[2] | Cost-effective for indoor applications where high weather resistance is not critical.[2] |
| This compound:3 (Sr) | Monoazo Lake | Bluish Red | 6[4] | ~200[5] | Good chemical resistance.[5] | Good for industrial and powder coatings requiring color retention at elevated temperatures.[5] |
| This compound:4 (Mn) | Monoazo Lake | Bluish Red | 7[6] | 200-290[6] | Good solvent resistance.[6] | Catalytic drying properties, excellent for industrial coatings and packaging inks.[6] |
| Pigment Red 112 | Monoazo | Yellowish Red | 7-8[7] | ~170[7] | Excellent acid and alkali resistance. | High tinting strength, good for industrial and decorative coatings.[8] |
| Pigment Red 170 | Naphthol AS | Yellowish to Bluish Red | 7-8[9] | 200-220[9] | Good acid and alkali resistance.[9] | Available in opaque and transparent forms, suitable for automotive and industrial coatings.[9] |
| Pigment Red 254 | Diketopyrrolo-pyrrole (DPP) | Neutral Red | 8[10] | ~300[10] | Excellent[11][12] | High-performance pigment for demanding applications like automotive paints and engineering plastics.[10][13] |
Experimental Protocols
The performance data presented is typically derived from standardized testing methodologies. Below are outlines of the key experimental protocols for evaluating pigment performance.
Lightfastness Testing (ASTM D4303)
This standard test method is used to determine the lightfastness of colorants in artists' materials, which can be adapted for industrial pigments.[14][15][16]
-
Specimen Preparation: The pigment is dispersed in a suitable vehicle (e.g., acrylic emulsion, oil) and applied to a substrate to create a uniform film.
-
Exposure: Specimens are exposed to a light source under controlled conditions. Common methods include:
-
Evaluation: The color change of the exposed specimen is measured against an unexposed control using a spectrophotometer. The color difference (ΔE) is calculated using the CIE 1976 Lab color difference equation.[14][16][18] Lightfastness is then rated on a scale, often the Blue Wool Scale (BWS), where 1 is very poor and 8 is excellent.
Heat Stability Testing (ISO 787-21)
This international standard specifies a general method for comparing the heat stability of pigments.[19][20][21]
-
Sample Preparation: The pigment is mixed with a stoving medium (e.g., a resin system) at a specified concentration.
-
Application: The mixture is applied to a substrate and heated in an oven at a series of increasing temperatures for a fixed duration.
-
Assessment: The color change of the heated samples is compared against a sample that has not been heated or an agreed-upon standard. The temperature at which a significant color change occurs is determined as the heat stability limit.
Chemical Resistance Testing (ASTM D1308)
This test method covers the determination of the effect of household and industrial chemicals on clear and pigmented organic finishes.[22][23][24]
-
Test Panel Preparation: The pigment is incorporated into a coating system and applied to test panels.
-
Procedure: A defined amount of the test chemical is placed on the coated surface. The spot is then covered for a specified period (spot test) or the panel is immersed in the chemical (immersion test).[25]
-
Evaluation: After the exposure period, the panel is washed and examined for any changes in appearance, such as discoloration, blistering, loss of adhesion, or softening.[22][23]
Visualizing the Pigment Selection Process
The decision-making process for selecting a red pigment can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key considerations from initial requirements to final pigment choice.
A decision-making workflow for red pigment selection.
References
- 1. This compound:1 Manufacturer & Supplier | Fineland Chem [finelandchem.com]
- 2. vichem.vn [vichem.vn]
- 3. This compound:2 - Ataman Kimya [atamanchemicals.com]
- 4. Global Supplier of this compound:3 | Fineland Chem [finelandchem.com]
- 5. vichem.vn [vichem.vn]
- 6. ispigment.com [ispigment.com]
- 7. union-pigment.com [union-pigment.com]
- 8. ispigment.com [ispigment.com]
- 9. senova-chem.com [senova-chem.com]
- 10. ispigment.com [ispigment.com]
- 11. vichem.vn [vichem.vn]
- 12. pigments.com [pigments.com]
- 13. pigments.com [pigments.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. micomlab.com [micomlab.com]
- 16. store.astm.org [store.astm.org]
- 17. store.astm.org [store.astm.org]
- 18. wewontech.com [wewontech.com]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. Standard - General methods of test for pigments and extenders - Part 21: Comparison of heat stability of pigments using a stoving medium (ISO 787-21:1979) SS-EN ISO 787-21:2017 - Swedish Institute for Standards, SIS [hub.sis.se]
- 21. BS EN ISO 787-21:2017 General methods of test for pigments and extenders Comparison of heat stability of pigments using a stoving medium [en-standard.eu]
- 22. standards.iteh.ai [standards.iteh.ai]
- 23. laboratuar.com [laboratuar.com]
- 24. protecto401.com [protecto401.com]
- 25. scribd.com [scribd.com]
Pigment Red 48:2: A Comparative Analysis of Migration Resistance in Plasticized and Rigid PVC
A comprehensive guide for researchers and industry professionals on the migration behavior of Pigment Red 48:2 in different Polyvinyl Chloride (PVC) formulations. This guide provides a detailed comparison, supported by experimental data and standardized testing protocols, to aid in the selection and application of this widely used red pigment.
This compound:2, a monoazo calcium salt, is a staple colorant in the plastics industry, valued for its vibrant bluish-red shade and cost-effectiveness. However, its performance, particularly its resistance to migration, is highly dependent on the formulation of the PVC matrix in which it is incorporated. This guide delves into the critical differences in the migration behavior of this compound:2 when used in plasticized (flexible) versus rigid (unplasticized) PVC, providing essential data for formulators and researchers.
Unveiling the Impact of Plasticizers on Pigment Migration
The fundamental difference in the migration resistance of this compound:2 in plasticized and rigid PVC lies in the presence of plasticizers in the former. Plasticizers are additives that increase the flexibility and workability of PVC by reducing the intermolecular forces between the polymer chains. This process, however, also creates pathways for pigment particles to move within the polymer matrix and potentially migrate to the surface or into adjacent materials.
In contrast, rigid PVC, lacking these plasticizing agents, possesses a more compact and less permeable structure. The polymer chains are tightly packed, significantly restricting the movement of pigment particles. Consequently, pigment migration is generally not a significant concern in rigid PVC applications.
Quantitative Comparison of Migration Resistance
The migration resistance of pigments in plastics is typically evaluated using standardized test methods, such as DIN 53775. This method involves placing a colored plastic sample in direct contact with a white-pigmented flexible PVC sheet under controlled conditions of temperature, pressure, and time. The degree of color transfer to the white sheet is then assessed against a 5-step gray scale, where a rating of 5 signifies no migration and 1 indicates severe migration.
Technical data for this compound:2 consistently demonstrates its excellent performance in plasticized PVC, as detailed in the table below.
| Property | Plasticized PVC | Rigid PVC | Test Method |
| Migration Resistance | 5 | No significant migration | DIN 53775 |
| Rating Scale: 1 (Poor) to 5 (Excellent) |
As the data indicates, this compound:2 achieves the highest possible rating for migration resistance in plasticized PVC.[1][2] For rigid PVC, while specific numerical ratings are not typically provided because migration is not a prevalent issue, it is widely understood and accepted that the pigment exhibits excellent stability with no significant migration.[3]
Experimental Protocols
To ensure accurate and reproducible results in assessing pigment migration, adherence to standardized experimental protocols is crucial. The following is a detailed methodology based on the principles of DIN 53775.
Migration Test Protocol (adapted from DIN 53775)
-
Sample Preparation:
-
Prepare a colored PVC sheet (either plasticized or rigid) containing a specified concentration of this compound:2.
-
Prepare a white-pigmented flexible PVC contact sheet.
-
-
Test Assembly:
-
Place the colored PVC test sheet in direct and uniform contact with the white PVC contact sheet.
-
-
Test Conditions:
-
Apply a constant pressure to the assembly.
-
Place the assembly in a temperature-controlled oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).
-
-
Assessment:
-
After the specified duration, remove the assembly from the oven and allow it to cool to room temperature.
-
Separate the colored and white PVC sheets.
-
Visually assess the degree of staining on the white contact sheet using a 5-step gray scale for assessing staining (ISO 105-A03).
-
-
Rating:
-
Assign a migration resistance rating from 1 to 5, where 5 indicates no visible staining and 1 indicates severe staining.
-
Logical Relationship of Pigment Migration in PVC
The interplay between PVC type, the presence of plasticizers, and the resulting pigment migration can be visualized as a clear logical progression. The following diagram illustrates this relationship.
Figure 1: Logical workflow illustrating the influence of PVC type on pigment migration.
Conclusion
This compound:2 demonstrates excellent migration resistance in both plasticized and rigid PVC formulations. In plasticized PVC, where the potential for migration is highest due to the presence of plasticizers, it consistently achieves the top rating of 5 on the gray scale. In rigid PVC, the inherent nature of the polymer matrix effectively prevents pigment migration, making it a highly stable and reliable choice for a wide array of applications. This comprehensive understanding of its migration behavior allows for the confident and effective use of this compound:2 in diverse PVC products, ensuring color stability and longevity.
References
A Comparative Analysis of the Environmental and Safety Profiles of Pigment Red 48 and Cadmium Reds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the environmental and safety profiles of Pigment Red 48 and cadmium reds. The information is intended to assist researchers, scientists, and professionals in making informed decisions regarding the selection and handling of these pigments. All quantitative data is summarized in comparative tables, and detailed methodologies for key toxicological and ecotoxicological studies are provided.
Executive Summary
This compound, an azo pigment, generally presents a lower toxicity profile compared to cadmium reds, which are inorganic pigments containing cadmium, a heavy metal with known toxicity concerns. While modern cadmium pigments are engineered to be highly insoluble, minimizing the bioavailability of cadmium, the potential for cadmium ion release, particularly under certain environmental conditions, remains a key concern. This guide outlines the available data on acute toxicity, ecotoxicity, and environmental fate for both pigment types, providing a basis for risk assessment and consideration of alternatives.
Data Presentation
The following tables summarize the available quantitative data for this compound and cadmium reds.
Table 1: Acute Toxicity Data
| Parameter | This compound | Cadmium Reds |
| Oral LD50 (rat) | > 2,000 - > 6,400 mg/kg bw[1][2] | Generally > 5,000 mg/kg bw[3] |
| Dermal LD50 (rat) | > 2,500 mg/kg bw[2] | Data not available |
| Inhalation LC50 (rat) | > 4.76 mg/L air[2] | Data not available |
| Skin Irritation (rabbit) | Non-irritant[1] | Not expected to be irritating[1] |
| Eye Irritation (rabbit) | Non-irritant[1] | May cause irritation[1] |
Table 2: Ecotoxicity Data
| Parameter | This compound | Cadmium Reds |
| Fish (Danio rerio) 96h LC50 | > 100 mg/L[2] | Data not available for pigment form; Cadmium ions are highly toxic to aquatic life[4] |
| Daphnia magna 48h EC50 | > 100 mg/L[2] | Data not available for pigment form; Cadmium ions are highly toxic to aquatic invertebrates[5] |
| Algae (Pseudokirchneriella subcapitata) 72h EC50 | 190 mg/L[2] | Data not available for pigment form; Cadmium ions are highly toxic to algae[6] |
Table 3: Environmental Fate
| Parameter | This compound | Cadmium Reds |
| Biodegradation | Not readily biodegradable[1] | Not biodegradable |
| Bioaccumulation Potential | Low (log Kow = -1.25)[1] | Potential for bioaccumulation of cadmium ions[7] |
| Mobility in Soil | Likely to be mobile[1] | Movement primarily through physical transport of insoluble particles[1] |
Experimental Protocols
The following are summaries of the methodologies for key experiments cited in this guide, based on OECD guidelines.
1. Acute Oral Toxicity (LD50) - OECD Guideline 423 (Acute Toxic Class Method)
This method is used to assess the acute oral toxicity of a substance.[8]
-
Principle: A stepwise procedure where a small number of animals (typically three of a single sex) are dosed at a defined level. The outcome of this step (mortality or survival) determines the next step: dosing at a higher, lower, or the same dose level. The result allows for classification of the substance into a toxicity category.[8]
-
Animals: Healthy, young adult rodents (usually rats), fasted before administration.[8]
-
Administration: The test substance is administered in a single dose by gavage.[8]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]
-
Endpoint: The LD50 is estimated based on the dose levels causing mortality.[8]
2. Fish, Acute Toxicity Test - OECD Guideline 203
This test determines the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.
-
Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.
-
Test Organisms: Recommended species include Rainbow trout, Zebra fish, and Fathead minnow.
-
Procedure: Groups of fish are exposed to a range of concentrations of the test substance. Mortality and other sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 (Lethal Concentration 50%) is calculated at the end of the 96-hour exposure period.
3. Daphnia sp. Acute Immobilisation Test - OECD Guideline 202
This test assesses the acute toxicity of a substance to Daphnia magna.
-
Principle: Young daphnids are exposed to the test substance in a static system for 48 hours.
-
Test Organisms: Daphnia magna neonates (less than 24 hours old).
-
Procedure: Daphnids are exposed to a series of concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint: The EC50 (Effective Concentration 50%) for immobilization is calculated at 48 hours.
4. Freshwater Alga and Cyanobacteria, Growth Inhibition Test - OECD Guideline 201
This test evaluates the effect of a substance on the growth of freshwater algae.
-
Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a period of 72 hours.
-
Test Organisms: Species such as Pseudokirchneriella subcapitata are commonly used.
-
Procedure: The growth of the algae is measured at 24, 48, and 72 hours by cell counts or other biomass surrogates.
-
Endpoint: The EC50 for growth inhibition is determined by comparing the growth in the test cultures to that of control cultures.
Mandatory Visualization
References
- 1. gamblincolors.com [gamblincolors.com]
- 2. Cadmium pigments - Wikipedia [en.wikipedia.org]
- 3. deffner-johann.de [deffner-johann.de]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. utu.fi [utu.fi]
Safety Operating Guide
Proper Disposal of Pigment Red 48: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates a comprehensive understanding of proper chemical handling and disposal procedures. This guide provides detailed, step-by-step instructions for the safe disposal of Pigment Red 48, a common azo pigment, tailored for researchers, scientists, and drug development professionals.
This compound is an organic compound that, like many azo colorants, requires careful management to mitigate potential health and environmental risks.[1] While it is not classified as dangerous goods for transport, it is crucial to handle it as a hazardous chemical waste within a laboratory setting.[2][3] Adherence to established protocols is essential for minimizing exposure and preventing environmental contamination.
Immediate Safety and Handling
Before handling this compound, ensure that all relevant personnel are trained on its potential hazards and the required safety protocols.[4] The primary risks associated with this pigment include potential skin and eye irritation, respiratory irritation from dust inhalation, and the risk of dust-air mixtures igniting or exploding.[5][6][7]
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE when handling this compound.
| Protection Type | Specific Recommendations | Rationale & Citations |
| Respiratory | NIOSH-approved particulate respirator or filtering mask P.[6][8] | To prevent inhalation of dust, which can cause respiratory tract irritation.[7] |
| Eye/Face | Tightly fitting safety goggles with side-shields or a face shield.[5][6][9] | To protect against dust particles and potential splashes.[8] |
| Hand | Chemical-impermeable gloves (e.g., PVC, PE).[8][9] | To prevent skin contact, which may cause irritation or allergic reactions in sensitive individuals.[5][7] |
| Body | Chemical-resistant, fire/flame-resistant impervious clothing; lab coat.[2][8][9] | To protect skin from contamination and prevent the spread of the chemical. |
Safe Handling Practices:
-
Handle the pigment in a well-ventilated area, preferably within a chemical fume hood, to control airborne dust levels.[2][7]
-
Avoid the formation and accumulation of dust.[2][6][8] Use non-sparking tools and explosion-proof equipment to prevent ignition.[2]
-
Wash hands and skin thoroughly with soap and water after handling.[7][8] An emergency eye wash fountain and safety shower should be readily accessible.[5][7]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.[3][9] Remove all sources of ignition.[2][3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, sewers, or waterways.[2][3][8]
-
Clean-up: For small spills, gently sweep up, vacuum, or absorb the material with an inert substance.[3] Avoid actions that generate dust. Collect the spilled material and place it into a suitable, labeled, and closed container for disposal.[2][3][5]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Treat all spilled materials and cleaning supplies as hazardous waste and dispose of them accordingly.[4]
First Aid Measures:
-
Inhalation: Move the individual to fresh air immediately.[3][7] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[9]
-
Skin Contact: Remove contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water for at least 15-20 minutes.[7] Get medical advice if irritation occurs.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7] Seek immediate medical attention.[2][8]
-
Ingestion: Rinse the mouth with water.[2][8] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person and seek immediate medical attention.[2][7]
Waste Management: Storage and Segregation
Proper storage and segregation of this compound waste are crucial steps before final disposal. All chemical waste should be treated as hazardous unless confirmed otherwise by safety officers.[4]
Storage Requirements: Laboratory hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[10][11]
| Parameter | Requirement | Rationale & Citations |
| Location | In a designated, well-ventilated Satellite Accumulation Area (SAA).[10][11] | To ensure controlled and safe temporary storage of hazardous waste. |
| Container | Use original or compatible, tightly sealed, leak-proof, and clearly labeled containers.[2][11][12] | To prevent leaks, spills, and reactions. Do not use foodstuff containers.[11] |
| Labeling | Label containers as "Hazardous Waste" with the chemical name ("this compound"). | To comply with regulations and ensure proper handling by waste management personnel. |
| Conditions | Store in a cool, dry place away from heat, sparks, and open flames.[2][6] | To prevent degradation and reduce fire or explosion risks. |
| Segregation | Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][11] | To prevent violent chemical reactions.[11] |
Step-by-Step Disposal Protocol
Final disposal of this compound must be conducted through a licensed hazardous waste management program.[4] Discharging this chemical into the sewer system or disposing of it in regular trash is strictly prohibited.[2][4]
Step 1: Waste Collection
-
Collect all waste this compound, including contaminated materials like gloves, wipes, and spill absorbents, in a designated hazardous waste container.
-
Keep solid and liquid waste in separate containers.[12]
Step 2: Container Management
-
Ensure the waste container is made of a compatible material, is in good condition, and is always kept securely closed except when adding waste.[4][11]
-
Do not overfill containers.
Step 3: Labeling
-
Attach a hazardous waste label to the container as soon as the first particle of waste is added. The label must clearly identify the contents as "Hazardous Waste - this compound."
Step 4: Storage in SAA
-
Store the labeled container in your laboratory's designated Satellite Accumulation Area, following all storage requirements outlined in the table above.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) to schedule a pickup for the hazardous waste.[4][10]
-
The material should be disposed of by removal to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
Step 6: Empty Container Disposal
-
An empty container that held this compound must also be managed as hazardous waste.[4] It should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing, deface all chemical labels on the container before disposing of it as regular trash.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. Azo Dye Regulations → Area → Sustainability [product.sustainability-directory.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. vumc.org [vumc.org]
- 5. first-color.com [first-color.com]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. cncolorchem.com [cncolorchem.com]
- 8. solarimpex.com [solarimpex.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. acewaste.com.au [acewaste.com.au]
Safeguarding Your Research: A Comprehensive Guide to Handling Pigment Red 48
For laboratory professionals engaged in pioneering research and development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Pigment Red 48, ensuring the well-being of researchers and the integrity of experimental outcomes.
Immediate Safety and Handling Protocols
This compound, an organic pigment, is classified as a combustible dust, posing a dust explosion hazard under certain conditions.[1] Adherence to the following operational plan is critical for mitigating risks.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[2] Use a local exhaust ventilation system to minimize dust concentrations in the air.[3][4] For operations that may generate significant dust, a chemical fume hood is recommended.[5]
-
Ignition Sources: Avoid heat, flames, sparks, and other sources of ignition.[4] Take precautionary measures against static discharge by using non-sparking tools and ensuring equipment is properly grounded.[1][2]
-
Emergency Equipment: An eyewash fountain and safety shower must be readily accessible in the immediate work area.[1][3][5]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is your first line of defense. The following table summarizes the required protective gear when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory | A NIOSH-certified (or equivalent) particulate respirator is essential.[1][4] | To prevent inhalation of dust particles which may cause respiratory irritation.[5] |
| Eye and Face | Wear tightly fitting safety goggles with side-shields.[2][6] A face shield may be necessary if there is a splashing hazard.[1] | To protect against eye contact with the pigment, which can cause irritation.[3] |
| Hand | Wear appropriate chemical-resistant gloves (e.g., impervious/antistatic/PVC/PE gloves).[4][7] | To prevent skin contact, which may lead to irritation or allergic reactions in sensitive individuals.[4][5] |
| Body | Wear appropriate chemical-resistant clothing to minimize skin contact.[4][5] A lab coat or working clothes protecting the whole body is recommended.[7] | To protect the skin from exposure to the pigment. |
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all engineering controls are operational and the required PPE is readily available and inspected for integrity.
-
Dispensing: Carefully weigh and dispense the pigment in a designated area with local exhaust ventilation to control dust. Avoid creating dust clouds.
-
During Use: Keep containers tightly closed when not in use.[3]
-
Cleaning: Clean up spills immediately by vacuuming or sweeping the material into a suitable disposal container.[5] Avoid generating dust during cleanup.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[3] Remove and wash contaminated clothing before reuse.[5]
Emergency First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[1] Seek medical attention if irritation develops or persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.[5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5] |
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination.
-
Waste Characterization: While some sources indicate this compound is not a hazardous waste under RCRA (40 CFR 261), waste generators must consult federal, state, and local regulations to ensure complete and accurate classification.[1][3]
-
Container Disposal: Used containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6] Alternatively, puncture containers to prevent reuse and dispose of them in a sanitary landfill.[6]
-
Spill Residue and Unused Product: Collect spilled material and unused product in a suitable, labeled container for disposal.[4][8] Do not discharge into drains, surface waters, or groundwater.[1] The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6][8]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
